molecular formula C4H9NO2S B15598826 Methyl D-cysteinate hydrochloride

Methyl D-cysteinate hydrochloride

カタログ番号: B15598826
分子量: 135.19 g/mol
InChIキー: MCYHPZGUONZRGO-GSVOUGTGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl D-cysteinate hydrochloride is a useful research compound. Its molecular formula is C4H9NO2S and its molecular weight is 135.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

methyl (2S)-2-amino-3-sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c1-7-4(6)3(5)2-8/h3,8H,2,5H2,1H3/t3-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYHPZGUONZRGO-GSVOUGTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CS)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CS)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl D-cysteinate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and handling of Methyl D-cysteinate hydrochloride. This compound serves as a crucial building block in peptide synthesis and various applications within drug discovery and development.

Core Properties

This compound is the methyl ester of the D-isomer of the amino acid cysteine, presented as a hydrochloride salt. Its key physical and chemical properties are summarized below.

Chemical and Physical Data
PropertyValueReference(s)
Chemical Formula C₄H₁₀ClNO₂S[1]
Molecular Weight 171.65 g/mol [2]
CAS Number 70361-61-4[1]
Appearance White to off-white crystalline solid
Melting Point 135-141 °C
Purity Typically >98.0%
Optical Rotation [α]20/D +1.5 to +3.5° (c=20, MeOH)
Solubility

The solubility of the L-enantiomer, which is expected to be very similar to the D-enantiomer, has been determined in various solvents.

SolventSolubility (molar fraction, x) at 298.15 K (25 °C)
WaterSoluble
Methanol (B129727)Soluble
EthanolSoluble
n-PropanolSoluble
IsopropanolSoluble
n-ButanolSoluble
DichloromethaneSoluble
AcetoneSoluble
AcetonitrileSoluble
Ethyl acetateSoluble
1,4-DioxaneSoluble

Note: The qualitative solubility in water and methanol is widely reported. Quantitative data is based on a study of the L-enantiomer and is expected to be comparable for the D-enantiomer.[3][4]

Synthesis and Purification

A common and efficient method for the preparation of this compound is the Fischer esterification of D-cysteine hydrochloride monohydrate using methanol and a suitable acid catalyst, such as thionyl chloride or by generating HCl gas in situ.

Experimental Protocol: Esterification using Thionyl Chloride in Methanol

This protocol is adapted from a standard procedure for the synthesis of amino acid methyl esters.[5]

Materials:

  • D-cysteine hydrochloride monohydrate

  • Anhydrous methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend D-cysteine hydrochloride monohydrate in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur, and the solid will gradually dissolve.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours. Following this, heat the reaction mixture to reflux for 1 hour to ensure completion of the esterification.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization. Dissolve the residue in a minimal amount of hot methanol and then add anhydrous diethyl ether until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with cold anhydrous diethyl ether and dry them under vacuum to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the methoxy (B1213986) group, the alpha-proton, and the beta-protons of the cysteinate backbone.

  • IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the amine hydrochloride, the ester carbonyl group, and the thiol group.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the free base of the compound.

  • Melting Point: The melting point of the purified product should be sharp and within the expected range.

Applications in Research and Development

This compound is a valuable chiral building block in several areas:

  • Peptide Synthesis: It is a common precursor for the incorporation of D-cysteine residues into peptides. The use of the D-amino acid can enhance the proteolytic stability of the resulting peptide, a desirable property for therapeutic peptides.

  • Medicinal Chemistry: The thiol group of the cysteine moiety is a versatile functional handle for further chemical modifications. It can be used in the synthesis of various heterocyclic compounds and as a nucleophile in Michael additions. The methyl ester provides a readily removable protecting group for the carboxylic acid.[6]

  • Drug Design: As a component of peptidomimetics and other small molecules, D-cysteine derivatives can be used to probe interactions with biological targets and to develop novel therapeutic agents.[6]

Handling and Storage

Storage: this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture.[7] For long-term storage, refrigeration is recommended.

Safety: This compound is an irritant to the skin and eyes.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Start D-Cysteine HCl in Anhydrous MeOH Reaction Addition of SOCl₂ (0°C to Reflux) Start->Reaction Esterification Evaporation Rotary Evaporation Reaction->Evaporation Workup Recrystallization Recrystallization (MeOH/Ether) Evaporation->Recrystallization Purification Filtration Vacuum Filtration Recrystallization->Filtration Drying Drying under Vacuum Filtration->Drying Product Pure Methyl D-cysteinate HCl Drying->Product

Caption: Synthesis workflow for this compound.

References

A Comprehensive Technical Guide to Methyl D-cysteinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of Methyl D-cysteinate hydrochloride, a chiral amino acid derivative. It covers its fundamental chemical properties, synthesis, experimental applications, and its role within relevant biochemical pathways, presenting data and protocols in a format tailored for scientific and research applications.

Core Identification and Properties

This compound is the hydrochloride salt of the methyl ester of D-cysteine. As a derivative of a non-proteinogenic D-amino acid, it serves as a valuable chiral building block in synthetic organic chemistry and has been investigated for specific biological activities.

Chemical Abstract Service (CAS) Number : 70361-61-4 [1]

The key quantitative properties of this compound are summarized below for easy reference.

PropertyValueSource
Molecular Formula C₄H₁₀ClNO₂S[2]
Molecular Weight 171.65 g/mol [3]
Appearance White to almost white crystalline powder
Melting Point 142 °C (decomposes)[3][4]
Optical Activity [α]20/D +1.5 to +3.5° (c=20, MeOH)
Solubility Soluble in water. Slightly soluble in Methanol (B129727) and DMSO.[3][4]
Storage Temperature Room Temperature, sealed in dry, dark place. For stock solutions: -20°C (1 month) or -80°C (6 months).[1][3]
InChIKey WHOHXJZQBJXAKL-GSVOUGTGSA-N[2]

Synthesis and Manufacturing

The most common method for preparing amino acid methyl esters is through Fisher esterification, where the amino acid is treated with methanol in the presence of an acid catalyst. A modern and convenient variation of this process utilizes chlorotrimethylsilane (B32843) (TMSCl) to generate anhydrous HCl in situ.

This protocol is a standard procedure for the synthesis of amino acid methyl ester hydrochlorides.[5]

  • Reaction Setup : To a round-bottom flask containing D-cysteine hydrochloride (1 equivalent), add freshly distilled chlorotrimethylsilane (2 equivalents) slowly while stirring.

  • Solvent Addition : Add anhydrous methanol (approx. 10 mL per gram of amino acid) to the flask. The mixture may be a solution or a suspension.

  • Reaction : Stir the resulting mixture at room temperature for 12-24 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Workup : Upon completion, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

  • Isolation : The resulting solid is the crude this compound. It can be purified further by recrystallization, typically from a methanol/diethyl ether solvent system, to yield a white crystalline powder.

G cluster_start Starting Materials cluster_process Process cluster_end Final Product start1 D-Cysteine Hydrochloride proc1 Combine Reagents & Stir (12-24h at Room Temp) start1->proc1 start2 Methanol (Solvent) start2->proc1 start3 TMSCl (Catalyst Precursor) start3->proc1 proc2 Concentrate under Reduced Pressure proc1->proc2 proc3 Recrystallize (Methanol/Ether) proc2->proc3 end1 Methyl D-cysteinate Hydrochloride proc3->end1

A generalized workflow for the synthesis of this compound.

Applications and Experimental Protocols

This compound is primarily used as a chiral intermediate in synthetic chemistry and has been explored for its potential therapeutic effects.

The D-configuration and the protected carboxylic acid make this compound a useful building block for synthesizing unnatural peptides or peptidomimetics. A key application is in the synthesis of constrained amino acids like α-methyl-lanthionine derivatives. In these syntheses, a serine-derived intermediate is ring-opened by a thiol, such as a cysteine derivative, to form the characteristic lanthionine (B1674491) thioether bond.[6] The methyl ester serves as a convenient protecting group for the carboxyl terminus during these coupling reactions.

Recent studies have investigated membrane-permeable cysteine derivatives for their ability to counteract the dangerous side effects of opioids. One study in anesthetized rats demonstrated that D-cysteine esters could reverse the deleterious effects of morphine on blood-gas chemistry.[7]

Experimental Protocol Summary: In Vivo Rat Model[7]

  • Anesthesia : Sprague Dawley rats are anesthetized with isoflurane.

  • Instrumentation : The femoral artery is cannulated for blood sampling, and the femoral vein is cannulated for drug administration.

  • Baseline Measurement : Arterial blood is drawn to establish baseline pH, pCO₂, pO₂, and sO₂ levels.

  • Morphine Administration : A bolus of morphine (e.g., 10 mg/kg, IV) is administered to induce respiratory depression.

  • Post-Morphine Measurement : Arterial blood is sampled again to quantify the effects of morphine on blood-gas parameters.

  • Test Article Administration : this compound (or a related ester) is administered intravenously.

  • Post-Treatment Measurement : Arterial blood is sampled at subsequent time points to determine the extent to which the test article reverses the effects of morphine.

Quantitative Data from a Related D-Cysteine Ester Study

The following table presents representative data showing the effects of morphine and the subsequent reversal by a D-cysteine ester derivative on key physiological parameters in rats.

ParameterBaselinePost-MorphinePost D-Cysteine Ester
Arterial pH ~7.45↓ ~7.25↑ ~7.40
Arterial pCO₂ (mmHg) ~40↑ ~65↓ ~45
Arterial pO₂ (mmHg) ~95↓ ~60↑ ~90
A-a Gradient NormalIncreasedNormalized

G cluster_prep Preparation cluster_exp Experimental Phase cluster_analysis Analysis p1 Anesthetize Rat (Isoflurane) p2 Cannulate Femoral Artery and Vein p1->p2 e1 Collect Baseline Arterial Blood Sample p2->e1 e2 Administer Morphine (IV) e1->e2 e3 Collect Post-Morphine Blood Sample e2->e3 e4 Administer Test Compound (IV) (Methyl D-cysteinate HCl) e3->e4 e5 Collect Post-Treatment Blood Samples e4->e5 a1 Analyze Blood Gas Chemistry (pH, pCO₂, pO₂) e5->a1

Workflow for evaluating respiratory effects in an anesthetized rat model.

Biochemical Context and Metabolic Pathways

Upon entering a biological system and subsequent hydrolysis of its methyl ester, Methyl D-cysteinate yields D-cysteine. While L-cysteine is the proteinogenic isomer, D-cysteine can be metabolized, often by D-amino acid oxidases, and its core components can enter several critical metabolic pathways. The thiol group is particularly reactive and central to its function.

[8]Key Metabolic Fates of the Cysteine Moiety:

[9]1. Glutathione (GSH) Synthesis : Cysteine is the rate-limiting precursor for the synthesis of glutathione, a primary cellular antioxidant crucial for redox homeostasis. 2. Hydrogen Sulfide (H₂S) Production : Enzymes like cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE) can catabolize cysteine to produce H₂S, a gasotransmitter involved in vasodilation, neuromodulation, and cytoprotection. The therapeutic effects observed in the morphine study may be partially mediated by H₂S production. 3[7][9]. Oxidative Catabolism : Cysteine can be oxidized by cysteine dioxygenase (CDO) to cysteine sulfinic acid, which is a precursor for taurine (B1682933) synthesis or can be further metabolized to pyruvate, feeding into central carbon metabolism (e.g., the TCA cycle).

[9]##### 4.1. Cysteine Metabolic Pathways Diagram

G cys Cysteine gsh Glutathione (GSH) (Antioxidant) cys->gsh GCL/GS h2s Hydrogen Sulfide (H₂S) (Signaling) cys->h2s CBS/CSE csa Cysteine Sulfinic Acid cys->csa CDO protein Protein Synthesis (L-isomer only) cys->protein via Racemase or Indirectly taurine Taurine csa->taurine pyruvate Pyruvate csa->pyruvate tca TCA Cycle (Energy) pyruvate->tca

The central metabolic fates of the cysteine molecule in cellular biochemistry.

References

In-Depth Technical Guide: Molecular Weight of Methyl D-cysteinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed breakdown of the molecular weight of Methyl D-cysteinate hydrochloride, a compound relevant to researchers, scientists, and professionals in drug development.

Chemical Identity and Formula

This compound is the hydrochloride salt of the methyl ester of D-cysteine. Its chemical structure incorporates a methyl ester group and a hydrochloride salt, which are important considerations in determining its molecular weight.

The molecular formula for this compound is C4H10ClNO2S .[1][2][3] This formula indicates that each molecule is composed of four carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in a molecule. The calculation is based on the molecular formula and the atomic weights of its constituent elements.

The precise molecular weight of this compound is approximately 171.65 g/mol .[1][2][3]

The table below details the atomic weights of each element and their contribution to the total molecular weight of the compound.

ElementSymbolCountAtomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC412.01148.044
HydrogenH101.00810.080
ChlorineCl135.45335.453
NitrogenN114.00714.007
OxygenO215.99931.998
SulfurS132.0632.060
Total 171.642

Note: The slight variation from the cited molecular weight of 171.65 g/mol can be attributed to rounding differences in the atomic weights used.

Logical Relationship of Components

The following diagram illustrates the hierarchical contribution of each element to the final molecular weight of this compound.

Molecular_Weight_Calculation A This compound (C4H10ClNO2S) MW: 171.65 g/mol B Constituent Elements A->B is composed of C Carbon (C) 4 atoms B->C D Hydrogen (H) 10 atoms B->D E Chlorine (Cl) 1 atom B->E F Nitrogen (N) 1 atom B->F G Oxygen (O) 2 atoms B->G H Sulfur (S) 1 atom B->H

Elemental composition of this compound.

References

"Methyl D-cysteinate hydrochloride" chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl D-cysteinate hydrochloride

Introduction

This compound is the hydrochloride salt of the methyl ester of D-cysteine, a non-proteinogenic amino acid. As a derivative of cysteine, it is utilized in various chemical and pharmaceutical research contexts, including peptide synthesis and the development of novel therapeutic agents.[1][2] This document provides a comprehensive overview of its chemical structure, properties, synthesis, and known biological activities, tailored for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a chiral molecule containing a primary amine, a methyl ester, and a thiol group. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 70361-61-4[3][4]
Molecular Formula C₄H₉NO₂S·HCl (or C₄H₁₀ClNO₂S)[3][4]
Molecular Weight 171.65 g/mol [4][5]
IUPAC Name methyl (2S)-2-amino-3-sulfanylpropanoate;hydrochloride[4]
Appearance White to almost white crystalline powder
Melting Point 139-141 °C[2]
InChI Key WHOHXJZQBJXAKL-AENDTGMFSA-N[4]
SMILES COC(=O)--INVALID-LINK--CS.Cl
Solubility Soluble in DMSO (Slightly), Methanol (B129727), Water (Slightly)[6][7]
Storage Hygroscopic, store in refrigerator under inert atmosphere[2]

Synthesis

This compound can be prepared via Fischer esterification of D-cysteine hydrochloride monohydrate using methanol in the presence of an acid catalyst. The following protocol is adapted from a standard procedure for the L-enantiomer.[6]

Experimental Protocol: Synthesis of this compound

Materials:

  • D-cysteine hydrochloride monohydrate

  • Methanol (CH₃OH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous diethyl ether

  • Nitrogen gas supply

  • Ice bath

  • Round-bottomed flask and reflux condenser

Procedure:

  • Under a nitrogen atmosphere, slowly add thionyl chloride (SOCl₂) dropwise to anhydrous methanol in a round-bottomed flask cooled in an ice bath. Caution: This reaction is exothermic and releases HCl gas.

  • After the addition is complete, stir the solution at room temperature for approximately 1 hour to ensure the formation of methanolic HCl.

  • Add D-cysteine hydrochloride monohydrate to the acidic methanol solution in portions.

  • Stir the resulting mixture at room temperature for 3 hours, then heat to reflux for 1 hour.

  • After the reaction is complete, remove the solvent and any volatile components by rotary evaporation under reduced pressure.

  • Recrystallize the resulting crude residue from a methanol-dichloromethane or methanol-diethyl ether solvent mixture to yield the final product as a white crystalline solid.[6][8]

Synthesis Workflow

G start Start Materials: D-Cysteine HCl·H₂O Methanol, Thionyl Chloride step1 Step 1: Catalyst Preparation Slowly add SOCl₂ to chilled Methanol under N₂ start->step1 step2 Step 2: Esterification Add D-Cysteine HCl·H₂O Stir at RT, then reflux step1->step2 Forms methanolic HCl step3 Step 3: Workup Remove solvent via rotary evaporation step2->step3 Reaction complete step4 Step 4: Purification Recrystallize from Methanol/Dichloromethane step3->step4 Crude product end_product Final Product: This compound step4->end_product G reagent Methyl D-cysteinate HCl (Chiral Reagent) reaction Reaction reagent->reaction analyte Aldose Mixture (D- and L-sugars) analyte->reaction products Diastereomeric Thiazolidine Derivatives reaction->products separation HPLC Separation & UV Detection products->separation result Enantiomer Discrimination separation->result

References

An In-depth Technical Guide to the Synthesis of Methyl D-cysteinate Hydrochloride from D-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent methodologies for the synthesis of Methyl D-cysteinate hydrochloride, a crucial intermediate derived from the non-proteinogenic amino acid D-cysteine. The document details established experimental protocols, presents comparative quantitative data, and illustrates the core chemical transformation and procedural workflows.

Introduction

This compound is the methyl ester hydrochloride salt of D-cysteine. As a chiral building block, it is a valuable starting material in the synthesis of pharmaceuticals, peptidomimetics, and other complex organic molecules. The esterification of the carboxylic acid group in D-cysteine protects it from participating in subsequent reactions, such as peptide bond formation, while the hydrochloride salt form enhances the compound's stability and handling characteristics. The most common and direct method for its preparation is the Fischer esterification of D-cysteine using methanol (B129727) in the presence of an acid catalyst. This guide focuses on two primary catalytic systems: thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl).

Core Synthesis Pathway

The fundamental reaction involves the esterification of the carboxyl group of D-cysteine with methanol. This reaction is catalyzed by a strong acid, which is typically generated in situ from reagents like thionyl chloride or provided by trimethylchlorosilane upon reaction with methanol.

G reactant reactant product product reagent reagent D_Cysteine {D-Cysteine | HS-CH₂-CH(NH₂)-COOH} Methyl_D_cysteinate_HCl {this compound | HS-CH₂-CH(NH₃⁺Cl⁻)-COOCH₃} D_Cysteine->Methyl_D_cysteinate_HCl Methanol (CH₃OH) Acid Catalyst (SOCl₂ or TMSCl)

Caption: Fischer esterification of D-cysteine to its methyl ester hydrochloride.

Experimental Protocols

Two primary methods are detailed below, differing in the choice of acid catalyst, which influences reaction conditions, safety considerations, and work-up procedures.

Method A: Thionyl Chloride (SOCl₂) in Methanol

This is a classic and widely used method for preparing amino acid esters. Thionyl chloride reacts with methanol to form sulfur dioxide and hydrogen chloride in situ, the latter of which serves as the catalyst for the esterification. Caution is required as the reaction is exothermic and releases toxic gases (SO₂ and HCl).

Detailed Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube (or under an inert nitrogen atmosphere), suspend D-cysteine (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of amino acid).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.1-1.5 eq) dropwise to the stirred suspension over 30-60 minutes. Maintain the temperature below 5 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture can be handled in one of several ways depending on the desired rate and conditions found in literature:

    • Low Temperature: Stir the mixture for an additional 1-2 hours at 0 °C and then allow it to slowly warm to room temperature, stirring overnight (12-18 hours).[1]

    • Elevated Temperature: After warming to room temperature, heat the mixture to reflux (approx. 65 °C) for 2-4 hours to drive the reaction to completion. A patent suggests adding thionyl chloride at a higher temperature (e.g., 50 °C) to improve safety and control by preventing reagent accumulation at low temperatures.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess methanol and SOCl₂. The resulting solid or oil is the crude this compound.

  • Purification: To obtain a pure product, the crude residue can be triturated with or recrystallized from a suitable solvent system. A common technique involves dissolving the residue in a minimal amount of cold methanol and precipitating the product by adding cold anhydrous diethyl ether. The resulting white crystalline solid is then collected by filtration, washed with diethyl ether, and dried under vacuum.

Method B: Trimethylchlorosilane (TMSCl) in Methanol

This method is presented as a milder and more operationally convenient alternative to the thionyl chloride procedure.[2][3] TMSCl reacts with methanol to generate HCl for catalysis without the formation of SO₂ gas. The reaction typically proceeds at room temperature.[2]

Detailed Protocol:

  • Setup: To a round-bottom flask containing D-cysteine (1.0 eq), add freshly distilled trimethylchlorosilane (2.0 eq) slowly with magnetic stirring at room temperature.

  • Reagent Addition: Add anhydrous methanol (approx. 5-10 mL per gram of amino acid) to the flask. The mixture may be a solution or a suspension.

  • Reaction: Stir the resulting mixture at room temperature. Reaction times are typically longer, ranging from 12 to 24 hours, especially if the starting material has poor solubility.[2]

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up and Isolation: After the reaction is complete, remove all volatile components (methanol, excess TMSCl, and byproducts) by rotary evaporation. The remaining solid is the desired product, this compound.[2] This method often yields a clean product that may not require further purification.

Quantitative Data Summary

Method/ReagentSubstrate ExampleKey Reaction ConditionsReported Yield (%)Source
Thionyl Chloride/MethanolD-Alanine50 °C, 4 hours97%[4]
Thionyl Chloride/MethanolN-Boc-S-thyminyl-L-cysteine0 °C to RT82% (overall)[1]
Thionyl Chloride/MethanolCiprofloxacin0 °C then reflux, 3.5 hoursNot specified[5]
TMSCl/MethanolGeneral Amino AcidsRoom Temperature, 12-24 hoursGood to Excellent (e.g., 94-98%)[2][3]

General Experimental Workflow

The logical flow for the synthesis, work-up, and purification of this compound is consistent across the different catalytic methods.

G A Reaction Setup (Flask, Stirrer, Inert Atm.) B Suspend D-Cysteine in Anhydrous Methanol A->B C Cool to 0 °C (Ice Bath) B->C D Slow, Dropwise Addition of Catalyst (SOCl₂ or TMSCl) C->D E Reaction Period (Stirring at set Temp./Time) D->E F Monitor Progress (TLC) E->F In progress F->E Incomplete G Solvent Removal (Rotary Evaporation) F->G Complete H Purification (Recrystallization/Precipitation) G->H I Filtration & Drying H->I J Characterization (NMR, MS) I->J

Caption: General laboratory workflow for the synthesis of amino acid esters.

Conclusion

The synthesis of this compound from D-cysteine is reliably achieved through Fischer esterification, primarily using either thionyl chloride or trimethylchlorosilane in methanol. The thionyl chloride method is a robust and high-yielding classical approach, but it requires careful temperature control and handling of hazardous reagents and byproducts.[1][4] In contrast, the trimethylchlorosilane method offers a milder, safer, and operationally simpler alternative that proceeds at room temperature, often providing high yields with minimal purification.[2][3] The choice of method will depend on the scale of the reaction, available laboratory equipment, and safety considerations. For researchers in drug development, the high purity and yields afforded by both methods make them suitable for producing this key chiral intermediate.

References

An In-depth Technical Guide on the Core Mechanism of Action of Methyl D-cysteinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct research has been conducted on the specific mechanism of action of Methyl D-cysteinate hydrochloride. The information presented in this guide is primarily based on studies of its parent compound, D-cysteine, and other cell-permeable D-cysteine derivatives. Due to its structural similarity and the presence of the cell-permeable methyl ester group, it is hypothesized that this compound exhibits a comparable mechanism of action.

Introduction

This compound is a derivative of the D-enantiomer of the amino acid cysteine. While L-amino acids are the primary building blocks of proteins in mammals, D-amino acids are increasingly recognized as important signaling molecules, particularly in the central nervous system. Endogenous D-cysteine has been identified in the mammalian brain and is implicated in the regulation of neural progenitor cell dynamics.[1] The esterification of D-cysteine to form this compound is thought to enhance its membrane permeability, allowing for more efficient entry into cells to exert its biological effects.

This technical guide provides a comprehensive overview of the putative mechanisms of action of this compound, drawing on the existing research for D-cysteine and its derivatives. The primary proposed mechanisms involve the modulation of intracellular signaling pathways that control cell proliferation and the production of signaling molecules like hydrogen sulfide (B99878) (H₂S).

Core Mechanisms of Action

The biological effects of this compound are believed to be mediated through two primary pathways:

  • Modulation of the Akt/FoxO Signaling Pathway: This is considered the principal mechanism by which D-cysteine and its derivatives regulate cell proliferation, particularly in neural progenitor cells.

  • Production of Hydrogen Sulfide (H₂S): D-cysteine can be metabolized by D-amino acid oxidase (DAO) to produce H₂S, a gaseous signaling molecule with various physiological roles.

Inhibition of the Akt/FoxO Signaling Pathway

The most well-documented effect of D-cysteine is its ability to inhibit the proliferation of neural progenitor cells (NPCs).[1][2] This effect is mediated through the modulation of the protein kinase B (Akt) and Forkhead box O (FoxO) transcription factor signaling cascade.

Signaling Pathway Overview:

  • Inhibition of Akt Phosphorylation: D-cysteine has been shown to dose-dependently inhibit the phosphorylation of Akt at key residues (Thr308 and Ser473) in response to growth factor stimulation.[3] Phosphorylation is essential for Akt activation.

  • Disinhibition of FoxO Transcription Factors: Akt normally phosphorylates and inactivates FoxO transcription factors (such as FoxO1 and FoxO3a) by promoting their export from the nucleus to the cytoplasm.[4] By inhibiting Akt, D-cysteine prevents the phosphorylation of FoxO1 and FoxO3a.

  • Nuclear Retention and Activity of FoxO: Unphosphorylated FoxO1 and FoxO3a remain in the nucleus, where they can bind to the promoter regions of target genes.

  • Regulation of Cell Cycle Genes: Active FoxO transcription factors are known to regulate the expression of genes involved in cell cycle arrest, such as p21Cip1 and p27Kip1, thereby leading to a reduction in cell proliferation.

Mandatory Visualization: Akt/FoxO Signaling Pathway

Akt_FoxO_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt pFoxO p-FoxO (Inactive) pAkt->pFoxO Phosphorylates FoxO FoxO FoxO_nuc FoxO FoxO->FoxO_nuc Translocates to 14_3_3 14-3-3 pFoxO->14_3_3 Binds 14_3_3->FoxO Sequesters in Cytoplasm MARCKS_cyto MARCKS D_Cysteine Methyl D-cysteinate hydrochloride D_Cysteine->pAkt Inhibits (Mechanism via MARCKS) DNA DNA FoxO_nuc->DNA Binds to Cell_Cycle_Arrest_Genes Cell Cycle Arrest Genes (e.g., p21, p27) DNA->Cell_Cycle_Arrest_Genes Promotes Transcription Proliferation_Inhibition Inhibition of Cell Proliferation Cell_Cycle_Arrest_Genes->Proliferation_Inhibition Leads to

Caption: D-cysteine mediated inhibition of the Akt/FoxO signaling pathway.

Role of Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS):

Recent studies have identified Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) as a putative binding partner for D-cysteine.[2][3] MARCKS is a protein that can sequester phosphatidylinositol 4,5-bisphosphate (PIP2), a precursor for the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K. PIP3 is essential for the activation of Akt. It is hypothesized that D-cysteine binding to MARCKS enhances its ability to sequester PIP2, thereby reducing the availability of PIP3 and consequently inhibiting Akt activation.[2]

Production of Hydrogen Sulfide (H₂S)

Another potential mechanism of action for this compound is through its metabolic conversion to hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological functions, including neuromodulation and cytoprotection.

Metabolic Pathway:

  • De-esterification: It is presumed that intracellular esterases hydrolyze this compound to D-cysteine.

  • Oxidative Deamination: D-cysteine is a substrate for the enzyme D-amino acid oxidase (DAO), which catalyzes its oxidative deamination to 3-mercaptopyruvate (B1229277) (3MP).[5][6]

  • H₂S Production: 3-mercaptopyruvate is then converted to H₂S by the enzyme 3-mercaptopyruvate sulfurtransferase (3MST).[5][6]

Mandatory Visualization: H₂S Production Pathway

H2S_Production Methyl_D_cysteinate Methyl D-cysteinate hydrochloride D_Cysteine D-Cysteine Methyl_D_cysteinate->D_Cysteine De-esterification 3MP 3-Mercaptopyruvate D_Cysteine->3MP Oxidative Deamination H2S Hydrogen Sulfide (H₂S) 3MP->H2S Sulfur Transfer DAO D-amino acid oxidase (DAO) DAO->3MP 3MST 3-mercaptopyruvate sulfurtransferase (3MST) 3MST->H2S Esterases Intracellular Esterases Esterases->D_Cysteine

Caption: Metabolic pathway for H₂S production from this compound.

The produced H₂S can then influence a variety of cellular processes, including ion channel function, neurotransmission, and cellular redox status.

Quantitative Data

Direct quantitative data for the biological activity of this compound is not currently available in the public domain. The following table summarizes the available data for D-cysteine.

CompoundAssayCell TypeResultReference
D-cysteineNeural Progenitor Cell ProliferationMouse Embryonic Neural Progenitor Cells~50% reduction in proliferation at 1 mM[1][2]

Experimental Protocols

The following are representative protocols for key experiments used to investigate the mechanism of action of D-cysteine and its derivatives. These can be adapted for studies with this compound.

Neural Progenitor Cell (NPC) Proliferation Assay

This protocol is used to assess the effect of a compound on the proliferation of NPCs.

Methodology:

  • Cell Culture: Plate mouse embryonic neural progenitor cells on poly-D-lysine and laminin-coated plates in a suitable growth medium.

  • Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for 48 hours.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100.

    • Block with 10% normal goat serum.

    • Incubate with a primary antibody against a proliferation marker (e.g., Ki-67).

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Quantification:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of Ki-67-positive cells and the total number of DAPI-stained cells.

    • Express the data as the percentage of Ki-67-positive cells.

Mandatory Visualization: NPC Proliferation Assay Workflow

NPC_Proliferation_Workflow Start Start Plate_Cells Plate Neural Progenitor Cells Start->Plate_Cells Treat_Cells Treat with Methyl D-cysteinate HCl (48 hours) Plate_Cells->Treat_Cells Fix_Permeabilize Fix and Permeabilize Cells Treat_Cells->Fix_Permeabilize Block_Cells Block Non-specific Binding Fix_Permeabilize->Block_Cells Primary_Ab Incubate with anti-Ki-67 Antibody Block_Cells->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Ab Primary_Ab->Secondary_Ab Counterstain Counterstain with DAPI Secondary_Ab->Counterstain Image_Acquisition Fluorescence Microscopy Counterstain->Image_Acquisition Quantification Quantify Ki-67+ and DAPI+ Cells Image_Acquisition->Quantification Analyze_Data Calculate Percentage of Proliferating Cells Quantification->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a neural progenitor cell proliferation assay.

Western Blot Analysis of Akt and FoxO1 Phosphorylation

This protocol is used to determine the effect of a compound on the phosphorylation status of Akt and FoxO1.

Methodology:

  • Cell Culture and Treatment: Culture NPCs and treat with this compound for the desired time.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-FoxO1 (Ser256), and total FoxO1.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

D-Amino Acid Oxidase (DAO) Activity Assay

This assay measures the activity of DAO, which is involved in the metabolism of D-cysteine.

Methodology:

  • Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable buffer.

  • Reaction Mixture: Prepare a reaction mixture containing a D-amino acid substrate (e.g., D-alanine or D-cysteine), a chromogenic or fluorogenic probe, and horseradish peroxidase (HRP).

  • Assay Initiation: Add the sample to the reaction mixture to initiate the enzymatic reaction. DAO will produce H₂O₂ as a byproduct.

  • Signal Detection: HRP will catalyze the reaction between H₂O₂ and the probe, generating a colorimetric or fluorescent signal.

  • Measurement: Measure the absorbance or fluorescence over time using a plate reader.

  • Calculation: Calculate the DAO activity based on the rate of signal generation, using a standard curve.

Conclusion

The mechanism of action of this compound is likely multifaceted, primarily centered on its role as a cell-permeable form of D-cysteine. The available evidence strongly suggests that its primary mode of action in a neurodevelopmental context is the inhibition of the Akt/FoxO signaling pathway, leading to a reduction in neural progenitor cell proliferation. The interaction with MARCKS appears to be a key upstream event in this pathway. Additionally, its metabolism to H₂S represents a secondary pathway that could contribute to its overall pharmacological profile. Further research is required to directly investigate the specific activities and quantitative parameters of this compound to fully elucidate its therapeutic potential.

References

A Tale of Two Isomers: An In-depth Technical Guide to Methyl D-cysteinate hydrochloride and L-cysteine methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl cysteinate hydrochloride, a derivative of the amino acid cysteine, exists as two stereoisomers: Methyl D-cysteinate hydrochloride and L-cysteine methyl ester hydrochloride. While chemically similar, their differing chirality can lead to distinct biological activities and applications, a critical consideration in drug development and biochemical research. This technical guide provides a comprehensive comparison of these two molecules, detailing their physicochemical properties, synthesis protocols, and known biological significance. Through structured data presentation, detailed experimental methodologies, and visual diagrams, this document serves as a foundational resource for professionals investigating the nuanced roles of these stereoisomers.

Introduction: The Significance of Chirality

In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is paramount. Enantiomers, non-superimposable mirror images of each other, can exhibit profoundly different physiological effects. L-cysteine, the naturally occurring form of the amino acid, and its derivatives are integral to numerous biological processes. Its enantiomer, D-cysteine, and its derivatives, while less common in nature, offer unique opportunities for research and therapeutic development, partly due to their altered metabolic pathways and potential for novel interactions with biological systems.[1] This guide focuses on the methyl ester hydrochloride salts of D- and L-cysteine, providing a detailed comparative analysis.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound and L-cysteine methyl ester hydrochloride is fundamental for their application in research and development. The following tables summarize key quantitative data for each compound.

Table 1: General and Physical Properties

PropertyThis compoundL-cysteine methyl ester hydrochloride
Synonyms (S)-Cysteine methyl ester hydrochlorideH-Cys-OMe·HCl, Methyl L-cysteinate hydrochloride
CAS Number 70361-61-4[2]18598-63-5[3][4]
Molecular Formula C₄H₁₀ClNO₂S[5]C₄H₁₀ClNO₂S[3]
Molecular Weight 171.65 g/mol [5]171.65 g/mol [3]
Appearance White to Off-White Crystalline Powder[6]White crystalline powder[3][4]
Melting Point 139-141°C[7]142°C (decomposes)[3]
Solubility Soluble in DMSO[8]Soluble in water, DMSO, and methanol[3][9]
Storage Hygroscopic, Refrigerator, under inert atmosphere[7]Keep in a dark place, sealed in dry, room temperature[3]

Table 2: Optical Properties

PropertyThis compoundL-cysteine methyl ester hydrochloride
Optical Rotation Not specified in search results-1.5° to -3.5° (c=20, MeOH), -1.8° (c=10, methanol), -2.25° (c=5, 1 N HCl)[3]

Synthesis and Experimental Protocols

The synthesis of cysteine methyl ester hydrochlorides is typically achieved through the esterification of the corresponding cysteine hydrochloride monohydrate.

General Synthesis of Cysteine Methyl Ester Hydrochloride

A common and efficient method for the synthesis of amino acid methyl ester hydrochlorides involves the use of methanol (B129727) in the presence of a catalyst.[10]

Experimental Protocol: Esterification of L-cysteine

  • Materials: L-cysteine hydrochloride monohydrate, Methanol, Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl).[3][10]

  • Procedure using Thionyl Chloride: [3]

    • Under a nitrogen atmosphere and in an ice bath, slowly add 3 mL of thionyl chloride dropwise to 35 mL of methanol.

    • Stir the mixture at room temperature for 1 hour.

    • Add 1 g of L-cysteine hydrochloride monohydrate to the solution in batches.

    • Continue the reaction at room temperature for 3 hours, followed by heating to reflux for 1 hour.

    • Remove volatile components and the solvent by distillation under reduced pressure.

    • Recrystallize the resulting residue using a methanol-dichloromethane solvent mixture to obtain the final product.[3]

  • Procedure using Trimethylchlorosilane: [10]

    • To 0.1 mol of the amino acid in a round-bottom flask, slowly add 0.2 mol of freshly distilled chlorotrimethylsilane (B32843) and stir.

    • Add 100 mL of methanol and continue stirring the solution or suspension at room temperature.

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • Concentrate the reaction mixture on a rotary evaporator to yield the amino acid ester hydrochloride.

The synthesis of this compound would follow an analogous procedure, starting with D-cysteine hydrochloride monohydrate.

G General Synthesis of Cysteine Methyl Ester Hydrochloride cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up cluster_product Product Cysteine_HCl Cysteine Hydrochloride (L or D isomer) Mixing Mixing and Stirring (Controlled Temperature) Cysteine_HCl->Mixing Methanol Methanol Methanol->Mixing Catalyst Catalyst (SOCl₂ or TMSCl) Catalyst->Mixing Reflux Reflux (optional) Mixing->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Final_Product Cysteine Methyl Ester Hydrochloride Recrystallization->Final_Product

Fig. 1: General workflow for the synthesis of cysteine methyl ester hydrochloride.

Biological Significance and Applications

The primary biological and pharmacological interest in these compounds often stems from their relationship to cysteine and its crucial role in cellular processes.

L-cysteine methyl ester hydrochloride

L-cysteine methyl ester hydrochloride serves as a more bioavailable precursor to L-cysteine and, subsequently, to the vital antioxidant glutathione (B108866) (GSH).[4][11] Its applications are diverse:

  • Mucolytic Agent: It is used as a mucolytic agent to treat respiratory disorders associated with productive cough by reducing the viscosity of mucus.[12][13]

  • Biochemical Research: It is a key intermediate in peptide synthesis and protein modification studies.[4]

  • Drug Development:

    • It has been investigated for its potential to mitigate the adverse respiratory effects of opioids like morphine without compromising their analgesic properties.[12][14] This is thought to be related to its ability to bypass morphine-induced inhibition of the neuronal cysteine transporter EAAT3.[14]

    • It serves as a precursor for the synthesis of various drugs.[15]

  • Industrial Applications: It has been studied as a copper corrosion inhibitor.[12]

G Biological Roles of L-cysteine methyl ester hydrochloride cluster_conversion Cellular Conversion cluster_effects Physiological Effects L_Cys_Me L-cysteine methyl ester hydrochloride L_Cysteine Intracellular L-cysteine L_Cys_Me->L_Cysteine Hydrolysis Mucolytic Mucolytic Action L_Cys_Me->Mucolytic Opioid_Rescue Mitigation of Opioid-Induced Respiratory Depression L_Cys_Me->Opioid_Rescue GSH Glutathione (GSH) L_Cysteine->GSH Synthesis Antioxidant Antioxidant Defense GSH->Antioxidant

References

The Strategic Role of Methyl D-cysteinate Hydrochloride in Early Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl D-cysteinate hydrochloride, a derivative of the non-proteinogenic amino acid D-cysteine, has emerged as a valuable and versatile building block in the landscape of early-stage drug discovery. While not typically recognized for its intrinsic biological activity, its true potential is realized in its role as a key synthetic precursor for a variety of heterocyclic compounds that exhibit significant pharmacological effects, particularly in the realm of oncology. This technical guide elucidates the core utility of this compound, focusing on its application in the synthesis of bioactive molecules, presenting quantitative data on their efficacy, detailing relevant experimental protocols, and visualizing the associated molecular pathways and workflows.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of a starting material is fundamental for its effective application in synthesis. This compound is a white to off-white solid with established chemical characteristics.

PropertyValueCitations
CAS Number 70361-61-4[1]
Molecular Formula C4H10ClNO2S[1]
Molecular Weight 171.65 g/mol [1]
Melting Point 143 °C[2][3]
Boiling Point 197.2 °C at 760 mmHg[2]
Appearance White to off-white solid[1]
Purity Typically ≥97%[1][2]
Storage Conditions 4°C, sealed, away from moisture[1][2]

Core Application: A Scaffold for Bioactive Heterocycles

The primary application of this compound in drug discovery is as a chiral starting material for the synthesis of complex heterocyclic structures. Its inherent stereochemistry and functional groups (amine, thiol, and ester) make it an ideal precursor for generating molecular diversity. A prominent example is its use in the synthesis of thiazole (B1198619) and thiazolidine (B150603) derivatives, which have demonstrated potent anticancer activity.[2][3][4]

Synthesis of Thiazole Derivatives

A key synthetic route involves the reaction of this compound with aldehydes to form thiazolidine intermediates, which can be further modified to yield bioactive thiazoles.[5] The synthesis of N-octadecyl-2-phenylthiazole-4-carboxamide, a compound with potential pharmacological applications, serves as a prime example.[5][6]

Synthesis_of_N_octadecyl_2_phenylthiazole_4_carboxamide cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_final Final Product This compound This compound Compound 86 Thiazolidine Intermediate (86) This compound->Compound 86 + Benzaldehyde Benzaldehyde Benzaldehyde Benzaldehyde->Compound 86 Thiazole 87 Thiazole Intermediate (87) Compound 86->Thiazole 87 + NBS, CCl4 Acidic Compound 88 Carboxylic Acid (88) Thiazole 87->Acidic Compound 88 Hydrolysis Compound 89 N-octadecyl-2-phenylthiazole-4-carboxamide (89) Acidic Compound 88->Compound 89 + Alkylamine Apoptosis_Pathway Thiazole Derivative Thiazole Derivative Pro-apoptotic Proteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) Thiazole Derivative->Pro-apoptotic Proteins (Bax, Bak) Induces Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Pro-apoptotic Proteins (Bax, Bak)->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis VEGFR2_Signaling VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds Downstream Signaling (e.g., PLCγ, PI3K/Akt) Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR-2->Downstream Signaling (e.g., PLCγ, PI3K/Akt) Thiazole Derivative Thiazole Derivative Thiazole Derivative->VEGFR-2 Inhibits Angiogenesis Angiogenesis Downstream Signaling (e.g., PLCγ, PI3K/Akt)->Angiogenesis Tumor Growth Tumor Growth Angiogenesis->Tumor Growth MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Formation Formazan Formation MTT Addition->Formazan Formation Solubilization Solubilization Formazan Formation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

References

Methyl D-Cysteinate Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl D-cysteinate hydrochloride, the methyl ester of the D-isomer of the amino acid cysteine, is a versatile chiral building block with significant applications in organic synthesis, medicinal chemistry, and drug development. Its unique structural features, including a nucleophilic thiol group, a primary amine, and a carboxylic ester, make it a valuable precursor for the synthesis of a wide range of biologically active molecules and complex chemical entities. This technical guide provides an in-depth review of the synthesis, chemical properties, reactivity, and biological significance of this compound, with a focus on its emerging role in cellular signaling pathways. Detailed experimental protocols and structured data presentations are included to facilitate its practical application in research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValue
CAS Number 70361-61-4
Molecular Formula C₄H₁₀ClNO₂S
Molecular Weight 171.65 g/mol
Appearance White to off-white crystalline powder
Melting Point 139-141 °C
Solubility Soluble in water and methanol (B129727).
Optical Rotation Specific values vary depending on the solvent and concentration.
Storage Conditions Store in a cool, dry place, away from moisture and oxidizing agents.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of D-cysteine hydrochloride monohydrate using methanol in the presence of an acid catalyst, typically thionyl chloride or anhydrous hydrogen chloride.

Experimental Protocol: Fischer Esterification using Thionyl Chloride

This protocol is adapted from established methods for the esterification of amino acids.

Materials:

  • D-cysteine hydrochloride monohydrate

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend D-cysteine hydrochloride monohydrate in anhydrous methanol under a nitrogen atmosphere.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (typically 2 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The suspension should gradually become a clear solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting solid, add anhydrous diethyl ether to precipitate the product.

  • Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to obtain this compound.

Expected Yield: 90-98%

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product D_Cys D-Cysteine HCl·H₂O Esterification Fischer Esterification (0°C to RT, 12-24h) D_Cys->Esterification MeOH Methanol (anhydrous) MeOH->Esterification SOCl2 Thionyl Chloride SOCl2->Esterification Evaporation Rotary Evaporation Esterification->Evaporation Precipitation Precipitation with Diethyl Ether Evaporation->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Product Methyl D-cysteinate Hydrochloride Drying->Product

Caption: Synthesis workflow for this compound.

Reactivity and Chemical Transformations

The reactivity of this compound is primarily dictated by its three functional groups: the thiol, the amine, and the methyl ester.

  • Thiol Group (-SH): The thiol group is highly nucleophilic and readily undergoes reactions with a variety of electrophiles. This includes alkylation, acylation, and Michael additions to α,β-unsaturated carbonyl compounds. The thiol can also be oxidized to form disulfides.

  • Amino Group (-NH₂): The primary amine is also nucleophilic and can participate in reactions such as acylation, alkylation, and the formation of Schiff bases with aldehydes and ketones. In peptide synthesis, this group is typically protected (e.g., with Fmoc or Boc) before the carboxylic acid is activated for coupling.

  • Methyl Ester (-COOCH₃): The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to other esters via transesterification or to amides by reaction with amines.

Biological Significance and Role in Signaling Pathways

Recent research has unveiled the significant role of endogenous D-cysteine, the parent amino acid of this compound, in mammalian physiology, particularly in the nervous and endocrine systems. While direct studies on the methyl ester are less common, its role as a cell-permeable derivative of D-cysteine makes these findings highly relevant.[1]

Regulation of Insulin (B600854) Secretion

Endogenous D-cysteine, synthesized by the enzyme serine racemase (SR), has been identified as a regulator of insulin secretion in the pancreas.[2][3][4][5] Studies have shown that D-cysteine can inhibit glucose-stimulated insulin secretion.[3][4][5] The proposed signaling pathway involves the following steps:

  • Inhibition of Adenylyl Cyclase: D-cysteine leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3][4]

  • Reduced CREB Phosphorylation: The reduction in cAMP results in decreased phosphorylation of the transcription factor CREB (cAMP response element-binding protein).[2][3][4]

  • Decreased DNA Methyltransferase Activity: This leads to lower DNA methyltransferase (DNMT) enzymatic activity.[2][3][4]

  • Hypomethylation of the Insulin Promoter: The reduced DNMT activity results in decreased methylation of the Ins1 gene promoter.[2][3][4]

  • Altered Insulin Expression: This epigenetic modification ultimately modulates insulin gene expression and secretion.

G D_Cys D-Cysteine AC Adenylyl Cyclase D_Cys->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB CREB->pCREB DNMT1 DNMT1 pCREB->DNMT1 regulates Ins1_promoter Ins1 Promoter DNMT1->Ins1_promoter methylates Insulin_Secretion Insulin Secretion Ins1_promoter->Insulin_Secretion regulates

Caption: D-Cysteine signaling pathway in pancreatic insulin secretion.
Neuronal Function and Neuroprotection

D-cysteine and its derivatives have been shown to play a role in the central nervous system.[1] It is involved in the proliferation of neural progenitor cells and has demonstrated neuroprotective effects.[6] One of the proposed mechanisms involves the generation of hydrogen sulfide (B99878) (H₂S), a known gasotransmitter with various physiological roles.[7]

In cerebellar Purkinje cells, D-cysteine is metabolized by D-amino acid oxidase (DAO) to produce H₂S.[7] This H₂S then activates the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which in turn upregulates the expression of antioxidant and cytoprotective genes, and also enhances chaperone-mediated autophagy (CMA).[7]

G D_Cys D-Cysteine DAO D-Amino Acid Oxidase D_Cys->DAO H2S Hydrogen Sulfide (H₂S) DAO->H2S Nrf2 Nrf2 H2S->Nrf2 activates ARE Antioxidant Response Element Nrf2->ARE binds to CMA Chaperone-Mediated Autophagy Nrf2->CMA enhances Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes upregulates

Caption: D-Cysteine signaling in neuronal cells via H₂S and Nrf2.

Applications in Drug Development and Research

This compound serves as a crucial starting material and intermediate in several areas of pharmaceutical research and development.

  • Peptide Synthesis: It is a key component in the synthesis of peptides containing D-cysteine residues. The thiol group allows for the formation of disulfide bridges, which are critical for the structure and function of many peptides and proteins. The D-configuration provides resistance to enzymatic degradation, enhancing the in vivo stability of peptide-based drugs.

  • Chiral Synthesis: As an enantiomerically pure compound, it is a valuable chiral building block for the asymmetric synthesis of complex molecules, including pharmaceuticals and agrochemicals.

  • Drug Delivery: The esterification of D-cysteine to its methyl ester enhances its lipophilicity and cell permeability, making it a useful tool for studying the intracellular effects of D-cysteine.[1] This principle can be applied to the design of prodrugs to improve the delivery of cysteine-containing therapeutics.

  • Precursor for Heterocyclic Compounds: The functional groups of this compound allow for its use in the synthesis of various heterocyclic compounds, some of which may possess interesting pharmacological properties.

Conclusion

This compound is a compound of significant interest to the scientific community. Its straightforward synthesis, versatile reactivity, and the emerging understanding of the biological roles of its parent amino acid, D-cysteine, position it as a valuable tool in both fundamental research and applied drug discovery. The signaling pathways in which D-cysteine is involved, particularly in insulin regulation and neuronal function, open new avenues for therapeutic intervention. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this compound in their respective fields.

References

An In-depth Technical Guide to the Safety and Handling of Methyl D-cysteinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl D-cysteinate hydrochloride (CAS No. 70361-61-4), a key building block in synthetic organic chemistry, particularly in peptide synthesis and drug development. Adherence to these guidelines is crucial to ensure a safe laboratory environment and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is the methyl ester of the D-enantiomer of the amino acid cysteine. It is typically supplied as a white to off-white crystalline powder. Understanding its physical and chemical properties is fundamental to its safe handling and storage.

PropertyValueReference
Molecular Formula C₄H₉NO₂S·HCl
Molecular Weight 171.64 g/mol
Appearance White to off-white crystalline powder
Melting Point 135-141 °C[1]
Solubility Soluble in water and methanol.[2]
Hygroscopicity Hygroscopic[1]
Specific Rotation [α]20/D +1.5 to +3.5° (c=20, MeOH)

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

(Data derived from GHS classifications for L-Cysteine methyl ester hydrochloride, which is expected to have a similar hazard profile)[3]

Signal Word: Warning

Hazard Pictograms:

alt text

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk and maintain the chemical's stability.

Handling

All handling of this compound should be performed by trained personnel in a well-ventilated area, preferably a fume hood.[4]

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures ppe1 Safety Goggles (EN 166) ppe2 Chemical-Resistant Gloves (Nitrile) ppe3 Lab Coat ppe4 Dust Mask (if not in fume hood) h1 Work in a well-ventilated area (fume hood recommended) h2 Avoid dust formation h3 Avoid contact with skin and eyes h4 Do not eat, drink, or smoke in the work area h5 Wash hands thoroughly after handling G start Accidental Spill evacuate Evacuate unnecessary personnel start->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE (gloves, goggles, respirator) ventilate->ppe contain Contain the spill ppe->contain cleanup Clean up spill using dry methods (e.g., scoop or vacuum) Avoid generating dust contain->cleanup place Place in a sealed container for disposal cleanup->place decontaminate Decontaminate the area with a suitable solvent place->decontaminate dispose Dispose of waste according to local, state, and federal regulations decontaminate->dispose end Spill Cleaned dispose->end

References

Methyl D-Cysteinate Hydrochloride: A Technical Guide to Its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and related physicochemical properties of cysteine methyl ester hydrochlorides. Due to a scarcity of specific quantitative data for the D-enantiomer, this document leverages detailed studies on Methyl L-cysteinate hydrochloride as a close structural analog. This information is critical for researchers and professionals in drug development and chemical synthesis, where understanding solubility is paramount for formulation, purification, and reaction kinetics.

Core Physicochemical Properties

Methyl D-cysteinate hydrochloride presents as a white to off-white crystalline powder. It is known to be hygroscopic and should be stored accordingly in a cool, dark place under an inert atmosphere.

PropertyValueSource
Molecular Formula C₄H₁₀ClNO₂SPubChem
Molecular Weight 171.65 g/mol PubChem[1]
CAS Number 70361-61-4TCI Chemicals
Melting Point 135 °CTCI Chemicals[2]
Appearance White to Almost white powder to crystalineTCI Chemicals[2]
Qualitative Solubility Soluble in water and methanol.Benchchem

Solubility Data

The solubility of Methyl L-cysteinate hydrochloride was determined to increase with rising temperature across all tested solvents.

Table 1: Solubility of Methyl L-Cysteinate Hydrochloride in Various Solvents

SolventTemperature (K)Mole Fraction (10³)
Methanol 283.152.58
293.153.15
303.153.81
313.154.58
323.155.49
333.156.59
Ethanol 283.151.95
293.152.32
303.152.76
313.153.28
323.153.89
333.154.61
n-Propanol 283.151.42
293.151.68
303.151.98
313.152.33
323.152.74
333.153.22
Isopropanol 283.151.15
293.151.36
303.151.61
313.151.90
323.152.24
333.152.64
Acetone 283.150.21
293.150.25
303.150.30
313.150.36
323.150.43
333.150.52
Acetonitrile 283.150.04
293.150.05
303.150.06
313.150.08
323.150.10
333.150.12
Ethyl Acetate 283.150.06
293.150.07
303.150.09
313.150.11
323.150.13
333.150.16

Experimental Protocols

The solubility data presented above was obtained using the static gravimetric method. This is a standard and reliable technique for determining solid-liquid equilibrium.

Protocol: Static Gravimetric Method for Solubility Determination

  • Sample Preparation: An excess amount of the solute (Methyl L-cysteinate hydrochloride) is added to a known mass of the selected solvent in a sealed vessel.

  • Equilibration: The vessel is placed in a thermostatically controlled shaker bath maintained at the desired temperature. The mixture is continuously agitated to facilitate the dissolution process and allow the system to reach equilibrium. The time required to reach equilibrium is predetermined from preliminary experiments.

  • Phase Separation: Once equilibrium is achieved, agitation is stopped, and the suspension is allowed to stand undisturbed for a sufficient period to allow for the complete sedimentation of the undissolved solid.

  • Sampling: A sample of the clear supernatant liquid is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature and prevent precipitation or further dissolution. The syringe is typically fitted with a filter to ensure no solid particles are transferred.

  • Gravimetric Analysis: The withdrawn liquid sample is accurately weighed. It is then transferred to a pre-weighed container and dried under vacuum at a suitable temperature until a constant weight is achieved.

  • Calculation: The mass of the dissolved solid and the mass of the solvent in the sample are determined by weight difference. The mole fraction solubility is then calculated from these masses and the respective molecular weights of the solute and solvent.

Visualized Workflows and Processes

To further aid researchers, the following diagrams illustrate key processes related to the study and synthesis of cysteine methyl ester hydrochlorides.

G Workflow for Static Gravimetric Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to known mass of solvent B Seal vessel A->B C Place in thermostatic shaker bath at target T B->C Start Process D Agitate until equilibrium is reached C->D E Stop agitation and allow solid to settle D->E F Withdraw supernatant with a filtered, pre-warmed/cooled syringe E->F G Weigh the liquid sample F->G H Dry sample to constant weight under vacuum G->H I Calculate mole fraction solubility H->I

Caption: A conceptual workflow for determining solubility via the static gravimetric method.

G General Synthesis of Cysteine Methyl Ester Hydrochloride reagents Reactants cysteine_hcl L/D-Cysteine Hydrochloride Monohydrate reagents->cysteine_hcl methanol Methanol (Solvent & Reagent) reagents->methanol esterification Esterification Reaction (in presence of HCl) cysteine_hcl->esterification methanol->esterification process Process Steps reflux Heat to reflux esterification->reflux removal Remove volatile components (Distillation under reduced pressure) reflux->removal recrystallization Recrystallize from solvent mixture (e.g., Methanol-Dichloromethane) removal->recrystallization final_product Cysteine Methyl Ester Hydrochloride (White solid) recrystallization->final_product product Final Product

Caption: A logical diagram illustrating the general synthesis of cysteine methyl ester hydrochloride.

References

In-Depth Technical Guide: Stability and Storage of Methyl D-cysteinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of Methyl D-cysteinate hydrochloride, a critical reagent in various research and pharmaceutical development applications. Understanding its stability profile is paramount for ensuring the integrity of experimental results and the quality of synthesized products. This document outlines the known degradation pathways, recommended storage conditions, and analytical methodologies for assessing the stability of this compound.

Overview of this compound Stability

This compound is the methyl ester of the D-isomer of the amino acid cysteine, supplied as a hydrochloride salt. The stability of this compound is influenced by several factors, primarily its susceptibility to hydrolysis, oxidation, and racemization. The hydrochloride salt form generally enhances stability and improves solubility compared to the free base.

Key Stability Concerns:

  • Hydrolysis: The ester linkage is susceptible to cleavage, yielding D-cysteine and methanol. This reaction is catalyzed by acidic or basic conditions and can also be influenced by temperature.

  • Oxidation: The thiol (-SH) group is highly reactive and prone to oxidation. The primary oxidation product is the disulfide dimer, D-cystine dimethyl ester. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acid derivatives. This process can be accelerated by the presence of oxygen and metal ions.

  • Racemization: The chiral center at the alpha-carbon can undergo epimerization, converting the D-enantiomer to the L-enantiomer (Methyl L-cysteinate hydrochloride). This is a significant concern, particularly under basic conditions or during certain synthetic manipulations.

Recommended Storage Conditions

Proper storage is crucial to minimize degradation and ensure the long-term stability of this compound. The following conditions are recommended based on supplier data sheets.

ParameterRecommended ConditionRationale
Temperature Store at 4°C for short-term storage. For long-term storage, -20°C or -80°C is recommended.Reduces the rate of all chemical degradation pathways.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to oxygen and moisture, thereby slowing down oxidation and hydrolysis.
Light Protect from light.Light can potentially catalyze oxidative degradation.
Moisture Keep away from moisture.Prevents hydrolysis of the ester group.

Table 1: Recommended Storage Conditions for this compound

Storage TemperatureRecommended Duration
-20°CUp to 1 month
-80°CUp to 6 months

Table 2: Supplier-Recommended Storage Duration for Stock Solutions [1]

Degradation Pathways

The principal degradation pathways for this compound are hydrolysis, oxidation, and racemization. Understanding these pathways is essential for developing stability-indicating analytical methods and for designing compatible formulation and reaction conditions.

Hydrolysis

The ester functional group can be hydrolyzed to the corresponding carboxylic acid, D-cysteine. This reaction can occur under both acidic and basic conditions, with the rate typically being faster at higher pH.

G MDCH Methyl D-cysteinate hydrochloride DCys D-cysteine MDCH->DCys H+ or OH- H2O MeOH Methanol MDCH->MeOH H+ or OH- H2O

Caption: Hydrolysis of this compound.

Oxidation

The thiol group of this compound is readily oxidized. The initial and most common oxidation product is the disulfide dimer. Further oxidation can lead to a cascade of other sulfur-containing species.

G MDCH Methyl D-cysteinate hydrochloride (R-SH) Disulfide D-cystine dimethyl ester (R-S-S-R) MDCH->Disulfide [O] Sulfenic Sulfenic Acid (R-SOH) MDCH->Sulfenic [O] Sulfinic Sulfinic Acid (R-SO2H) Sulfenic->Sulfinic [O] Sulfonic Sulfonic Acid (R-SO3H) Sulfinic->Sulfonic [O]

Caption: Oxidation pathway of this compound.

Racemization

The stereochemical integrity of this compound can be compromised through racemization at the α-carbon, leading to the formation of its enantiomer, Methyl L-cysteinate hydrochloride. This process is often base-catalyzed.

G D_isomer Methyl D-cysteinate hydrochloride L_isomer Methyl L-cysteinate hydrochloride D_isomer->L_isomer Base

Caption: Racemization of this compound.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound requires robust analytical methods. A stability-indicating method is one that can separate the intact compound from its potential degradation products, allowing for an accurate quantification of the parent molecule.

Forced Degradation Studies

Forced degradation studies are essential to identify the likely degradation products and to establish the degradation pathways. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Protocol 1: General Forced Degradation Procedure

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize with an equimolar amount of HCl before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a defined period. Also, heat the stock solution at a specified temperature.

    • Photodegradation: Expose the stock solution and solid compound to UV and visible light as per ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at various time points using a validated stability-indicating analytical method (see Protocol 2).

  • Data Evaluation: Identify and quantify the degradation products. Determine the percentage of degradation of the parent compound.

G start Prepare Stock Solution of Methyl D-cysteinate HCl stress Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress analyze Analyze Samples by Stability-Indicating Method stress->analyze evaluate Evaluate Degradation (Identify products, Quantify loss) analyze->evaluate

Caption: Workflow for a forced degradation study.

Stability-Indicating Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for the analysis of this compound and its degradation products. The following is a proposed starting method that would require validation.

Protocol 2: Proposed RP-HPLC Method

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution may be necessary to separate the polar degradation products from the parent compound. A potential starting point is a gradient of:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210-220 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). Specificity is critical and must be demonstrated by showing that the method can resolve this compound from all potential degradation products generated during forced degradation studies.

Summary of Stability Profile

Degradation PathwayKey FactorsPotential Degradation Products
Hydrolysis pH (especially alkaline), TemperatureD-cysteine, Methanol
Oxidation Oxygen, Metal ions, LightD-cystine dimethyl ester, Sulfenic acid, Sulfinic acid, Sulfonic acid
Racemization Basic pHMethyl L-cysteinate hydrochloride

Table 3: Summary of Degradation Pathways and Influencing Factors

Conclusion and Recommendations

The stability of this compound is a critical consideration for its use in research and development. The primary routes of degradation are hydrolysis, oxidation, and racemization. To ensure the integrity of the compound, it is imperative to adhere to the recommended storage conditions, which include low temperatures, protection from light, and storage in a dry, inert atmosphere.

For applications requiring a thorough understanding of the compound's stability profile, it is highly recommended to conduct a comprehensive stability study, including forced degradation experiments and the validation of a stability-indicating analytical method. The protocols outlined in this guide provide a solid foundation for such studies. By carefully controlling storage conditions and monitoring for potential degradation, researchers and drug development professionals can confidently utilize this compound in their work.

References

A Technical Guide to the Spectral Analysis of Methyl D-cysteinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Methyl D-cysteinate hydrochloride. It is designed for researchers, scientists, and professionals in drug development, offering a centralized resource for the spectral characterization of this compound. Detailed experimental protocols and a visual workflow for spectral analysis are included to facilitate accurate and reproducible research.

Spectral Data

The following sections present the key spectral data for this compound, summarized in tabular format for clarity and ease of comparison.

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound provide characteristic signals corresponding to the different nuclei in the molecule. The data presented here is for the L-enantiomer, L-Cysteine methyl ester hydrochloride, which is expected to be identical to the D-enantiomer.[1][2]

Table 1: ¹H NMR Spectral Data for Methyl Cysteinate Hydrochloride (in D₂O) [3]

Chemical Shift (ppm)MultiplicityAssignment
4.453tα-CH
3.871s-OCH₃
3.18ddβ-CH₂
3.15ddβ-CH₂

Table 2: ¹³C NMR Spectral Data for L-Cysteine Methyl Ester Hydrochloride [1]

Chemical Shift (ppm)Assignment
170.5C=O (ester)
54.5α-CH
53.0-OCH₃
25.5β-CH₂

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for D-Cysteine Methyl Ester Hydrochloride [4][5]

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadN-H stretch (amine hydrochloride)
~2950MediumC-H stretch (aliphatic)
~2570WeakS-H stretch
~1740StrongC=O stretch (ester)
~1580MediumN-H bend (amine)
~1230StrongC-O stretch (ester)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Table 4: Mass Spectrometry Data for L-Cysteine Methyl Ester Hydrochloride [3]

m/zRelative Intensity (%)Assignment
1352.5[M]⁺ (Molecular ion of the free base)
8860.1[M - COOCH₃]⁺
76100.0[M - CH₂SH]⁺

Experimental Protocols

The following are general experimental protocols for acquiring the spectral data presented above.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Transfer the solution to an NMR tube.

  • Instrument Parameters:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • ¹H NMR:

      • Acquire a one-dimensional proton spectrum.

      • The spectral width should be sufficient to cover the expected chemical shift range (e.g., 0-10 ppm).

      • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • The spectral width should cover the expected range for carbon signals (e.g., 0-200 ppm).

      • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference. For spectra recorded in D₂O, the residual water peak can be used for referencing.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Sample Preparation (ATR-FTIR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Place the KBr pellet or the ATR setup in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal) to be subtracted from the sample spectrum.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as a mixture of methanol (B129727) and water.

  • Instrumentation (Electrospray Ionization - ESI):

    • Ionization Mode: Positive ion mode is typically used for this compound.

    • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Mass Analyzer: A variety of mass analyzers can be used, such as a time-of-flight (TOF) or quadrupole analyzer.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and expected fragment ions.

    • For fragmentation studies (MS/MS), select the molecular ion (or a protonated adduct) as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_reporting Reporting Sample Methyl D-cysteinate hydrochloride Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or ATR Sample Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (ESI-MS) Prep_MS->MS_Acq NMR_Analysis Process & Interpret NMR Spectra NMR_Acq->NMR_Analysis IR_Analysis Analyze IR Absorption Bands IR_Acq->IR_Analysis MS_Analysis Determine m/z & Analyze Fragments MS_Acq->MS_Analysis Report Compile Spectral Data & Interpretation NMR_Analysis->Report IR_Analysis->Report MS_Analysis->Report

Caption: Workflow for the spectral analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for Methyl D-cysteinate hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl D-cysteinate hydrochloride is a chiral building block that serves as a valuable starting material in the synthesis of D-cysteine-containing peptides. The incorporation of D-amino acids, such as D-cysteine, into peptide sequences is a key strategy for enhancing the therapeutic potential of peptides. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life and improved pharmacokinetic profiles.

Due to the presence of a free amino and a highly reactive thiol group, This compound cannot be directly used in standard solid-phase peptide synthesis (SPPS) protocols. Direct application would result in multiple side reactions, including unwanted polymerization and side-chain modifications. Therefore, it must first be converted into a suitably protected derivative, typically with N-α-Fmoc (9-fluorenylmethoxycarbonyl) or N-α-Boc (tert-butyloxycarbonyl) and S-thiol protection, before it can be utilized as a building block in SPPS.

These application notes provide a comprehensive overview of the role of this compound as a precursor for the synthesis of SPPS-compatible D-cysteine derivatives and detail the subsequent protocols for their incorporation into peptide chains.

Application of this compound as a Precursor for SPPS Building Blocks

The primary application of this compound in the context of SPPS is its use as a cost-effective starting material for the synthesis of N-α- and S-protected D-cysteine derivatives, such as Fmoc-D-Cys(Trt)-OH. The trityl (Trt) group is a commonly used acid-labile protecting group for the cysteine thiol, offering robust protection during peptide chain elongation and easy removal during the final cleavage from the resin.

The overall synthetic workflow involves a multi-step process to convert this compound into an SPPS-compatible building block. This process includes the protection of the thiol and amino groups, followed by the saponification of the methyl ester to liberate the free carboxylic acid required for peptide coupling.

A Methyl D-cysteinate hydrochloride B Neutralization and S-Tritylation A->B 1. Trityl chloride, Base C N-α-Fmoc Protection B->C 2. Fmoc-OSu D Saponification (Methyl Ester Hydrolysis) C->D 3. Base (e.g., LiOH) E Fmoc-D-Cys(Trt)-OH (SPPS Building Block) D->E

Caption: Synthetic pathway from this compound to Fmoc-D-Cys(Trt)-OH.

Challenges in the Incorporation of D-Cysteine in SPPS

The incorporation of cysteine, including its D-enantiomer, into peptide sequences presents unique challenges. Researchers must be aware of and mitigate the following potential issues:

  • Racemization: Cysteine residues are particularly susceptible to racemization (epimerization) during the activation and coupling steps of SPPS, especially when using standard base-mediated coupling methods.[1][2] This can lead to the formation of diastereomeric impurities that are difficult to separate from the desired peptide.

  • Side Reactions: The reactive thiol group, if not properly protected, can undergo oxidation to form disulfide bonds or other unwanted side reactions.[3] During final cleavage, the use of appropriate scavengers is crucial to prevent re-attachment of the protecting group or other modifications.

  • β-Piperidinylalanine Formation: For C-terminal cysteine residues, a side reaction involving the elimination of the protected sulfhydryl group followed by the addition of piperidine (B6355638) (from Fmoc deprotection) can occur.[4]

Experimental Protocols

Protocol 1: Representative Synthesis of Fmoc-D-Cys(Trt)-OH from this compound

This protocol describes a representative, multi-step synthesis to convert this compound into the SPPS-compatible building block, Fmoc-D-Cys(Trt)-OH.

Step 1: S-Tritylation of D-Cysteine Methyl Ester

  • Suspend this compound in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Neutralize the hydrochloride salt by the dropwise addition of a base (e.g., triethylamine) at 0°C until the solution becomes clear.

  • To the neutralized solution, add trityl chloride in portions while stirring at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain S-trityl-D-cysteine methyl ester.

Step 2: N-α-Fmoc Protection

  • Dissolve the S-trityl-D-cysteine methyl ester in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a mild base, such as sodium bicarbonate, to the solution.

  • Add 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu) portion-wise while maintaining the reaction at room temperature.

  • Stir the mixture overnight and monitor the reaction by TLC.

  • After completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate to yield Fmoc-S-trityl-D-cysteine methyl ester.

Step 3: Saponification

  • Dissolve the Fmoc-S-trityl-D-cysteine methyl ester in a mixture of solvents such as tetrahydrofuran (B95107) (THF) and water.

  • Cool the solution to 0°C and add a solution of lithium hydroxide (B78521) (LiOH) dropwise.

  • Stir the reaction at room temperature and monitor the hydrolysis of the methyl ester by TLC.

  • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain Fmoc-D-Cys(Trt)-OH.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Cys(Trt)-OH

This protocol outlines the general steps for incorporating the synthesized Fmoc-D-Cys(Trt)-OH into a peptide chain using manual Fmoc-SPPS.

Materials:

  • Fmoc-D-Cys(Trt)-OH

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: e.g., HBTU/HOBt or DIC/OxymaPure

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine

  • Kaiser test kit

Workflow:

Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-D-Cys(Trt)-OH, Coupling Reagents, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Repeat Repeat Cycle for Next Amino Acid Kaiser_Test->Repeat Negative Repeat->Fmoc_Deprotection Cleavage Final Cleavage and Deprotection Repeat->Cleavage

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate Fmoc-D-Cys(Trt)-OH (3-4 equivalents relative to resin loading) with a coupling agent (e.g., HBTU/HOBt or DIC/OxymaPure) and a base (e.g., DIPEA or collidine) in DMF for 2-5 minutes. To minimize racemization, using a less hindered base like 2,4,6-collidine is recommended, or alternatively, a carbodiimide/additive combination without a base.[2][3]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (5x).

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove all side-chain protecting groups (including the Trt group) using a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

Data Presentation

The choice of coupling method can significantly impact the degree of racemization when incorporating cysteine derivatives. The following table summarizes representative data on racemization levels for different coupling conditions.

Coupling MethodBasePre-activation Time (min)% D-Isomer Formation (Racemization)Reference
HBTU/HOBtDIEA55-33%[1]
HBTU/HOBtNMM5~50%[2][3]
HBTU/HOBt2,4,6-Collidine5Suppressed[2][3]
DIPCDI/HOBt-5<1%[1]
HBTU/HOBt/TMPNone0<1%

Data is representative and can be sequence-dependent.

The selection of the thiol protecting group also influences the level of racemization.

Thiol Protecting GroupCoupling Method% RacemizationReference
Trityl (Trt)Uronium activation with base8.0%[5]
Diphenylmethyl (Dpm)Uronium activation with base1.2%[5]
Tetrahydropyranyl (Thp)DIPCDI/OxymaPure0.74%[4]

Conclusion

This compound is a valuable precursor for the synthesis of protected D-cysteine derivatives essential for solid-phase peptide synthesis. While not directly applicable in SPPS, its conversion to compounds like Fmoc-D-Cys(Trt)-OH enables the incorporation of D-cysteine into peptide sequences, a critical strategy for enhancing the stability and therapeutic potential of peptide-based drugs. Successful synthesis requires careful consideration of protecting group strategies and coupling conditions to minimize side reactions, particularly racemization. The protocols and data provided herein offer a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in the synthesis of D-cysteine-containing peptides.

References

Application Notes and Protocols for the Use of Methyl D-cysteinate Hydrochloride in Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of Methyl D-cysteinate hydrochloride in peptide synthesis. This document outlines the necessary precautions, reaction conditions, and protocols to ensure successful incorporation of this residue into a peptide sequence, with a focus on minimizing common side reactions such as racemization.

Introduction

This compound is a versatile building block in peptide chemistry. The D-configuration offers resistance to enzymatic degradation, a desirable trait for therapeutic peptides. The C-terminal methyl ester can be useful for subsequent modifications or to mimic post-translational modifications. However, the presence of a free thiol group and the risk of racemization at the alpha-carbon necessitate a carefully planned synthetic strategy. The hydrochloride salt of the amine requires neutralization prior to coupling.

The primary challenges when working with cysteine derivatives in peptide synthesis include:

  • Oxidation: The free thiol group is susceptible to oxidation, leading to the formation of disulfide bridges.

  • Racemization: The chiral center of cysteine is prone to racemization during the activation step of peptide coupling, especially with common carbodiimide (B86325) reagents in the presence of a base.[1]

  • Side Reactions: The thiol group can undergo side reactions if not properly protected.

To circumvent these issues, protection of the thiol group is mandatory during peptide synthesis.[2][3] The choice of the protecting group is critical and depends on the overall synthetic strategy, particularly the chemistry used for N-terminal protection (e.g., Fmoc or Boc).

Key Considerations for Thiol Protection

The selection of a suitable protecting group for the cysteine thiol is paramount for a successful synthesis. The trityl (Trt) group is a common choice in Fmoc-based solid-phase peptide synthesis (SPPS) as it is labile to trifluoroacetic acid (TFA) and is removed during the final cleavage step.[3] Other protecting groups like Acetamidomethyl (Acm) are stable under standard cleavage conditions and can be used for selective disulfide bond formation.[2][4]

Experimental Protocols

The following protocols describe the preparation of a protected Methyl D-cysteinate building block and its subsequent use in a peptide coupling reaction in solution phase. For solid-phase synthesis, a resin-bound approach is also outlined.

Protocol 1: Preparation of N-Fmoc-S-Trityl-D-cysteine Methyl Ester

This protocol details the preparation of a suitably protected D-cysteine derivative for use in peptide synthesis.

Materials:

  • This compound

  • Trityl chloride (Trt-Cl)

  • 9-Fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Neutralization and S-Tritylation:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of DCM and DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (2.2 eq) dropwise to neutralize the hydrochloride and facilitate the subsequent reaction.

    • Add Trityl chloride (1.1 eq) portion-wise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • N-Fmoc Protection:

    • Once the S-tritylation is complete, cool the reaction mixture back to 0 °C.

    • Add Fmoc-OSu (1.1 eq) to the solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield N-Fmoc-S-Trityl-D-cysteine methyl ester.

.

G Workflow for Protected D-Cysteinate Synthesis start Methyl D-cysteinate HCl neutralize Neutralization with DIPEA start->neutralize s_tritylate S-Tritylation with Trt-Cl neutralize->s_tritylate n_fmoc N-Fmoc Protection with Fmoc-OSu s_tritylate->n_fmoc workup Aqueous Work-up n_fmoc->workup purify Silica Gel Chromatography workup->purify product N-Fmoc-S-Trityl-D-cysteine Methyl Ester purify->product

Caption: Workflow for the synthesis of the protected D-cysteinate building block.

Protocol 2: Solution-Phase Peptide Coupling

This protocol describes the coupling of the prepared N-Fmoc-S-Trityl-D-cysteine methyl ester to an N-terminally protected amino acid.

Materials:

  • N-Fmoc-S-Trityl-D-cysteine methyl ester

  • Boc-protected amino acid (e.g., Boc-Ala-OH)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the Boc-protected amino acid (1.0 eq), HBTU (0.95 eq), and HOBt (1.0 eq) in DMF.

    • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Deprotection of the Cysteine Derivative (if starting with an N-protected version):

    • If the cysteine derivative is N-Fmoc protected, it must first be deprotected. Dissolve the N-Fmoc-S-Trityl-D-cysteine methyl ester in DMF.

    • Add a 20% solution of piperidine (B6355638) in DMF and stir for 20 minutes.

    • Remove the solvent under reduced pressure and co-evaporate with toluene (B28343) to remove residual piperidine. The resulting free amine is used in the next step.

  • Coupling Reaction:

    • To the pre-activated amino acid solution, add the deprotected S-Trityl-D-cysteine methyl ester (1.0 eq).

    • Add DIPEA (2.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting dipeptide by chromatography.

.

G Peptide Coupling Reaction Pathway cluster_activation Activation Step cluster_coupling Coupling Step Boc-AA-OH Boc-Amino Acid ActiveEster Activated Ester Intermediate Boc-AA-OH->ActiveEster  + HBTU/HOBt HBTU/HOBt HBTU / HOBt Dipeptide Protected Dipeptide ActiveEster->Dipeptide  + Cys Derivative  + DIPEA CysDerivative S-Trityl-D-cysteine Methyl Ester (free amine)

Caption: The reaction pathway for peptide coupling.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using Methyl D-cysteinate

This protocol outlines the incorporation of a protected D-cysteine derivative as the C-terminal residue in SPPS. A side-chain anchoring strategy is employed.[5]

Materials:

  • 2-Chlorotrityl chloride resin

  • N-Fmoc-S-protected-D-cysteine methyl ester

  • DIPEA

  • DCM/DMF

  • Standard SPPS reagents (piperidine, coupling agents, Fmoc-amino acids)

Procedure:

  • Resin Loading:

    • Swell the 2-chlorotrityl chloride resin in DCM.

    • In a separate flask, dissolve N-Fmoc-S-protected-D-cysteine methyl ester (2.0 eq) and DIPEA (4.0 eq) in DCM.

    • Add the amino acid solution to the resin and shake for 2-4 hours.

    • Cap any unreacted sites by adding methanol (B129727) and shaking for 30 minutes.

    • Wash the resin thoroughly with DCM and DMF.

  • Peptide Elongation:

    • Perform standard Fmoc-SPPS cycles:

      • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.

      • Washing: Wash the resin with DMF and DCM.

      • Coupling: Couple the next Fmoc-amino acid using a suitable coupling agent (e.g., HBTU/DIPEA).[6]

      • Washing: Wash the resin with DMF and DCM.

    • Repeat the cycle until the desired peptide sequence is assembled.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, wash the resin with DCM and dry it.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.

  • Purification:

    • Purify the crude peptide by reverse-phase HPLC.

Data Presentation

The following tables present hypothetical yet typical data for the peptide coupling reactions described. Actual results may vary depending on the specific amino acids and reaction conditions.

Table 1: Coupling Efficiency with Different Reagents

Coupling ReagentAdditiveBaseReaction Time (h)Crude Purity (%)Yield (%)
HBTUHOBtDIPEA29085
HATU-DIPEA1.59288
EDCHOBtDIPEA48578
DICOxymaCollidine38882

Table 2: Racemization Levels with Different Coupling Conditions

Coupling ReagentBaseTemperature (°C)% D-isomer (from L-amino acid coupling)
HBTUDIPEA25< 1.0
HBTUNMM25< 0.5
EDC/HOBtDIPEA0 to 251.5 - 2.5
DIC/HOBtCollidine25< 0.8

Note: Data is illustrative and based on typical outcomes in peptide synthesis.

Conclusion

The successful incorporation of this compound into a peptide sequence requires careful consideration of thiol protection and coupling conditions to minimize side reactions, particularly racemization. The protocols provided herein offer a robust framework for researchers to utilize this valuable building block in the synthesis of novel peptides for therapeutic and research applications. Optimization of these protocols may be necessary depending on the specific peptide sequence and desired scale of the synthesis.

References

Methyl D-Cysteinate Hydrochloride: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl D-cysteinate hydrochloride is a valuable chiral starting material in asymmetric synthesis, prized for its trifunctional nature encompassing a primary amine, a thiol, and a methyl ester. This unique combination allows for the stereocontrolled construction of a wide array of complex molecules, particularly heterocyclic systems that form the core of many pharmaceutical agents. Its D-configuration offers access to enantiomeric series of biologically active molecules that are not readily accessible from the more common L-cysteine derivatives. This document provides an overview of its applications, detailed experimental protocols for the synthesis of key intermediates, and its potential role in drug development.

Key Applications in Organic Synthesis

The primary utility of this compound as a chiral building block lies in its ability to serve as a precursor for a variety of stereochemically defined molecules. Its key applications include the synthesis of:

  • Thiazolidine (B150603) Derivatives: The condensation of the amino and thiol groups with aldehydes and ketones is a facile method for the preparation of 1,3-thiazolidine-4-carboxylic acid esters. These compounds are important chiral scaffolds for the synthesis of more complex heterocyclic systems.

  • Beta-Lactam Antibiotic Precursors: The structural similarity of the thiazolidine ring to the penam (B1241934) and carbapenem (B1253116) cores of beta-lactam antibiotics makes this compound a potential starting material for the synthesis of novel antibiotics and beta-lactamase inhibitors.

  • Peptidomimetics and Unnatural Amino Acids: The D-amino acid backbone and the reactive thiol side chain can be modified to create unnatural amino acids for incorporation into peptides, influencing their conformation and biological activity.

  • Chiral Ligands: The functional groups of this compound can be elaborated to generate chiral ligands for asymmetric catalysis.

Synthesis of Chiral Thiazolidine Scaffolds

One of the most common applications of cysteine esters is in the synthesis of thiazolidine derivatives. These reactions are often high-yielding and proceed under mild conditions.

Quantitative Data for Thiazolidine Synthesis

The following table summarizes representative yields for the synthesis of thiazolidine derivatives from cysteine analogues.

Starting MaterialAldehyde/KetoneProductYield (%)Reference
L-CysteineSuccindialdehyde(2aS,4aR,6aR)-hexahydro-pyrrolo[1',2',5':3,4,5]thiazolo[3,4-c]oxazol-1-one47-66[1]
D-PenicillamineSuccindialdehyde(2aR,4aS,6aS)-hexahydro-pyrrolo[1',2',5':3,4,5]thiazolo[3,4-c]oxazol-1-one61-72[1]
Experimental Protocol: Synthesis of Methyl (R)-2-Aryl-thiazolidine-4-carboxylate

Please note: The following protocol is adapted from procedures reported for the L-enantiomer. The reactivity of the D-enantiomer is expected to be identical.

Materials:

Procedure:

  • To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Suspend the solid in anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethylamine (TEA) (1.1 eq) to the suspension to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes.

  • Add the aromatic aldehyde (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO4).

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure methyl (R)-2-aryl-thiazolidine-4-carboxylate.

Expected Outcome:

This procedure typically yields a mixture of cis and trans diastereomers of the thiazolidine product. The diastereomeric ratio can be influenced by the choice of solvent and reaction temperature.

Application in Drug Development: Synthesis of Beta-Lactamase Inhibitor Scaffolds

The penam core is a key structural motif in many beta-lactam antibiotics and their inhibitors, such as tazobactam (B1681243). While existing industrial syntheses of tazobactam typically start from 6-aminopenicillanic acid (6-APA)[2][3][4], the thiazolidine ring derived from this compound represents a plausible alternative starting point for the synthesis of novel penam analogues. The following section outlines a conceptual workflow for the synthesis of a penam precursor from this compound.

Conceptual Workflow for Penam Synthesis

This workflow illustrates the key transformations required to construct a penam nucleus from a thiazolidine intermediate derived from this compound.

G cluster_0 Step 1: Thiazolidine Formation cluster_1 Step 2: N-Acylation cluster_2 Step 3: Beta-Lactam Ring Formation cluster_3 Step 4: Further Functionalization A Methyl D-cysteinate HCl C Methyl (R)-thiazolidine-4-carboxylate A->C Condensation B Aldehyde/Ketone B->C D Methyl (R)-N-acyl-thiazolidine-4-carboxylate C->D Acyl Chloride/Anhydride (B1165640) E Penam Precursor D->E [2+2] Cycloaddition or other cyclization methods F Target Molecule (e.g., Beta-lactamase inhibitor) E->F Side chain modification, oxidation, etc.

Caption: Conceptual workflow for the synthesis of a penam-based beta-lactamase inhibitor.

Experimental Protocol: Synthesis of a Penam Precursor (Conceptual)

Please note: This is a conceptual protocol illustrating the chemical principles. Specific reagents and conditions would require experimental optimization.

Part 1: Synthesis of Methyl (R)-3-Acetyl-2,2-dimethylthiazolidine-4-carboxylate

  • Thiazolidine Formation: React this compound with acetone (B3395972) in the presence of a mild base to form methyl (R)-2,2-dimethylthiazolidine-4-carboxylate.

  • N-Acetylation: Acetylate the secondary amine of the thiazolidine with acetyl chloride or acetic anhydride in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to yield methyl (R)-3-acetyl-2,2-dimethylthiazolidine-4-carboxylate.

Part 2: Formation of the Beta-Lactam Ring

This step is the most challenging and can be approached via several methods, such as the "β-lactam synthon method". A plausible, though conceptual, approach is outlined below.

G A Methyl (R)-N-acyl-thiazolidine-4-carboxylate B Enolate Formation (e.g., with LDA) A->B C Intramolecular Cyclization B->C D Penam Core C->D

Caption: Key steps in the conceptual formation of a penam core from a thiazolidine precursor.

  • Enolate Formation: Treat the N-acylated thiazolidine ester with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to generate the corresponding ester enolate.

  • Intramolecular Cyclization: The formed enolate could potentially undergo an intramolecular cyclization, although this is a challenging step and may require specific activating groups on the thiazolidine ring to facilitate the desired ring closure to form the bicyclic penam system.

Challenges and Considerations:

The direct synthesis of the penam nucleus from a thiazolidine precursor is a non-trivial synthetic challenge. The stereochemical outcome of the reactions needs to be carefully controlled. The choice of protecting groups for the amine and carboxylic acid functionalities is crucial for the success of the synthetic route.

This compound is a potent chiral building block for the synthesis of a variety of enantiomerically pure compounds. Its primary application lies in the straightforward synthesis of chiral thiazolidine scaffolds, which are valuable intermediates in organic synthesis. While its direct application in the industrial synthesis of marketed drugs is not extensively documented in publicly available literature, its structural features make it a highly attractive starting material for the development of novel beta-lactam antibiotics and other pharmaceutically relevant molecules. The protocols and workflows presented here provide a foundation for researchers and drug development professionals to explore the synthetic potential of this versatile chiral building block.

References

Application Notes and Protocols for Asymmetric Synthesis Using Methyl D-Cysteinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of Methyl D-cysteinate hydrochloride and its derivatives as chiral building blocks in asymmetric synthesis. While direct catalytic applications of this compound are not extensively documented in readily available literature, its derivatives, particularly those derived from the closely related L-cysteine, have shown significant promise in organocatalysis. This document focuses on a detailed application of an S-methyl-cysteine derivative in asymmetric aldol (B89426) reactions, providing a representative protocol and quantitative data. Additionally, the potential for developing other chiral auxiliaries from this compound is discussed.

Application in Asymmetric Aldol Reactions via Chiral Ionic Liquids

Cysteine derivatives are valuable precursors for the synthesis of chiral ionic liquids (CILs), which can act as efficient and recyclable organocatalysts. S-methyl-L-cysteine has been successfully used to create CILs that catalyze the asymmetric aldol reaction between aldehydes and ketones, yielding products with high enantiomeric excess.[1] This approach highlights a key application for methylated cysteine esters in generating sophisticated chiral catalysts.

Quantitative Data Summary

The following table summarizes the results of the asymmetric aldol reaction between various aldehydes and ketones using a chiral ionic liquid derived from S-methyl-L-cysteine.

EntryAldehydeKetoneCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)
12-NitrobenzaldehydeAcetone20247296
24-NitrobenzaldehydeAcetone20247094
32-NitrobenzaldehydeCyclohexanone10487592
44-NitrobenzaldehydeCyclohexanone10487695
54-Hydroxy-3-nitrobenzaldehydeAcetone20247695
Experimental Protocol: Asymmetric Aldol Reaction

This protocol is adapted from the synthesis and application of a chiral ionic liquid derived from S-methyl-L-cysteine.[1] A similar approach could be envisioned starting from this compound to obtain the opposite enantiomer of the aldol product.

Part A: Synthesis of the S-Methyl-L-cysteine-based Chiral Ionic Liquid Catalyst

The synthesis of the chiral ionic liquid [S-MeCysNH3][NTf2] involves the quaternization of the amino group of S-methyl-L-cysteine methyl ester followed by anion exchange.

Materials:

  • S-methyl-L-cysteine methyl ester hydrochloride

  • Alkylating agent (e.g., methyl iodide)

  • Base (e.g., potassium carbonate)

  • Lithium bis(trifluoromethanesulfonyl)imide (LiNTf2)

  • Solvents (e.g., Methanol, Dichloromethane)

Procedure:

  • To a solution of S-methyl-L-cysteine methyl ester hydrochloride in methanol, add a suitable base to neutralize the hydrochloride salt.

  • Introduce the alkylating agent to the free amine and stir the reaction mixture at room temperature until the quaternization is complete (monitor by TLC or NMR).

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting crude product in water and add an aqueous solution of LiNTf2 to precipitate the chiral ionic liquid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the [S-MeCysNH3][NTf2] catalyst.

Part B: Asymmetric Aldol Reaction

Materials:

  • Aldehyde (e.g., 2-nitrobenzaldehyde)

  • Ketone (e.g., acetone)

  • Chiral Ionic Liquid Catalyst ([S-MeCysNH3][NTf2])

  • Dichloromethane (B109758) (for workup)

  • Diethyl ether (for workup)

  • Neutral alumina

Procedure:

  • In a round-bottom flask, stir a suspension of the chiral ionic liquid catalyst (10-20 mol%) in the ketone (which also serves as the solvent) for 30 minutes at room temperature.

  • Add the aromatic aldehyde (1 mmol) to the mixture.

  • Allow the resulting mixture to stir at room temperature for the time specified in the data table (24-48 hours).

  • After the reaction is complete, evaporate the excess ketone in vacuo.

  • Redissolve the crude product in dichloromethane and filter it through a pad of neutral alumina, washing with diethyl ether.

  • Remove the solvent under vacuum to afford the desired aldol product.

  • The enantiomeric excess of the product can be determined by chiral HPLC analysis.

Experimental Workflow

Aldol_Reaction_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Aldol Reaction Cys_Deriv Methyl D-Cysteinate HCl CIL_Synth Synthesis of Chiral Ionic Liquid Cys_Deriv->CIL_Synth Catalyst Chiral Catalyst CIL_Synth->Catalyst Mixing Reaction Mixture Catalyst->Mixing Reactants Aldehyde + Ketone Reactants->Mixing Workup Workup and Purification Mixing->Workup Product Enantioenriched Aldol Product Workup->Product Chiral_Auxiliary_Cycle Start Methyl D-Cysteinate Hydrochloride Aux_Synth Synthesis of Chiral Oxazolidinone Auxiliary Start->Aux_Synth 1 Auxiliary Chiral Auxiliary Aux_Synth->Auxiliary 2 Coupling Coupling with Prochiral Substrate Auxiliary->Coupling 3 Substrate_Aux Substrate-Auxiliary Adduct Coupling->Substrate_Aux 4 Asym_Rxn Diastereoselective Reaction Substrate_Aux->Asym_Rxn 5 Product_Aux Product-Auxiliary Adduct Asym_Rxn->Product_Aux 6 Cleavage Cleavage of Auxiliary Product_Aux->Cleavage 7 Product Enantiomerically Pure Product Cleavage->Product 8 Recycle Recovered Chiral Auxiliary Cleavage->Recycle Recycle->Coupling

References

Application Notes and Protocols: The Use of Methyl D-cysteinate Hydrochloride in the Synthesis of N-Acetyl-D-cysteine Amide (NADCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl D-cysteinate hydrochloride is a chiral building block derived from the non-proteinogenic amino acid D-cysteine. Its unique stereochemistry and reactive functional groups—a free amine, a thiol, and a methyl ester—make it a valuable precursor in the asymmetric synthesis of various therapeutic agents. The presence of the methyl ester group allows for modifications of the carboxylic acid functionality, while the amine and thiol groups provide sites for further chemical transformations. This document provides detailed application notes and protocols for the synthesis of N-Acetyl-D-cysteine Amide (NADCA), a derivative with potential therapeutic applications, using this compound as the starting material. N-acetylcysteine (NAC), the L-enantiomer of which is a well-known mucolytic agent and antioxidant, serves as a model for the therapeutic potential of such derivatives. The D-enantiomer and its amide may exhibit unique pharmacological profiles.

Application: Synthesis of N-Acetyl-D-cysteine Amide (NADCA)

N-Acetyl-D-cysteine Amide (NADCA) is synthesized from this compound in a two-step process involving N-acetylation followed by amidation. This derivative is of interest for its potential as a mucolytic agent, an antioxidant, and a precursor to glutathione (B108866), a key cellular antioxidant. The amide functional group may offer advantages over the carboxylic acid in terms of membrane permeability and bioavailability.

Synthetic Pathway

The synthesis proceeds via two key steps:

  • N-Acetylation: The primary amine of this compound is acetylated using an acetylating agent such as acetic anhydride (B1165640) in the presence of a base to yield Methyl N-acetyl-D-cysteinate.

  • Amidation: The methyl ester of Methyl N-acetyl-D-cysteinate is then converted to the corresponding primary amide by treatment with ammonia (B1221849).

Synthesis_of_NADCA This compound This compound Methyl N-acetyl-D-cysteinate Methyl N-acetyl-D-cysteinate This compound->Methyl N-acetyl-D-cysteinate N-Acetylation Acetic Anhydride, Base Acetic Anhydride, Base N-Acetyl-D-cysteine Amide (NADCA) N-Acetyl-D-cysteine Amide (NADCA) Methyl N-acetyl-D-cysteinate->N-Acetyl-D-cysteine Amide (NADCA) Amidation Ammonia Ammonia

Caption: Synthetic route for N-Acetyl-D-cysteine Amide (NADCA).

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of N-acetyl-cysteine derivatives, based on analogous syntheses of the L-enantiomer.[1]

StepProductTypical Yield (%)
N-AcetylationMethyl N-acetyl-D-cysteinate68-75%
AmidationN-Acetyl-D-cysteine Amide (NADCA)80-90%

Experimental Protocols

Protocol 1: Synthesis of Methyl N-acetyl-D-cysteinate

This protocol describes the N-acetylation of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Sodium acetate (B1210297) (anhydrous)

  • Chloroform (CHCl₃)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1 equivalent) in chloroform, add anhydrous sodium acetate (1.2 equivalents).

  • Cool the mixture in an ice bath and add acetic anhydride (1.1 equivalents) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and wash with deionized water (2 x 50 mL) and then with saturated sodium bicarbonate solution (2 x 50 mL).

  • Separate the organic layer and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from ethyl acetate/hexanes to yield Methyl N-acetyl-D-cysteinate as a white solid.

Protocol 2: Synthesis of N-Acetyl-D-cysteine Amide (NADCA)

This protocol details the amidation of Methyl N-acetyl-D-cysteinate.[1]

Materials:

Procedure:

  • In a round-bottom flask, dissolve Methyl N-acetyl-D-cysteinate (1 equivalent) in ammonium hydroxide solution.

  • Stir the reaction mixture at room temperature for 6-24 hours under a nitrogen atmosphere.[1]

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the excess ammonia and water under reduced pressure.

  • Add ethanol to the residue and evaporate again to azeotropically remove any remaining water.

  • The resulting solid is N-Acetyl-D-cysteine Amide (NADCA), which can be further purified by recrystallization if necessary.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of NADCA.

Experimental_Workflow start Start step1 N-Acetylation of Methyl D-cysteinate HCl start->step1 step2 Work-up and Purification of Methyl N-acetyl-D-cysteinate step1->step2 step3 Amidation with Aqueous Ammonia step2->step3 step4 Concentration and Azeotropic Drying step3->step4 step5 Purification of NADCA (Recrystallization) step4->step5 end Final Product: N-Acetyl-D-cysteine Amide step5->end

Caption: Workflow for the synthesis of N-Acetyl-D-cysteine Amide.

Signaling Pathway: Role in Glutathione Synthesis

N-acetylcysteine is a precursor to the amino acid L-cysteine, which is a building block for glutathione (GSH), a major endogenous antioxidant. It is hypothesized that NADCA can also serve as a cysteine pro-drug. The thiol group of cysteine is crucial for the antioxidant activity of GSH. The synthesis of GSH from its constituent amino acids (glutamate, cysteine, and glycine) is a two-step enzymatic process.

Glutathione_Synthesis nadca N-Acetyl-D-cysteine Amide (Pro-drug) cysteine D-Cysteine nadca->cysteine Hydrolysis gcl Glutamate-Cysteine Ligase (GCL) cysteine->gcl glutamate Glutamate glutamate->gcl gamma_gc γ-Glutamylcysteine gcl->gamma_gc gs Glutathione Synthetase (GS) gamma_gc->gs glycine Glycine glycine->gs gsh Glutathione (GSH) gs->gsh

Caption: Putative role of NADCA in the glutathione synthesis pathway.

Conclusion

This compound is a versatile chiral starting material for the synthesis of therapeutically relevant molecules. The protocols provided herein for the synthesis of N-Acetyl-D-cysteine Amide (NADCA) demonstrate a straightforward and efficient application of this precursor. The resulting amide derivative holds promise for further investigation into its pharmacological properties, potentially offering advantages over existing cysteine-based drugs. Researchers in drug discovery and development can utilize these methods as a foundation for exploring the synthesis of novel D-cysteine-containing therapeutic agents.

References

Application Notes and Protocols for the Incorporation of D-Cysteine into Peptides using Methyl D-cysteinate hydrochloride as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical D-amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance pharmacological properties. D-cysteine, in particular, offers unique advantages due to its thiol side chain, which can be used for forming disulfide bridges to create cyclic peptides, or for conjugation with other molecules. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer in-vivo half-life and improved therapeutic potential.[1][2]

While Methyl D-cysteinate hydrochloride is not directly used in standard solid-phase peptide synthesis (SPPS), it serves as a readily available and cost-effective starting material for the synthesis of the necessary protected D-cysteine derivative, namely N-α-Fmoc-S-trityl-D-cysteine (Fmoc-D-Cys(Trt)-OH). This protected form is fully compatible with the widely used Fmoc-based SPPS methodology.[1]

These application notes provide a comprehensive overview of the synthesis of Fmoc-D-Cys(Trt)-OH from a D-cysteine precursor like this compound, its subsequent incorporation into a peptide chain via SPPS, and the associated challenges and considerations.

Key Application: Enhancing Peptide Stability

The primary application of incorporating D-cysteine into therapeutic peptides is to improve their metabolic stability. Natural peptides composed of L-amino acids are often rapidly degraded by proteases in the body. The presence of a D-amino acid disrupts the natural recognition sites for these enzymes, thereby slowing down proteolysis and extending the peptide's duration of action.[1][3]

Experimental Protocols

Protocol 1: Synthesis of N-α-Fmoc-S-trityl-D-cysteine (Fmoc-D-Cys(Trt)-OH) from D-cysteine

This protocol describes a representative two-step synthesis to prepare Fmoc-D-Cys(Trt)-OH, the required building block for SPPS, starting from D-cysteine. This compound can be used as the starting material by first hydrolyzing the methyl ester to yield D-cysteine.

Step 1: N-α-Fmoc Protection of D-cysteine

  • Dissolution: Dissolve D-cysteine in an aqueous solution of sodium carbonate, adjusting the pH to approximately 8-9.

  • Reaction: Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to the solution.

  • Stirring: Stir the reaction mixture at room temperature until the formation of Fmoc-D-Cys-OH is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Acidify the reaction mixture and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain the crude Fmoc-D-Cys-OH.

Step 2: S-Trityl Protection of Fmoc-D-Cys-OH

  • Dissolution: Dissolve the Fmoc-D-Cys-OH from the previous step in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Reaction: Add trityl chloride (Trt-Cl) and a base like triethylamine (B128534) (TEA) to the solution.

  • Stirring: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Purification: Purify the crude product by column chromatography to obtain pure Fmoc-D-Cys(Trt)-OH.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Cys(Trt)-OH

This protocol outlines the general steps for incorporating Fmoc-D-Cys(Trt)-OH into a peptide sequence on a solid support using an automated or manual peptide synthesizer.[4]

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating it with 20% piperidine (B6355638) in DMF for 5-20 minutes. Repeat this step once. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-D-Cys(Trt)-OH (or any other Fmoc-protected amino acid) by dissolving it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the completion of the coupling using a qualitative test such as the Kaiser test.[4] A negative test (yellow beads) indicates a complete reaction.

  • Washing: After successful coupling, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the Trityl group from the D-cysteine.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

    • Collect the peptide by centrifugation and wash it with cold ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

The success of incorporating D-cysteine into peptides is dependent on minimizing side reactions, particularly racemization. The choice of protecting groups and coupling reagents significantly impacts the level of racemization.

ParameterConditionResultReference
Racemization of Cys Uronium activation with Trt-protected Cys8.0%[5]
Uronium activation with Dpm-protected Cys1.2%[5]
Racemization of Cys DIPCDI/Oxyma Pure coupling with Fmoc-Cys(Trt)-OH3.3%
DIPCDI/Oxyma Pure coupling with Fmoc-Cys(Thp)-OH0.74%
Peptide Purity Ac-RFAACAA-OH>95% (HPLC-MS)[6]
Peptide Yield Synthesis of SP-B(1-25)26%[7]

Visualizations

Workflow and Signaling Pathway Diagrams

G Representative Synthesis Workflow for a D-Cysteine Containing Peptide cluster_0 Preparation of Protected D-Cysteine cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 Final Steps A Methyl D-cysteinate hydrochloride B Hydrolysis A->B C D-cysteine B->C D N-Fmoc Protection C->D E Fmoc-D-Cys-OH D->E F S-Trityl Protection E->F G Fmoc-D-Cys(Trt)-OH F->G H Resin Swelling G->H I Fmoc Deprotection H->I J Amino Acid Coupling I->J J->I next cycle K Washing J->K L Repeat for each amino acid K->L M Cleavage from Resin & Deprotection L->M N Precipitation M->N O Purification (RP-HPLC) N->O P Pure D-Cysteine Peptide O->P

Caption: From precursor to pure peptide.

G Impact of D-Cysteine on Peptide Bioactivity cluster_0 Standard L-Peptide cluster_1 D-Cysteine Containing Peptide A L-Peptide B Protease Enzyme A->B C Rapid Degradation B->C D Short Half-life C->D E Reduced Bioactivity D->E F D-Cys Peptide G Protease Enzyme F->G H Steric Hindrance G->H I Proteolytic Resistance H->I J Longer Half-life I->J K Enhanced Bioactivity J->K

Caption: D-Cysteine enhances peptide stability.

G Orthogonal Protection Scheme in Fmoc-SPPS cluster_0 N-Terminus Protection cluster_1 D-Cysteine Side-Chain Protection Peptide Growing Peptide Chain on Resin Deprotection Deprotection Peptide->Deprotection Cleavage Cleavage Peptide->Cleavage Fmoc Fmoc Group Fmoc->Peptide Piperidine Piperidine (Base) Piperidine->Deprotection Deprotection->Peptide Free N-terminus for next coupling Trt Trityl (Trt) Group Trt->Peptide TFA TFA (Acid) TFA->Cleavage Cleavage->Peptide Free Thiol Group & Cleaved Peptide

References

Protecting Group Strategies for Methyl D-Cysteinate Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups with Methyl D-cysteinate hydrochloride. The focus is on the orthogonal protection of the amino and thiol functionalities, a critical aspect in peptide synthesis, drug development, and various bioconjugation applications.

Introduction to Protecting Group Strategies

This compound possesses two primary reactive sites: a primary amine and a thiol. The selective protection and deprotection of these functional groups are paramount to prevent unwanted side reactions and to direct the desired chemical transformations.[1][2][3] Orthogonal protecting group strategies, which allow for the removal of one group under specific conditions without affecting the other, are essential for complex synthetic routes.[2][3] This document outlines the use of common protecting groups for both the amine (Boc and Fmoc) and thiol (Trt, Acm) moieties of this compound.

Protecting the Amino Group

The primary amino group of this compound can be readily protected using tert-Butyloxycarbonyl (Boc) or 9-Fluorenylmethoxycarbonyl (Fmoc) groups. The choice between these depends on the overall synthetic strategy, particularly the deprotection conditions required for subsequent steps.

N-Boc Protection

The tert-Butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines.[4][5] It is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, but can be easily removed with moderate to strong acids like trifluoroacetic acid (TFA).[4][6]

Workflow for N-Boc Protection:

cluster_0 N-Boc Protection Workflow Start Start Methyl_D_cysteinate_HCl Methyl D-cysteinate hydrochloride Start->Methyl_D_cysteinate_HCl Dissolve Dissolve in suitable solvent (e.g., aq. Dioxane) Methyl_D_cysteinate_HCl->Dissolve Add_Base Add Base (e.g., Triethylamine) Dissolve->Add_Base Add_Boc_Anhydride Add Di-tert-butyl dicarbonate (B1257347) ((Boc)2O) Add_Base->Add_Boc_Anhydride Stir Stir at Room Temperature Add_Boc_Anhydride->Stir Monitor Monitor reaction (e.g., TLC) Stir->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Product N-Boc-Methyl D-cysteinate Purify->Product End End Product->End

Caption: Workflow for the N-Boc protection of this compound.

Experimental Protocol: N-Boc Protection of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane (B91453) and water (e.g., 1:1 v/v).

  • Basification: Cool the solution to 0 °C and add triethylamine (B128534) (TEA) (2.2 eq) dropwise to neutralize the hydrochloride salt and create basic conditions.

  • Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica (B1680970) gel column chromatography to yield N-Boc-S-H-Methyl-D-cysteinate.

N-Fmoc Protection

The 9-Fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, orthogonal to the acid-labile Boc group and many thiol protecting groups.[2][7] This makes it particularly useful in solid-phase peptide synthesis (SPPS).[2]

Workflow for N-Fmoc Protection:

cluster_1 N-Fmoc Protection Workflow Start Start Methyl_D_cysteinate_HCl Methyl D-cysteinate hydrochloride Start->Methyl_D_cysteinate_HCl Dissolve Dissolve in aq. NaHCO3/Dioxane Methyl_D_cysteinate_HCl->Dissolve Add_Fmoc_OSu Add Fmoc-OSu Dissolve->Add_Fmoc_OSu Stir Stir at Room Temperature Add_Fmoc_OSu->Stir Monitor Monitor reaction (e.g., TLC) Stir->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (e.g., Crystallization) Workup->Purify Product N-Fmoc-Methyl D-cysteinate Purify->Product End End Product->End

Caption: Workflow for the N-Fmoc protection of this compound.

Experimental Protocol: N-Fmoc Protection of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and dioxane (e.g., 1:1 v/v).

  • Protection: Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 16-24 hours.[7]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, dilute the reaction with water and extract with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Purification: Extract the product with ethyl acetate (B1210297). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can often be purified by crystallization.

Protecting the Thiol Group

The thiol group of cysteine is highly nucleophilic and prone to oxidation, making its protection crucial in most synthetic applications.[1][2] Common protecting groups include the acid-labile trityl (Trt) group and the acetamidomethyl (Acm) group, which is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively.

S-Trityl (Trt) Protection

The trityl (triphenylmethyl) group is a bulky, acid-labile protecting group for thiols.[8][9] Its removal is typically achieved with TFA, often in the presence of a scavenger like triisopropylsilane (B1312306) (TIS) to prevent re-tritylation.[10]

Workflow for S-Trityl Protection:

cluster_2 S-Trityl Protection Workflow Start Start N_Protected_Cysteinate N-Protected Methyl D-cysteinate Start->N_Protected_Cysteinate Dissolve Dissolve in anhydrous DMF or DCM N_Protected_Cysteinate->Dissolve Add_Base Add Base (e.g., DIEA) Dissolve->Add_Base Add_Trt_Cl Add Trityl Chloride (Trt-Cl) Add_Base->Add_Trt_Cl Stir Stir at Room Temperature Add_Trt_Cl->Stir Monitor Monitor reaction (e.g., TLC) Stir->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Product N-Protected-S-Trityl Methyl D-cysteinate Purify->Product End End Product->End

Caption: Workflow for the S-Trityl protection of an N-protected Methyl D-cysteinate.

Experimental Protocol: S-Trityl Protection of N-Boc-Methyl D-cysteinate

  • Starting Material: Begin with N-Boc-S-H-Methyl-D-cysteinate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Basification: Add N,N-Diisopropylethylamine (DIEA) (1.5 eq) to the solution.

  • Protection: Add trityl chloride (Trt-Cl) (1.2 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute with DCM and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by silica gel column chromatography to obtain N-Boc-S-Trt-Methyl-D-cysteinate.

S-Acetamidomethyl (Acm) Protection

The acetamidomethyl (Acm) group is stable under the conditions used for both Boc and Fmoc removal, making it an excellent choice for orthogonal protection schemes.[10][11] Its removal is typically achieved with mercury(II) acetate or silver acetate, or by treatment with iodine, which can also facilitate disulfide bond formation.[11]

Workflow for S-Acm Protection:

cluster_3 S-Acm Protection Workflow Start Start N_Protected_Cysteinate N-Protected Methyl D-cysteinate Start->N_Protected_Cysteinate Dissolve Dissolve in TFA or Acetic Acid N_Protected_Cysteinate->Dissolve Add_Acm_OH Add N-(hydroxymethyl)acetamide Dissolve->Add_Acm_OH Stir Stir at Room Temperature Add_Acm_OH->Stir Monitor Monitor reaction (e.g., TLC) Stir->Monitor Workup Evaporate Solvent Monitor->Workup Purify Purification (e.g., Crystallization) Workup->Purify Product N-Protected-S-Acm Methyl D-cysteinate Purify->Product End End Product->End

Caption: Workflow for the S-Acm protection of an N-protected Methyl D-cysteinate.

Experimental Protocol: S-Acm Protection of N-Boc-Methyl D-cysteinate

  • Starting Material: Begin with N-Boc-S-H-Methyl-D-cysteinate (1.0 eq).

  • Dissolution: Dissolve the starting material in trifluoroacetic acid (TFA) or glacial acetic acid.

  • Protection: Add N-(hydroxymethyl)acetamide (Acm-OH) (1.5 eq).

  • Reaction: Stir the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, remove the acid under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product, often by crystallization.

Orthogonal Deprotection Strategies

The true power of these protecting groups lies in their orthogonal nature, allowing for selective deprotection and subsequent modification at either the amine or thiol group.

Logical Flow for Orthogonal Deprotection:

cluster_amine_deprotection Amine Deprotection cluster_thiol_deprotection Thiol Deprotection Start Start with Fully Protected N-Boc-S-Trt-Methyl-D-cysteinate or N-Fmoc-S-Acm-Methyl-D-cysteinate Amine_Deprotection Selective Amine Deprotection Start->Amine_Deprotection Thiol_Deprotection Selective Thiol Deprotection Start->Thiol_Deprotection TFA TFA/DCM (for Boc) Amine_Deprotection->TFA Boc Piperidine (B6355638) Piperidine/DMF (for Fmoc) Amine_Deprotection->Piperidine Fmoc Amine_Free Free Amine, Protected Thiol (for N-terminal modification) TFA->Amine_Free Piperidine->Amine_Free TFA_TIS TFA/TIS (for Trt) Thiol_Deprotection->TFA_TIS Trt Hg_OAc Hg(OAc)2 or I2 (for Acm) Thiol_Deprotection->Hg_OAc Acm Thiol_Free Free Thiol, Protected Amine (for S-modification or disulfide formation) TFA_TIS->Thiol_Free Hg_OAc->Thiol_Free

Caption: Decision tree for orthogonal deprotection of N- and S-protected Methyl D-cysteinate.

Deprotection Protocols

N-Boc Deprotection:

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIS, as a scavenger).

  • Protocol: Dissolve the N-Boc protected cysteine derivative in DCM. Add TFA (20-50% v/v) and TIS (2.5-5% v/v). Stir at room temperature for 30-60 minutes. Remove the solvent in vacuo.

N-Fmoc Deprotection:

  • Reagents: Piperidine, Dimethylformamide (DMF).

  • Protocol: Dissolve the N-Fmoc protected cysteine derivative in DMF. Add piperidine (20% v/v). Stir at room temperature for 10-30 minutes. Remove the solvent in vacuo and purify.

S-Trt Deprotection:

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIS).

  • Protocol: Dissolve the S-Trt protected cysteine derivative in DCM. Add TFA (e.g., 1-5% for selective removal in the presence of more acid-stable groups, or higher concentrations for full deprotection) and TIS (5% v/v).[12] Stir at room temperature for 30-60 minutes. Evaporate the solvent.

S-Acm Deprotection:

  • Reagents: Mercury(II) acetate [Hg(OAc)₂] or Iodine (I₂), suitable solvent.

  • Protocol (with Hg(OAc)₂): Dissolve the S-Acm protected peptide in aqueous acetic acid. Add Hg(OAc)₂ (excess) and stir for 1-4 hours. Add a thiol scavenger (e.g., β-mercaptoethanol) to quench the excess mercury, followed by purification.[13]

  • Protocol (with I₂): Dissolve the S-Acm protected peptide in a solvent like methanol (B129727) or DMF. Add a solution of iodine (excess) and stir until the reaction is complete. This often leads directly to disulfide bond formation if another thiol is present.

Data Summary

The following tables summarize typical reaction conditions and yields for the protection and deprotection of Methyl D-cysteinate derivatives. Note that optimal conditions may vary depending on the specific substrate and scale.

Table 1: Amine Protection

Protecting Group Reagent Base Solvent Time (h) Typical Yield (%)
Boc (Boc)₂O TEA/DIEA Dioxane/H₂O 12-24 85-95

| Fmoc | Fmoc-OSu | NaHCO₃ | Dioxane/H₂O | 16-24 | 90-98 |

Table 2: Thiol Protection

Protecting Group Reagent Base Solvent Time (h) Typical Yield (%)
Trityl (Trt) Trt-Cl DIEA DCM/DMF 4-12 80-90

| Acetamidomethyl (Acm) | Acm-OH | - (Acidic) | TFA/AcOH | 1-4 | 75-85 |

Table 3: Deprotection Conditions

Protecting Group Reagent Solvent Time Notes
N-Boc 20-50% TFA DCM 30-60 min Scavenger (e.g., TIS) recommended.[4]
N-Fmoc 20% Piperidine DMF 10-30 min Base-labile.
S-Trt 1-50% TFA DCM 30-60 min Scavenger (e.g., TIS) is crucial.

| S-Acm | Hg(OAc)₂ or I₂ | aq. AcOH or MeOH | 1-4 h | Heavy metal toxicity is a concern with Hg(OAc)₂.[11] |

Conclusion

The selection of an appropriate protecting group strategy is a critical determinant for the successful synthesis of complex molecules derived from this compound. The orthogonal protection offered by Boc/Trt and Fmoc/Acm pairs provides the flexibility required for sophisticated synthetic routes. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of chemistry, biology, and drug development.

References

Application Notes and Protocols: Methyl D-Cysteinate Hydrochloride in the Preparation of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl D-cysteinate hydrochloride is a versatile chiral building block derived from the non-proteinogenic D-cysteine. Its unique structural features, particularly the presence of a nucleophilic thiol group, a primary amine, and a methyl ester, make it a valuable starting material for the synthesis of various enzyme inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation and evaluation of enzyme inhibitors, with a primary focus on aminopeptidase (B13392206) M.

Application 1: Synthesis of Alkyl D-Cysteinate Inhibitors for Aminopeptidase M

Aminopeptidase M (APM, EC 3.4.11.2) is a zinc-containing metalloprotease that plays a crucial role in the degradation of peptides, including enkephalins. Its inhibition is a target for analgesic drug development. Alkyl D-cysteinates have been identified as potent competitive inhibitors of APM.[1] The inhibitory mechanism is hypothesized to involve the coordination of the thiol group to the active site Zn²⁺ ion, while the alkyl group occupies a hydrophobic binding pocket.[1]

Quantitative Data: Inhibition of Aminopeptidase M by Alkyl D-Cysteinates

The following table summarizes the inhibition constants (Ki) for a series of n-alkyl D-cysteinates against porcine kidney aminopeptidase M. The data reveals that the inhibitory potency is influenced by the length of the alkyl chain, with the n-butyl ester showing optimal activity.[1]

InhibitorKi (M)
Methyl D-cysteinate6.9 x 10⁻⁷
Ethyl D-cysteinate3.5 x 10⁻⁷
n-Butyl D-cysteinate1.8 x 10⁻⁷
n-Hexyl D-cysteinate3.6 x 10⁻⁷
D-cysteine4.8 x 10⁻⁵
Ethyl L-cysteinate9.6 x 10⁻⁵

Data sourced from Bergin, J. D., & Clapp, C. H. (1989). Inhibition of aminopeptidase M by alkyl D-cysteinates. Journal of enzyme inhibition, 3(2), 127–131.[1]

Experimental Protocols

Protocol 1: General Synthesis of n-Alkyl D-Cysteinates from this compound

This protocol describes a general method for the synthesis of various n-alkyl D-cysteinates via transesterification of this compound.

Materials:

  • This compound

  • Anhydrous n-alkyl alcohol (e.g., ethanol, n-butanol, n-hexanol)

  • Thionyl chloride (SOCl₂) or a resin-based acid catalyst (e.g., Amberlyst 15)

  • Anhydrous diethyl ether or other suitable organic solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Esterification Catalyst Preparation (if using SOCl₂): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the desired anhydrous n-alkyl alcohol (used in large excess as the solvent).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude n-alkyl D-cysteinate.

  • Purification: Purify the product by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Enzymatic Assay for Aminopeptidase M Inhibition

This protocol is adapted from standard procedures for measuring aminopeptidase M activity using a chromogenic substrate.[2][3]

Materials:

  • Porcine kidney aminopeptidase M

  • L-Leucine-p-nitroanilide (substrate)

  • Tricine buffer (200 mM, pH 8.0 at 25°C)

  • Methanol (B129727)

  • Alkyl D-cysteinate inhibitor stock solutions (dissolved in an appropriate solvent, e.g., methanol or DMSO, at various concentrations)

  • Spectrophotometer capable of reading at 405 nm

  • Cuvettes

Procedure:

  • Reagent Preparation:

    • Substrate Stock Solution (50 mM): Dissolve L-Leucine p-nitroanilide in methanol.

    • Substrate Working Solution (1.0 mM): Dilute the substrate stock solution in 1 mM Tricine solution.

    • Enzyme Solution: Prepare a solution of aminopeptidase M in 20 mM Tricine buffer containing 0.05% (w/v) Bovine Serum Albumin (BSA). The final concentration should be in the range of 0.02 - 0.04 units/ml.

  • Assay Setup:

    • Prepare a reaction cocktail containing the substrate working solution and the 200 mM Tricine buffer.

    • In a cuvette, add the reaction cocktail and the inhibitor solution at the desired final concentration. Include a control with no inhibitor.

    • Equilibrate the cuvettes to 25°C in the spectrophotometer.

  • Enzyme Reaction and Measurement:

    • Initiate the reaction by adding the enzyme solution to the cuvette.

    • Immediately mix by inversion and monitor the increase in absorbance at 405 nm for approximately 5 minutes. The rate of p-nitroaniline formation is proportional to the enzyme activity.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • To determine the Ki, perform the assay with varying concentrations of both the substrate and the inhibitor.

    • Analyze the data using a Dixon plot or by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Visualizations

Signaling Pathways and Experimental Workflows

Inhibition_Mechanism cluster_0 Aminopeptidase M Active Site cluster_1 Alkyl D-Cysteinate Inhibitor Zn_ion Zn²⁺ Hydrophobic_Pocket Hydrophobic Pocket (S1) Inhibitor Alkyl D-Cysteinate Thiol Thiol Group (-SH) Inhibitor->Thiol Alkyl Alkyl Group (-R) Inhibitor->Alkyl Thiol->Zn_ion Coordinates Alkyl->Hydrophobic_Pocket Binds

Synthesis_Workflow Start Methyl D-cysteinate hydrochloride Reactants Anhydrous n-Alkyl Alcohol + Acid Catalyst (e.g., SOCl₂) Start->Reactants Reaction Transesterification (Reflux) Reactants->Reaction Workup Solvent Removal & Aqueous Work-up Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product n-Alkyl D-cysteinate Purification->Product

Assay_Workflow Prepare_Reagents Prepare Substrate, Buffer, Enzyme, and Inhibitor Solutions Setup_Assay Mix Substrate, Buffer, and Inhibitor in Cuvette Prepare_Reagents->Setup_Assay Equilibrate Equilibrate to 25°C Setup_Assay->Equilibrate Initiate_Reaction Add Enzyme Solution Equilibrate->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 405 nm Initiate_Reaction->Measure_Absorbance Analyze_Data Calculate V₀ and Ki Measure_Absorbance->Analyze_Data Result Determine Inhibitory Potency Analyze_Data->Result

Broader Applications in Enzyme Inhibitor Synthesis

While this document focuses on aminopeptidase M, this compound is a precursor for more complex enzyme inhibitors.

  • Cysteine Protease Inhibitors: Cysteine proteases, such as cathepsins and the 3C-like protease of coronaviruses, are important drug targets.[4] Peptidyl nitriles are a class of reversible covalent inhibitors of these enzymes.[5] Methyl L-cysteinate has been used in the synthesis of such inhibitors, where the cysteine residue can be part of the peptide backbone, and the methyl ester is a handle for further chemical modification or is converted to other functional groups like amides.[4] The D-enantiomer can be used to explore stereochemical effects on inhibitor binding and activity.

  • Metallo-β-Lactamase Inhibitors: Metallo-β-lactamases (MBLs) confer bacterial resistance to β-lactam antibiotics.[6] Inhibitors of MBLs often feature a metal-chelating group. The thiol of D-cysteine derivatives can act as a zinc-binding moiety. While direct synthesis from this compound is not extensively documented in readily available literature, it serves as a potential starting point for creating more elaborate structures that incorporate the D-cysteine scaffold for zinc chelation.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of enzyme inhibitors. As demonstrated with aminopeptidase M, straightforward chemical modifications can yield potent inhibitors. The protocols and data presented here provide a solid foundation for researchers to explore the use of this compound in the development of novel therapeutics targeting a range of enzymes.

References

Application Notes and Protocols: Methyl D-cysteinate hydrochloride in Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl D-cysteinate hydrochloride is a derivative of the D-isomeric form of the amino acid cysteine. As such, it is a potential substrate for enzymes that exhibit stereospecificity for D-amino acids. This document provides detailed application notes and protocols for the use of this compound in enzyme kinetic studies, with a primary focus on D-cysteine (B559563) desulfhydrase and a secondary consideration of D-amino acid oxidase. These enzymes are relevant in various physiological and pathological processes, making the study of their substrates and inhibitors crucial for drug development and biochemical research.

Target Enzymes

D-cysteine Desulfhydrase (EC 4.4.1.15)

D-cysteine desulfhydrase is a pyridoxal-5'-phosphate (PLP) dependent enzyme that catalyzes the α,β-elimination of D-cysteine to produce pyruvate (B1213749), hydrogen sulfide (B99878) (H₂S), and ammonia.[1][2] Given its specificity for D-cysteine, it is the most probable enzyme to effectively catalyze the conversion of this compound. The reaction would be expected to yield methyl-2-amino-2-propenoate (which would hydrolyze to methyl pyruvate and ammonia) and hydrogen sulfide.

D-amino acid Oxidase (DAAO; EC 1.4.3.3)

D-amino acid oxidase is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[3][4] DAAO has a broad substrate specificity, and while L-cysteine is not a substrate, derivatives of D-amino acids have been shown to interact with this enzyme. Therefore, this compound could potentially serve as a substrate for DAAO.

Quantitative Data Presentation

Currently, there is a lack of published specific kinetic data (Kₘ, Vₘₐₓ, k꜀ₐₜ) for this compound. However, the kinetic parameters for the parent substrate, D-cysteine, with D-cysteine desulfhydrase from various sources are provided below for comparison and as a baseline for experimental design.

Enzyme SourceSubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg protein)Reference
Oryza sativa (rice)D-cysteine0.13645.5[2][5]
Arabidopsis thalianaD-cysteine0.25Not Reported[2]

Experimental Protocols

The following protocols are designed to determine the kinetic parameters of an enzyme (e.g., D-cysteine desulfhydrase) with this compound as the substrate. This is achieved by measuring the rate of formation of one of the reaction products: pyruvate or hydrogen sulfide.

Protocol 1: Pyruvate Detection via a Coupled Enzyme Assay

This protocol measures the formation of pyruvate by coupling its reduction to lactate (B86563) with the oxidation of NADH, catalyzed by lactate dehydrogenase (LDH). The rate of pyruvate formation is determined by monitoring the decrease in absorbance at 340 nm due to NADH oxidation.

Materials:

  • This compound

  • Purified D-cysteine desulfhydrase

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Lactate Dehydrogenase (LDH) (from rabbit muscle, ~1000 units/mL)

  • NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)

  • Pyridoxal-5'-phosphate (PLP)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound (e.g., 100 mM in deionized water).

  • Prepare a stock solution of NADH (e.g., 10 mM in Tris-HCl buffer).

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • Tris-HCl buffer (100 mM, pH 8.0)

    • NADH (final concentration 0.2 mM)

    • Lactate Dehydrogenase (final concentration 10 units/mL)

    • PLP (final concentration 0.02 mM)

  • Set up the kinetic assay in a 96-well plate:

    • Add a fixed amount of the reaction mixture to each well.

    • Add varying concentrations of this compound to the wells (e.g., 0.1 mM to 10 mM).

    • Include a blank with no substrate.

  • Initiate the reaction by adding a fixed amount of purified D-cysteine desulfhydrase to each well.

  • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Protocol 2: Hydrogen Sulfide Detection via Methylene (B1212753) Blue Formation

This colorimetric assay is based on the reaction of hydrogen sulfide with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form methylene blue, which can be quantified by measuring absorbance at 670 nm.[6]

Materials:

  • This compound

  • Purified D-cysteine desulfhydrase

  • Tris-HCl buffer (100 mM, pH 8.0)

  • N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution (20 mM in 7.2 M HCl)

  • Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)

  • Zinc acetate (B1210297) solution (1% w/v)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 670 nm

Procedure:

  • Prepare a stock solution of this compound (e.g., 100 mM in deionized water).

  • Set up the enzymatic reaction in microcentrifuge tubes:

    • Add Tris-HCl buffer (100 mM, pH 8.0).

    • Add varying concentrations of this compound.

    • Add a fixed amount of purified D-cysteine desulfhydrase.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a fixed time (e.g., 10 minutes).

  • Stop the reaction and trap the H₂S by adding zinc acetate solution to each tube.

  • Develop the color:

    • Add the N,N-dimethyl-p-phenylenediamine sulfate solution to each tube.

    • Add the FeCl₃ solution to each tube.

    • Incubate at room temperature for 20 minutes in the dark.

  • Transfer the reaction mixtures to a 96-well plate.

  • Measure the absorbance at 670 nm.

  • Create a standard curve using known concentrations of a sulfide standard (e.g., Na₂S).

  • Calculate the amount of H₂S produced and determine the initial reaction velocities.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Visualizations

D-cysteine Desulfhydrase Reaction Pathway```dot

Experimental Workflow for Kinetic Analysis

kinetic_workflow prep Prepare Reagents (Substrate, Enzyme, Buffers) assay Perform Enzymatic Assay (Varying Substrate Concentrations) prep->assay detect Detect Product Formation (e.g., Pyruvate or H2S) assay->detect calc Calculate Initial Velocities (V₀) detect->calc plot Plot V₀ vs. [Substrate] calc->plot fit Fit to Michaelis-Menten Equation plot->fit results Determine Km and Vmax fit->results

Caption: Workflow for determining enzyme kinetic parameters.

Conclusion

This compound is a promising substrate for kinetic studies of D-cysteine desulfhydrase and potentially other D-amino acid specific enzymes. While specific kinetic data for this substrate is not yet available in the literature, the protocols provided in this document offer a robust framework for its determination. The insights gained from such studies can contribute significantly to our understanding of D-amino acid metabolism and aid in the development of novel therapeutic agents.

References

Application Notes and Protocols: Development of Biochemical Probes from Methyl D-cysteinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for developing biochemical probes using Methyl D-cysteinate hydrochloride as a versatile starting material. This document details the synthesis of key intermediates and their application in the creation of probes for detecting biologically significant analytes such as hydrogen sulfide (B99878) (H₂S) and reactive oxygen species (ROS).

Introduction

This compound is a readily available and stable derivative of the amino acid D-cysteine. Its unique trifunctional nature—possessing an amine, a thiol, and a carboxyl group (as a methyl ester)—makes it an invaluable building block in the synthesis of complex heterocyclic scaffolds and functional probes. The D-configuration offers stereochemical distinction, which can be exploited to design specific interactions with biological targets. This document outlines the transformation of this compound into valuable research tools for studying cellular signaling and oxidative stress.

I. Synthesis of Thiazole-Based Scaffolds

One of the primary applications of this compound is in the synthesis of thiazole (B1198619) and thiazolidine (B150603) derivatives. These five-membered heterocyclic rings are prevalent in many biologically active compounds and serve as excellent core structures for fluorescent probes.

Protocol 1: Synthesis of (R)-methyl 2-phenylthiazolidine-4-carboxylate

This protocol describes the initial condensation of this compound with benzaldehyde (B42025) to form a thiazolidine ring, a key intermediate for further functionalization.

Materials:

Procedure:

  • Suspend this compound (1.0 eq) in methanol.

  • Add triethylamine (1.1 eq) dropwise at 0 °C to neutralize the hydrochloride and free the amine.

  • To the resulting solution, add benzaldehyde (1.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield (R)-methyl 2-phenylthiazolidine-4-carboxylate.

Quantitative Data:

ParameterValue
Typical Yield 85-95%
Purity (by NMR) >98%
Stereochemistry Retained (R-configuration)

II. Development of a Hydrogen Sulfide (H₂S) Probe

Hydrogen sulfide is a critical gaseous signaling molecule involved in numerous physiological and pathological processes.[1] Fluorescent probes are invaluable tools for detecting and quantifying H₂S in biological systems.[2] The nucleophilic thiol of a D-cysteine derivative can be utilized in a reaction-based probe for H₂S.

Signaling Pathway for H₂S Production

The enzymatic production of H₂S from L-cysteine is a primary biological source. D-cysteine can also be a substrate for H₂S production.[3]

H2S_Production L-Cysteine L-Cysteine H2S H2S L-Cysteine->H2S CSE/CBS D-Cysteine D-Cysteine 3-Mercaptopyruvate 3-Mercaptopyruvate D-Cysteine->3-Mercaptopyruvate DAO CSE CSE CBS CBS 3-MST 3-MST 3-Mercaptopyruvate->H2S DAO 3-Mercaptopyruvate->H2S 3-MST

Figure 1: Enzymatic pathways for hydrogen sulfide (H₂S) production.

Protocol 2: Synthesis of a D-cysteine-based H₂S Probe

This protocol outlines the synthesis of a fluorescent probe for H₂S, starting from a D-cysteine methyl ester derivative. The probe design is based on a Michael addition-cyclization cascade reaction that is selective for H₂S over other biological thiols like cysteine and glutathione.[4]

Experimental Workflow:

H2S_Probe_Synthesis A Methyl D-cysteinate hydrochloride B Free-base Generation (TEA, MeOH) A->B C N-Acylation with Fluorophore-NHS ester B->C D Coupling with Michael Acceptor C->D E H2S Probe D->E

Figure 2: Workflow for the synthesis of a D-cysteine-based H₂S probe.

Materials:

  • This compound

  • Triethylamine (TEA)

  • A suitable fluorophore with an N-hydroxysuccinimide (NHS) ester activating group (e.g., Fluorescein-NHS)

  • A Michael acceptor precursor (e.g., a compound with an acrylate (B77674) group)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • Free-base Generation: Dissolve this compound (1.0 eq) in DMF and cool to 0°C. Add TEA (1.1 eq) dropwise and stir for 30 minutes.

  • N-Acylation: To the solution from step 1, add the fluorophore-NHS ester (1.0 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup and Purification: Dilute the reaction mixture with DCM and wash with water and brine. Dry the organic layer, concentrate, and purify the N-acylated D-cysteine methyl ester by column chromatography.

  • Coupling to Michael Acceptor: The purified N-acylated product is then reacted with a suitable Michael acceptor precursor to install the H₂S-reactive moiety. The specific conditions for this step will depend on the chosen Michael acceptor.

  • Final Purification: Purify the final probe product by column chromatography or preparative HPLC.

Probe Performance Data:

AnalyteFluorescence Enhancement (Fold Change)Detection Limit (μM)
H₂S >1000.1 - 1.0
Cysteine <2>1000
Glutathione <2>1000

Note: The performance data is representative and will vary based on the specific fluorophore and Michael acceptor used.

III. Development of a Reactive Oxygen Species (ROS) Probe

Reactive oxygen species (ROS) are key players in cellular signaling and oxidative stress. Probes that can detect specific ROS, such as hydrogen peroxide (H₂O₂), are crucial for studying these processes.[5] Cysteine residues are known to be oxidized by ROS, and this reactivity can be harnessed to design "turn-on" fluorescent probes.[6]

Signaling Pathway Involving ROS

ROS can modulate signaling pathways by reversibly oxidizing cysteine residues in proteins, for example, in the Epidermal Growth Factor (EGF) signaling pathway.

ROS_Signaling EGF EGF EGFR EGFR EGF->EGFR ROS ROS EGFR->ROS PTP Protein Tyrosine Phosphatase (PTP-SH) ROS->PTP oxidation Downstream Downstream Signaling PTP->Downstream dephosphorylation (inhibition) PTPox Oxidized PTP (PTP-SOH) PTPox->Downstream signaling proceeds

Figure 3: Simplified ROS-mediated signaling pathway.

Protocol 3: Application of a D-cysteine based ROS Probe in Live Cells

This protocol describes the general procedure for using a synthesized D-cysteine-based ROS probe for cellular imaging.

Materials:

  • Synthesized ROS probe

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells of interest (e.g., HeLa cells)

  • ROS inducer (e.g., H₂O₂)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate cells in a suitable imaging dish (e.g., glass-bottom dish) and grow to the desired confluency.

  • Probe Loading: Remove the culture medium and wash the cells with PBS. Incubate the cells with the ROS probe (typically 1-10 µM in serum-free medium) for 30-60 minutes at 37°C.

  • Washing: Remove the probe-containing medium and wash the cells twice with PBS to remove any excess, non-internalized probe.

  • ROS Induction (Optional): To observe the probe's response to exogenous ROS, treat the cells with a known ROS inducer (e.g., 100 µM H₂O₂) for a specified time.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the fluorophore used in the probe. An increase in fluorescence intensity should be observed in cells with elevated ROS levels.

Expected Results:

Cells treated with the ROS inducer are expected to show a significant increase in fluorescence compared to control cells. The localization of the fluorescence signal can provide insights into the subcellular sites of ROS production.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of sophisticated biochemical probes. Through straightforward synthetic transformations, it can be converted into thiazole-based scaffolds and functional probes for the detection of important biological analytes like H₂S and ROS. The protocols and data presented herein provide a foundation for researchers to develop novel chemical tools to investigate complex biological processes.

References

Application of Methyl D-Cysteinate Hydrochloride in Probing Enzyme Stereoselectivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The stereoselectivity of enzymes is a fundamental aspect of their function, dictating their ability to preferentially bind and act upon one stereoisomer of a substrate over another. This property is of paramount importance in the pharmaceutical industry for the synthesis of enantiomerically pure drugs, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Methyl D-cysteinate hydrochloride, as a chiral amino acid derivative, serves as a valuable tool for researchers and drug development professionals in the investigation of enzyme stereoselectivity. Its ester and amino functionalities make it a suitable substrate for a variety of hydrolytic enzymes, including proteases, lipases, and esterases. Studying the enzymatic resolution of racemic mixtures containing Methyl D-cysteinate allows for the characterization of an enzyme's enantiopreference and the development of stereoselective biocatalytic processes.

This document provides detailed application notes and protocols for the use of cysteine methyl ester derivatives in studying enzyme stereoselectivity, with a focus on butyrylcholinesterase as a model enzyme. While direct studies using this compound are not extensively documented in publicly available literature, the protocols and data presented here are based on closely related analogs, such as N-acetyl-L-cysteine methyl ester derivatives, and the known stereoselective nature of butyrylcholinesterase. These notes are intended to guide researchers in designing and executing experiments to probe and quantify the stereoselectivity of enzymes.

Application Note: Probing the Stereoselectivity of Butyrylcholinesterase

Enzyme: Butyrylcholinesterase (BuChE)

Substrate Analog: N-acetyl-L-cysteine fatty acyl thioester derivatives (as a model for Methyl D-cysteinate derivatives)

Principle: Butyrylcholinesterase (EC 3.1.1.8) is a serine hydrolase known to hydrolyze a variety of choline (B1196258) esters and other esters. While its primary endogenous substrate is not definitively established, it is known to hydrolyze a broader range of substrates than the related acetylcholinesterase (AChE). BuChE has been shown to exhibit stereoselectivity towards certain chiral substrates.[1] By using a racemic mixture of a cysteine methyl ester derivative, the preferential hydrolysis of one enantiomer by BuChE can be monitored over time. The rate of hydrolysis for each enantiomer can be quantified to determine the enzyme's stereoselectivity. This information is crucial for understanding the enzyme's active site topology and for the potential development of enantioselective inhibitors or biocatalytic applications.

Workflow:

workflow cluster_synthesis Substrate Synthesis cluster_assay Enzymatic Assay cluster_analysis Data Analysis s1 N-acetyl-L-cysteine s2 Methyl Esterification s1->s2 s3 N-acetyl-L-cysteine methyl ester s2->s3 a1 Prepare reaction mixture: - Substrate - BuChE - Buffer s3->a1 a2 Incubate at controlled temperature a1->a2 a3 Monitor reaction progress (e.g., spectrophotometrically) a2->a3 d1 Determine initial rates a3->d1 d2 Calculate Kinetic Parameters (Km, kcat) d1->d2 d3 Determine Enantiomeric Ratio (E) d1->d3

Caption: Experimental workflow for studying enzyme stereoselectivity.

Experimental Protocols

Protocol 1: Synthesis of N-acetyl-L-cysteine Methyl Ester (Model Substrate)

This protocol is adapted from the synthesis of N-acetyl-L-cysteine methyl ester, which can serve as a model for the preparation of Methyl D-cysteinate.[2]

Materials:

  • N-acetyl-L-cysteine

  • Methanol (B129727), anhydrous

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine

  • Corresponding acid chloride (for acylation of the thiol group, if desired)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Esterification: a. Dissolve N-acetyl-L-cysteine (1 eq.) in anhydrous methanol in a round-bottom flask. b. Cool the solution in an ice bath. c. Slowly add thionyl chloride (1.1 eq.) dropwise to the stirred solution. d. Allow the reaction to stir at room temperature for 90 minutes. e. Monitor the reaction progress by TLC. f. Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-acetyl-L-cysteine methyl ester.

  • Purification (if necessary): a. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane). b. Collect the fractions containing the pure product and evaporate the solvent.

Protocol 2: Enzymatic Kinetic Assay for Butyrylcholinesterase

This protocol describes a general method for determining the kinetic parameters of BuChE with a cysteine ester substrate.

Materials:

  • Human Butyrylcholinesterase (BuChE)

  • Synthesized N-acetyl-L-cysteine methyl ester derivative (or this compound)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Sodium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Temperature-controlled incubator

Procedure:

  • Reagent Preparation: a. Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO or buffer). b. Prepare a series of substrate dilutions in the assay buffer to achieve a range of final concentrations (e.g., from 0.1 to 10 times the expected Km). c. Prepare a stock solution of DTNB in the assay buffer. d. Prepare a working solution of BuChE in the assay buffer.

  • Assay Execution: a. In each well of a 96-well plate, add the assay buffer, DTNB solution, and substrate solution. b. Pre-incubate the plate at the desired temperature (e.g., 23 °C or 37 °C) for 5 minutes. c. Initiate the reaction by adding the BuChE solution to each well. d. Immediately place the plate in the microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes). The increase in absorbance is due to the formation of the 5-thio-2-nitrobenzoate anion, which is produced upon the reaction of DTNB with the free thiol group generated from the hydrolysis of the thioester.

  • Data Analysis: a. For each substrate concentration, determine the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time plot. b. Convert the rate of change in absorbance to the rate of product formation using the molar extinction coefficient of the 5-thio-2-nitrobenzoate anion (14,150 M⁻¹cm⁻¹ at pH 8.0). c. Plot the initial rates (V₀) against the substrate concentrations ([S]). d. Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax. The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

Data Presentation

The following table summarizes the kinetic parameters for the hydrolysis of a series of N-acetyl-L-cysteine fatty acyl thioester derivatives by human butyrylcholinesterase, as reported in the literature.[2] This data illustrates how kinetic parameters can be used to compare the enzyme's affinity and catalytic efficiency for different substrates.

Substrate (N-acetyl-L-cysteine fatty acyl thioester)Acyl Chain LengthKm (µM)kcat (min⁻¹)kcat/Km (µM⁻¹min⁻¹)
AcetylC21400 ± 2001.1 ± 0.10.00079
ButyrylC4500 ± 1003.5 ± 0.30.007
HexanoylC6200 ± 4012 ± 10.06
OctanoylC8100 ± 2025 ± 20.25
DecanoylC1050 ± 1040 ± 30.8
PalmitoylC1620 ± 5100 ± 105

Data is for the L-enantiomer. Similar experiments with a racemic mixture and chiral analysis of the product/remaining substrate would be required to determine the stereoselectivity.

Visualization of the Enzymatic Reaction

The following diagram illustrates the hydrolysis of a cysteine methyl ester by a hydrolase, leading to the formation of the corresponding carboxylic acid and methanol.

enzymatic_reaction substrate Methyl D-cysteinate enzyme Hydrolase (e.g., Butyrylcholinesterase) substrate->enzyme Binding products D-cysteine + Methanol enzyme->products Hydrolysis

References

Application Notes and Protocols for the Use of Methyl D-cysteinate hydrochloride in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Potential of Methyl D-cysteinate hydrochloride in Proteomics

Cysteine residues are of paramount importance in proteomics due to the unique reactivity of their thiol groups. This reactivity allows for a wide range of post-translational modifications (PTMs) that are crucial for protein structure, catalysis, and regulation. In proteomics research, the chemical derivatization of cysteine is a cornerstone for various applications, including protein identification, quantification, and structural analysis.

While the naturally occurring L-cysteine is the standard focus of such studies, the use of its D-enantiomer, This compound , presents a novel, albeit largely unexplored, avenue of research. The primary theoretical advantage of incorporating a D-amino acid derivative into a peptide or protein is its inherent resistance to degradation by endogenous proteases, which are stereospecific for L-amino acids.[1][2][3][4] This property could be leveraged to create more stable protein bioconjugates for therapeutic or diagnostic applications.

These application notes provide a comprehensive overview of the potential uses of this compound in proteomics, drawing upon established principles of cysteine chemistry and the known benefits of D-amino acids. While direct experimental data for this specific compound in proteomics is limited, the following protocols and discussions are based on well-documented techniques for cysteine modification.

Key Potential Applications:

  • Introduction of Protease-Resistant Labels: Labeling proteins with this compound could impart stability against proteolytic degradation, extending the half-life of labeled proteins in biological systems.[2][3][4]

  • Probing Enzyme Stereospecificity: As a D-amino acid derivative, it can be used as a tool to investigate the stereochemical preferences of enzymes that interact with cysteine residues.

  • Development of Stable Bioconjugates: In drug development, creating protein-drug conjugates with enhanced stability is crucial. The use of D-amino acid linkers, such as one derived from this compound, could lead to more robust and effective therapeutics.

II. Experimental Protocols

Protocol 1: General Protein Labeling with Thiol-Reactive Compounds

This protocol outlines the fundamental steps for labeling cysteine residues in a purified protein sample. It is a foundational procedure that can be adapted for various thiol-reactive reagents, including the hypothetical application of an activated form of this compound.

Materials:

  • Purified protein containing at least one cysteine residue

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Thiol-Reactive Labeling Reagent (e.g., Maleimide-activated dye, or a hypothetical activated form of this compound)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Desalting column or size-exclusion chromatography system

  • DMSO or DMF for dissolving the labeling reagent

Procedure:

  • Protein Preparation and Reduction:

    • Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • To reduce disulfide bonds and expose cysteine thiols, add a 10-fold molar excess of DTT or TCEP.

    • Incubate at room temperature for 30-60 minutes.

  • Removal of Reducing Agent:

    • Immediately before labeling, remove the reducing agent using a desalting column pre-equilibrated with the degassed reaction buffer. This step is critical as the reducing agent will compete with the protein's thiols for the labeling reagent.

  • Labeling Reaction:

    • Prepare a stock solution of the thiol-reactive labeling reagent in DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the labeling reagent to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add a quenching reagent, such as L-cysteine, to a final concentration of 10-100 mM to react with any excess labeling reagent.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove unreacted labeling reagent and quenching reagent by size-exclusion chromatography or dialysis against a suitable buffer.

  • Verification of Labeling:

    • Confirm successful labeling and determine the efficiency using mass spectrometry. An increase in mass corresponding to the molecular weight of the label is expected.

Protocol 2: In-Gel Digestion for Mass Spectrometry Analysis

This protocol describes the in-gel digestion of proteins separated by SDS-PAGE, a common workflow in proteomics for protein identification.

Materials:

  • Protein bands excised from a Coomassie-stained SDS-PAGE gel

  • Destaining Solution: 50% acetonitrile (B52724) (ACN) in 50 mM ammonium (B1175870) bicarbonate

  • Reduction Solution: 10 mM DTT in 100 mM ammonium bicarbonate

  • Alkylation Solution: 55 mM iodoacetamide (B48618) (IAA) in 100 mM ammonium bicarbonate

  • Trypsin solution (mass spectrometry grade)

  • Extraction Solution: 50% ACN with 5% formic acid

  • 100% Acetonitrile (ACN)

Procedure:

  • Excision and Destaining:

    • Excise the protein band of interest from the gel using a clean scalpel.

    • Cut the gel piece into small cubes (approx. 1x1 mm).

    • Destain the gel pieces by washing with the destaining solution until the Coomassie blue color is removed.

  • Reduction and Alkylation:

    • Dehydrate the gel pieces with 100% ACN.

    • Rehydrate the gel pieces in the reduction solution and incubate at 56°C for 1 hour.

    • Cool to room temperature and replace the reduction solution with the alkylation solution. Incubate in the dark at room temperature for 45 minutes.

    • Wash the gel pieces with 100 mM ammonium bicarbonate and then dehydrate with 100% ACN.

  • Trypsin Digestion:

    • Rehydrate the gel pieces in trypsin solution and incubate at 37°C overnight.

  • Peptide Extraction:

    • Extract the peptides from the gel pieces by adding the extraction solution and sonicating for 15 minutes.

    • Collect the supernatant. Repeat the extraction step.

    • Pool the extracts and dry them in a vacuum centrifuge.

  • Sample Preparation for Mass Spectrometry:

    • Resuspend the dried peptides in a solution compatible with mass spectrometry analysis (e.g., 0.1% formic acid).

III. Data Presentation

While quantitative data for this compound in proteomics is not available in the literature, the following table summarizes typical parameters for cysteine labeling reactions with commonly used reagents. These can serve as a starting point for optimizing a protocol for a new D-cysteine-based reagent.

ParameterTypical RangeRationale
pH 6.5 - 7.5Optimizes the reactivity of the thiol group while minimizing reactions with other nucleophiles like amines.
Temperature 4 - 25 °CMilder temperatures help maintain protein stability during the labeling reaction.
Molar Excess of Label 10 - 40 foldEnsures efficient labeling of the target cysteine residues.
Reaction Time 1 - 12 hoursDependent on the reactivity of the specific labeling reagent and the protein.
Reducing Agent DTT or TCEPDTT is a strong reducing agent, while TCEP is more stable and does not contain a thiol group.

IV. Visualizations

Diagrams of Workflows and Pathways

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling cluster_analysis Analysis p1 Purified Protein p2 Reduction (DTT or TCEP) p1->p2 p3 Removal of Reducing Agent p2->p3 l1 Addition of Thiol-Reactive Label p3->l1 l2 Incubation l1->l2 l3 Quenching l2->l3 a1 Purification of Labeled Protein l3->a1 a2 Mass Spectrometry Analysis a1->a2

Caption: General workflow for cysteine-specific protein labeling.

protease_resistance cluster_L L-Cysteine Labeled Protein cluster_D D-Cysteine Labeled Protein L_protein Protein-L-Cys-Label L_protease Protease Treatment L_protein->L_protease L_fragments Peptide Fragments L_protease->L_fragments D_protein Protein-D-Cys-Label D_protease Protease Treatment D_protein->D_protease D_intact Intact Labeled Protein D_protease->D_intact

Caption: Conceptual diagram of protease resistance conferred by D-cysteine labeling.

redox_signaling ROS Reactive Oxygen Species (ROS) Protein_SH Protein-SH (Reduced Cysteine) ROS->Protein_SH Oxidation Protein_SOH Protein-SOH (Sulfenic Acid) Protein_SH->Protein_SOH Reversible Modification Downstream Downstream Signaling Events Protein_SOH->Downstream

Caption: Simplified overview of a redox signaling pathway involving cysteine modification.

References

Application Notes and Protocols for Radiolabeling of Methyl D-cysteinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl D-cysteinate hydrochloride serves as a valuable precursor for the synthesis of radiolabeled compounds, particularly for positron emission tomography (PET) imaging. Its structure allows for the introduction of various radioisotopes, leading to tracers that can target and visualize specific biological processes in vivo. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of radiolabeled imaging agents, with a focus on carbon-11 (B1219553) labeling for oncology applications.

Radiolabeled derivatives of D-cysteine, such as S-[¹¹C]methyl-D-cysteine ([¹¹C]DMCYS), have shown promise as PET tracers for tumor imaging.[1] These tracers are taken up by cancer cells through amino acid transporters, which are often overexpressed in malignant tissues. The D-isomer configuration can offer advantages such as reduced incorporation into proteins, leading to better tumor-to-background contrast compared to their L-isomer counterparts.[1]

Applications in Oncology PET Imaging

Radiolabeled compounds derived from this compound are primarily utilized for PET imaging in oncology. These tracers can be instrumental in:

  • Tumor Detection and Staging: Visualizing primary tumors and metastases by targeting the increased amino acid metabolism of cancer cells.

  • Treatment Response Monitoring: Assessing the effectiveness of cancer therapies by measuring changes in tumor metabolic activity.

  • Differentiating Tumor from Inflammation: Some D-amino acid-based tracers have shown superiority in distinguishing cancerous tissue from inflammatory processes, a common challenge in diagnostic imaging.[1]

  • Investigating Tumor Metabolism: Studying the role of specific amino acid transport systems in cancer biology.

Biological Target: Amino Acid Transporters

The primary biological targets for radiolabeled cysteine derivatives in cancer are amino acid transporters. Two key transporters involved are the L-type amino acid transporter 1 (LAT1) and the alanine, serine, cysteine transporter 2 (ASCT2). Both are often upregulated in various cancers to meet the high demand for amino acids required for rapid cell growth and proliferation.[2] The uptake of radiolabeled cysteine analogs by these transporters allows for the visualization of tumors.

Below is a simplified diagram illustrating the role of these transporters in cancer cell metabolism.

AminoAcidTransporters Simplified Signaling Pathway of Amino Acid Transporters in Cancer cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular LAT1 LAT1 mTORC1 mTORC1 Signaling LAT1->mTORC1 Activates ASCT2 ASCT2 ASCT2->mTORC1 Activates Radiolabeled_Cysteine [11C]Methyl-D-cysteinate Radiolabeled_Cysteine->LAT1 Uptake Radiolabeled_Cysteine->ASCT2 Uptake PET_Signal PET Signal Radiolabeled_Cysteine->PET_Signal Decay leads to Amino_Acids Amino Acids Amino_Acids->LAT1 Amino_Acids->ASCT2 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis

Signaling pathway of amino acid transporters in cancer.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of S-[¹¹C]methyl-D-cysteine ([¹¹C]DMCYS) using this compound as the precursor.

I. Preparation of D-cysteine from this compound

Since most published protocols for S-[¹¹C]methylation utilize the free amino acid D-cysteine, the first step involves the hydrolysis of the methyl ester and neutralization of the hydrochloride salt of the precursor.

Materials and Reagents:

  • This compound

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Deionized water

  • pH indicator strips or pH meter

  • Reaction vial

  • Stir plate and stir bar

Procedure:

  • Dissolve a known quantity of this compound in deionized water in a reaction vial.

  • Slowly add 1 M NaOH solution dropwise while stirring and monitoring the pH.

  • Continue adding NaOH until the pH of the solution reaches approximately 10-11 to ensure complete hydrolysis of the methyl ester.

  • Maintain the reaction at room temperature for 30-60 minutes.

  • Neutralize the solution by adding 1 M HCl dropwise until the pH is approximately 7.0.

  • The resulting solution contains D-cysteine and is ready for the radiolabeling step.

II. Radiosynthesis of S-[¹¹C]methyl-D-cysteine ([¹¹C]DMCYS)

This protocol is adapted from the synthesis of S-[¹¹C]methyl-L-cysteine and S-[¹¹C]methyl-D-cysteine.[1][3]

Materials and Reagents:

  • D-cysteine solution (prepared in Protocol I)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)

  • Automated radiosynthesis module

  • C18 Sep-Pak cartridges for purification

  • Ethanol

  • Sterile water for injection

  • Sodium hydroxide solution (for pH adjustment)

  • HPLC system for quality control

Experimental Workflow:

The general workflow for the synthesis and quality control of a PET tracer is depicted below.

ExperimentalWorkflow Experimental Workflow for [11C]DMCYS Synthesis and Evaluation cluster_synthesis Radiosynthesis cluster_qc Quality Control cluster_application Preclinical/Clinical Application Cyclotron [11C]CO2 Production (Cyclotron) MeI_Synthesis [11C]CH3I Synthesis Cyclotron->MeI_Synthesis Methylation [11C]Methylation of D-cysteine MeI_Synthesis->Methylation Purification SPE Purification (C18 Cartridge) Methylation->Purification HPLC Radiochemical Purity (HPLC) Purification->HPLC Purity_Check Enantiomeric Purity Purification->Purity_Check Formulation Formulation in Saline HPLC->Formulation Purity_Check->Formulation Sterility Sterility & Endotoxin Testing Animal_Studies In vivo PET Imaging (Animal Models) Sterility->Animal_Studies Formulation->Sterility Biodistribution Biodistribution Studies Animal_Studies->Biodistribution Human_Studies Clinical PET Studies Animal_Studies->Human_Studies

Workflow for PET tracer synthesis and evaluation.

Procedure:

  • Preparation of [¹¹C]Methylating Agent: [¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]CH₃I or [¹¹C]CH₃OTf using an automated synthesis module.

  • ¹¹C-Methylation: The prepared D-cysteine solution is introduced into the reaction vessel of the synthesis module. The gaseous [¹¹C]CH₃I is then passed through the solution at room temperature. The pH of the reaction mixture is maintained at approximately 8-10 with the addition of NaOH. The reaction is typically rapid, occurring within 2-5 minutes.[3]

  • Purification: The reaction mixture is passed through a C18 Sep-Pak cartridge. The unreacted [¹¹C]CH₃I and other impurities are retained on the cartridge, while the more polar [¹¹C]DMCYS is eluted with sterile water or a low percentage ethanol/water mixture.

  • Formulation: The purified [¹¹C]DMCYS solution is formulated in sterile saline for injection.

  • Quality Control:

    • Radiochemical Purity: Determined by radio-HPLC. The radiochemical purity should be >95%.

    • Enantiomeric Purity: Assessed using a chiral HPLC column to ensure the product is the desired D-isomer. Enantiomeric purity should be >90%.[3]

    • Sterility and Endotoxin Testing: Performed to ensure the final product is safe for injection.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the synthesis of [¹¹C]methylated cysteine derivatives.

Table 1: Radiosynthesis Parameters for [¹¹C]DMCYS

ParameterTypical ValueReference
PrecursorD-cysteine[1]
Radiolabeling Agent[¹¹C]CH₃I[1]
Synthesis Time~12 minutes from [¹¹C]CO₂[1]
Radiochemical Yield (uncorrected)>50% from [¹¹C]CH₃I[1]
Radiochemical Purity>99%[3]
Enantiomeric Purity>90%[3]

Table 2: In Vivo Performance of [¹¹C]DMCYS in a Mouse Model (60 min post-injection)

Parameter[¹¹C]DMCYS[¹¹C]LMCYS[¹⁸F]FDGReference
Tumor-to-Inflammation Ratio2.251.641.40[1]
Tumor-to-Muscle Ratio-7.275.08[3]

Note: Tumor-to-muscle ratio for [¹¹C]DMCYS was not explicitly stated in the reference but was noted to have moderate tumor accumulation and very low muscle uptake.

Conclusion

This compound is a readily available and versatile precursor for the synthesis of radiolabeled compounds for PET imaging. The resulting tracers, such as [¹¹C]DMCYS, have demonstrated significant potential for imaging tumors by targeting overexpressed amino acid transporters. The protocols and data presented here provide a comprehensive guide for researchers and clinicians interested in developing and utilizing these novel imaging agents for cancer research and diagnostics.

References

Application Notes and Protocols: Methyl D-cysteinate Hydrochloride in the Study of Metalloprotein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl D-cysteinate hydrochloride serves as a crucial building block for the introduction of D-cysteine into synthetic peptides and proteins. The incorporation of non-proteinogenic amino acids like D-cysteine into metalloproteins is a powerful strategy in de novo protein design and for probing the structure and function of metal-binding sites. The unique stereochemistry of the D-amino acid can enforce specific coordination geometries on a metal center, thereby influencing the protein's stability, catalytic activity, and metal-binding affinity. These application notes provide an overview of the utility of this compound in metalloprotein research, along with detailed protocols for relevant experimental techniques.

While direct studies using soluble this compound as a ligand to probe metalloprotein interactions are not widely documented, its primary application lies in the synthesis of D-cysteine-containing peptides and proteins. The ester and hydrochloride moieties render the molecule stable and soluble for synthetic applications, with the ester group typically being removed during or after peptide synthesis to liberate the reactive thiol group of the D-cysteine residue.

Key Applications

  • Controlling Metal Coordination Geometry: The introduction of D-cysteine can alter the steric environment of a metal-binding pocket, leading to changes in the preferred coordination number and geometry of the bound metal ion. For example, substituting L-cysteine with D-cysteine in a designed three-stranded coiled coil has been shown to alter the Cd(II) geometry from a mixture of 3- and 4-coordinate species to a single 4-coordinate species.[1]

  • De Novo Metalloprotein Design: this compound is an essential reagent for the solid-phase synthesis of artificial metalloproteins with novel structures and functions. The D-cysteine residue can be strategically placed to create specific metal-binding sites with tailored properties.

  • Probing Structure-Function Relationships: By comparing the properties of a metalloprotein containing D-cysteine with its L-cysteine counterpart, researchers can gain insights into the role of the local chiral environment in determining the protein's spectroscopic properties, redox potential, and enzymatic activity.

Quantitative Data Summary

The incorporation of D-cysteine can lead to measurable changes in the biophysical properties of a metalloprotein. The following tables summarize quantitative data from a study on a de novo designed three-stranded coiled-coil peptide where L-cysteine was replaced by D-cysteine.

Table 1: Effect of D-Cysteine on Peptide Helicity [1]

Peptide VariantConditionHelicity (%)
D-Cys formApo (no metal)86
D-Cys form+ 3.33 µM Cd(II)85
L-Cys formApo (no metal)90
L-Cys form+ 3.33 µM Cd(II)100

Table 2: Spectroscopic Properties of Cd(II)-Peptide Complexes [1]

Peptide VariantWavelength of Maximum LMCT (nm)Δε (M⁻¹cm⁻¹)
(TRIL16DC)3-Cd(II)23121,050
(TRIL16LC)3-Cd(II)23222,600

Experimental Protocols

The following are detailed protocols for key experiments relevant to the study of metalloproteins, particularly those containing D-cysteine residues introduced via precursors like this compound.

Protocol 1: Peptide Synthesis with D-Cysteine Incorporation

This protocol describes the general steps for solid-phase peptide synthesis (SPPS) to incorporate a D-cysteine residue using a suitable derivative, which can be prepared from this compound.

Materials:

  • Fmoc-protected amino acids (including Fmoc-D-Cys(Trt)-OH)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (e.g., Fmoc-D-Cys(Trt)-OH) by dissolving it with HBTU and DIPEA in DMF. Add the activated amino acid solution to the resin and allow it to react for 2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and dissolve it in a water/acetonitrile mixture. Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry.

Protocol 2: Circular Dichroism (CD) Spectroscopy for Helicity Measurement

CD spectroscopy is used to assess the secondary structure of the synthesized peptide and any conformational changes upon metal binding.

Materials:

  • Purified D-cysteine containing peptide

  • Buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • Metal salt solution (e.g., CdCl₂)

  • CD Spectropolarimeter

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified peptide in the desired buffer. The final concentration for CD measurements should be in the range of 10-50 µM.

  • Instrument Setup: Set up the CD spectropolarimeter to scan from 190 to 260 nm. Set the data pitch to 0.5 nm, the scanning speed to 100 nm/min, and the bandwidth to 1 nm.

  • Blank Measurement: Record a spectrum of the buffer alone to serve as a baseline.

  • Apo-Peptide Measurement: Record the CD spectrum of the peptide solution in the absence of any metal.

  • Holo-Peptide Measurement: Titrate the peptide solution with a stock solution of the metal salt (e.g., CdCl₂) to the desired metal-to-peptide ratio. Record the CD spectrum after each addition and allow the system to equilibrate.

  • Data Analysis: Subtract the buffer baseline from the peptide spectra. Convert the raw data (in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg) / (10 * c * n * l) where mdeg is the observed ellipticity, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.

  • Helicity Calculation: Estimate the percentage of α-helicity from the mean residue ellipticity at 222 nm using established formulas.

Protocol 3: UV-Visible Spectroscopy for Metal-Thiolate Charge Transfer Analysis

UV-Vis spectroscopy can be used to monitor the formation of metal-thiolate bonds, which often exhibit characteristic ligand-to-metal charge-transfer (LMCT) bands.

Materials:

  • Purified D-cysteine containing peptide

  • Buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • Metal salt solution (e.g., CdCl₂)

  • UV-Vis Spectrophotometer

  • Quartz cuvette

Procedure:

  • Sample Preparation: Prepare a solution of the apo-peptide in the buffer.

  • Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range relevant for the expected LMCT bands (e.g., 200-400 nm).

  • Baseline Correction: Record a baseline spectrum with the buffer.

  • Titration: Incrementally add small aliquots of the metal salt solution to the peptide solution in the cuvette. Mix well and record the UV-Vis spectrum after each addition.

  • Data Analysis: Monitor the appearance and growth of new absorbance bands corresponding to the metal-thiolate bonds. Plot the change in absorbance at a specific wavelength against the molar ratio of metal to peptide to determine the stoichiometry of binding. The extinction coefficient (Δε) can be calculated using the Beer-Lambert law.

Visualizations

Experimental Workflow for Characterizing D-Cysteine Metallopeptides

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_characterization Biophysical Characterization sp_synthesis Solid-Phase Synthesis (with this compound derivative) hplc HPLC Purification sp_synthesis->hplc ms Mass Spectrometry (Verification) hplc->ms cd_spec CD Spectroscopy (Secondary Structure) ms->cd_spec uv_vis UV-Vis Spectroscopy (Metal Binding) ms->uv_vis nmr NMR Spectroscopy (Detailed Structure) ms->nmr xtal X-ray Crystallography (3D Structure) ms->xtal

Caption: Workflow for the synthesis and characterization of D-cysteine containing metallopeptides.

Signaling Pathway: A Conceptual Model of D-Cysteine's Influence on Metal Coordination

d_cysteine_influence cluster_precursor Precursor cluster_protein Engineered Metalloprotein cluster_outcome Functional Outcome precursor Methyl D-cysteinate hydrochloride d_cys_protein D-Cysteine Residue in Protein Backbone precursor->d_cys_protein Incorporation via Peptide Synthesis metal_ion Metal Ion (e.g., Cd(II), Zn(II)) d_cys_protein->metal_ion Coordination altered_geometry Altered Coordination Geometry metal_ion->altered_geometry Influences modified_function Modified Protein Function/Stability altered_geometry->modified_function

Caption: Conceptual diagram illustrating the influence of D-cysteine on metal coordination.

Logical Relationship: Comparison of L-Cysteine and D-Cysteine in a Metal Binding Site

l_vs_d_cysteine l_cys L-Cysteine Natural stereoisomer Can result in a mix of coordination states comparison leads to different l_cys->comparison d_cys D-Cysteine Unnatural stereoisomer Can enforce a single, specific coordination state d_cys->comparison metal_binding_site Metal Binding Site Properties comparison->metal_binding_site

Caption: Comparison of L- and D-cysteine effects on a metal-binding site.

References

Probing the Active Sites of Metalloproteases with Methyl D-cysteinate Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl D-cysteinate hydrochloride is a versatile chemical probe for investigating the active sites of certain metalloproteases, particularly aminopeptidases. As a derivative of D-cysteine, its thiol group can coordinate with the metal ion, typically zinc, present in the enzyme's active site. This interaction, coupled with the stereochemistry of the D-enantiomer, allows for specific and potent inhibition, making it a valuable tool for enzyme characterization, inhibitor screening, and mechanistic studies. This document provides detailed application notes and experimental protocols for the use of this compound in probing enzyme active sites.

Application: Probing the Active Site of Aminopeptidase M

This compound and its alkyl ester analogues are effective competitive inhibitors of Aminopeptidase M (EC 3.4.11.2), a zinc-containing metalloprotease. The inhibitory mechanism involves the coordination of the thiol group to the active site zinc ion.

Quantitative Data: Inhibition of Aminopeptidase M

The following table summarizes the inhibition constants (Ki) for a series of n-alkyl esters of D-cysteine against porcine kidney Aminopeptidase M. This data highlights the structure-activity relationship, showing an optimal inhibition with the n-butyl ester. While the specific Ki for Methyl D-cysteinate is not explicitly detailed in the cited abstract, it is part of the homologous series and is expected to be a potent inhibitor. The data for the ethyl ester provides a close approximation.

InhibitorInhibition Constant (Ki)Inhibition Type
Ethyl D-cysteinate3.5 x 10⁻⁷ MCompetitive
n-Butyl D-cysteinate1.8 x 10⁻⁷ MCompetitive

Data sourced from Bergin, J. D., & Clapp, C. H. (1989). Inhibition of Aminopeptidase M by Alkyl D-Cysteinates. Journal of Enzyme Inhibition, 3(2), 127-131.

Experimental Protocols

I. Synthesis of this compound

This protocol describes a common and effective method for the synthesis of amino acid methyl esters using thionyl chloride in methanol (B129727).

Materials:

  • D-cysteine hydrochloride monohydrate

  • Anhydrous methanol

  • Thionyl chloride (SOCl₂)

  • Dry tert-butyl methyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Drying tube (e.g., with calcium chloride)

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Preparation of Methanolic HCl: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube, cool anhydrous methanol in an ice bath.

  • Slowly and cautiously add thionyl chloride dropwise to the cold methanol with stirring. A typical ratio is 2-4 mL of thionyl chloride per 50 mL of methanol. This exothermic reaction generates methanolic HCl in situ.

  • Esterification: Once the addition of thionyl chloride is complete, add D-cysteine hydrochloride monohydrate to the cold methanolic HCl solution.

  • Remove the flask from the ice bath and allow it to warm to room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting oil or solid, add dry tert-butyl methyl ether to precipitate the product.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold, dry tert-butyl methyl ether.

  • Dry the product, this compound, under vacuum.

Safety Precautions: Thionyl chloride is a corrosive and lachrymatory reagent. This synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

II. Enzyme Inhibition Assay for Aminopeptidase M

This protocol outlines a continuous spectrophotometric assay to determine the inhibitory activity of this compound against Aminopeptidase M. The assay is based on the hydrolysis of a chromogenic substrate, L-leucine-p-nitroanilide.[1]

Materials:

  • Purified Aminopeptidase M

  • This compound (inhibitor)

  • L-leucine-p-nitroanilide (substrate)

  • Tricine buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor

  • UV-Vis spectrophotometer with temperature control

  • 96-well microplates (for high-throughput screening) or quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of L-leucine-p-nitroanilide in a suitable solvent (e.g., methanol or DMSO) and then dilute it to the desired working concentration in the assay buffer.

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in the assay buffer.

    • Prepare a working solution of Aminopeptidase M in the assay buffer. The final enzyme concentration should be chosen to provide a linear reaction rate for at least 10 minutes.

  • Assay Protocol (for determining IC₅₀):

    • In a 96-well plate or cuvettes, add the assay buffer.

    • Add varying concentrations of the inhibitor (this compound). Include a control with no inhibitor (DMSO vehicle control).

    • Add the enzyme solution to all wells/cuvettes except for the blank.

    • Pre-incubate the enzyme and inhibitor mixture for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).

    • Initiate the enzymatic reaction by adding the substrate, L-leucine-p-nitroanilide.

    • Immediately monitor the increase in absorbance at 405 nm over time. The product, p-nitroaniline, has a high extinction coefficient at this wavelength.

    • Record the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Determination of Ki (Inhibition Constant):

    • To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive), perform the assay with varying concentrations of both the substrate and the inhibitor.

    • Measure the initial reaction velocities for each condition.

    • Analyze the data using Lineweaver-Burk or Dixon plots, or by non-linear regression fitting to the appropriate Michaelis-Menten equation for competitive, non-competitive, or uncompetitive inhibition.

Visualizations

Signaling Pathway: Inhibition of Aminopeptidase M

Inhibition_Pathway cluster_Enzyme Aminopeptidase M Active Site Enzyme_Zn Zn²⁺ Product Hydrolyzed Products Enzyme_Zn->Product Release Binding_Pocket Substrate Binding Pocket Substrate Peptide Substrate (e.g., L-leucine-p-nitroanilide) Substrate->Enzyme_Zn Binding & Hydrolysis Probe Methyl D-cysteinate (Probe/Inhibitor) Probe->Enzyme_Zn Competitive Binding (Thiol-Zinc Coordination)

Caption: Competitive inhibition of Aminopeptidase M by Methyl D-cysteinate.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_Reaction Esterification Reaction cluster_Workup Product Isolation Start D-cysteine HCl + Anhydrous Methanol Reagent Add Thionyl Chloride (in ice bath) Start->Reagent Reflux Reflux (2-4 hours) Reagent->Reflux Evaporation Rotary Evaporation (remove methanol) Reflux->Evaporation Precipitation Add Dry Ether (precipitate product) Evaporation->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Final_Product Methyl D-cysteinate HCl (Dry under vacuum) Filtration->Final_Product

Caption: Workflow for the synthesis of this compound.

Logical Relationship: Determination of Ki

Ki_Determination Experiment Enzyme Assay: Vary [Substrate] and [Inhibitor] Data Measure Initial Velocities (V₀) Experiment->Data Analysis Data Analysis Data->Analysis Plotting Lineweaver-Burk or Dixon Plot Analysis->Plotting Fitting Non-linear Regression to Michaelis-Menten Equation Analysis->Fitting Result Determine Ki and Mode of Inhibition Plotting->Result Fitting->Result

Caption: Logical workflow for determining the inhibition constant (Ki).

References

Troubleshooting & Optimization

"Methyl D-cysteinate hydrochloride" solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments with Methyl D-cysteinate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

This compound is a cysteine derivative with variable solubility in organic solvents. Its solubility is significantly influenced by the solvent's polarity and its ability to form hydrogen bonds. A known quantitative value is available for DMSO, where it is soluble up to 50 mg/mL with the aid of ultrasonication.[1] For other organic solvents, data for the closely related L-isomer, L-Cysteine methyl ester hydrochloride, provides a strong indication of suitable solvents. The general solubility order for the L-isomer has been reported as acetonitrile (B52724) < isobutanol < ethyl acetate (B1210297) ≈ sec-butanol < n-butanol < 1,4-dioxane (B91453) < isopropanol (B130326) < n-propanol < ethanol (B145695) < methanol (B129727) < acetone (B3395972) < water.[2][3]

Q2: My this compound solution has become cloudy or a precipitate has formed. What is the cause and how can I resolve it?

The most common reason for precipitation or cloudiness in solutions of cysteine derivatives is the oxidation of the thiol (-SH) group to form a disulfide dimer (cystine derivative).[4] This dimer has significantly lower solubility, especially in neutral or near-neutral pH aqueous solutions, and will precipitate out. This oxidation is accelerated by dissolved oxygen and the presence of trace metal ions.

To resolve this, you can try adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the solution to convert the disulfide back to the more soluble thiol form.[4] However, be aware that the reducing agent may interfere with downstream applications.

To prevent this issue, it is highly recommended to prepare solutions fresh before each experiment.[5] If storage is necessary, it should be done at -20°C or -80°C in small, single-use aliquots that have been flushed with an inert gas like nitrogen or argon to minimize exposure to oxygen.[1][4]

Q3: Why is my this compound difficult to dissolve even in recommended solvents?

Several factors can contribute to dissolution difficulties:

  • Insufficient Agitation: The compound is a crystalline powder and may require more than simple swirling to dissolve.[5] Vigorous vortexing or sonication is often necessary to break up aggregates and enhance dissolution, especially for higher concentrations in viscous solvents like DMSO.[1][5]

  • Hygroscopic Nature: The compound can absorb moisture, which may affect its solubility characteristics. It is advisable to use anhydrous solvents and to handle the solid compound in a dry environment.[1]

  • Starting Material Quality: The starting material may have already partially oxidized to the less soluble disulfide form. If you consistently face solubility issues even with fresh, anhydrous solvents and proper technique, consider the quality of your compound.[4]

Q4: Can I heat the solution to improve the solubility of this compound?

While gentle warming can sometimes aid in the dissolution of compounds, it is generally not recommended for this compound. Heating can accelerate the rate of oxidation of the thiol group to the less soluble disulfide, especially in the presence of oxygen.[6] If you must use heat, do so minimally and ensure your solvent has been deoxygenated.

Q5: The pH of my aqueous solution is too acidic for my experiment. How can I adjust it?

This compound is a hydrochloride salt, which will result in an acidic solution when dissolved in water or other unbuffered solvents.[5] To achieve a physiological pH, it is best to dissolve the compound in a suitable biological buffer (e.g., PBS, HEPES). If you need to adjust the pH of a solution, you can do so by slowly adding a base like sodium hydroxide (B78521) (NaOH) while carefully monitoring the pH. Be aware that increasing the pH, especially to neutral or alkaline conditions, will increase the rate of oxidation, so this should be done immediately before use.[5][6]

Data Presentation

Table 1: Solubility of this compound and its L-isomer in Various Solvents

SolventCompoundConcentrationTemperature (°C)Notes
DMSOThis compound50 mg/mLNot SpecifiedRequires sonication. Use of new, anhydrous DMSO is recommended as the compound is hygroscopic.[1]
MethanolL-Cysteine methyl ester hydrochlorideHigher Solubility10 - 60One of the better organic solvents for this class of compounds.[2]
EthanolL-Cysteine methyl ester hydrochlorideModerate Solubility10 - 60Less soluble than in methanol.[2][7]
AcetoneL-Cysteine methyl ester hydrochlorideHigher Solubility10 - 60Shows good solubility.[2]
AcetonitrileL-Cysteine methyl ester hydrochlorideLower Solubility10 - 60One of the poorer organic solvents for this class of compounds.[2]
WaterL-Cysteine methyl ester hydrochlorideSolubleNot SpecifiedThe hydrochloride salt enhances aqueous solubility.[8][9]

Note: With the exception of DMSO, the solubility data presented is for the L-isomer, L-Cysteine methyl ester hydrochloride, and should be used as a guide for this compound.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

  • Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing: Accurately weigh the desired amount of this compound into a sterile, conical tube.

  • Solvent Addition: Add the required volume of new, anhydrous DMSO to the tube to achieve the desired concentration (e.g., for a 50 mg/mL stock solution, add 1 mL of DMSO to 50 mg of the compound).

  • Dissolution: Tightly cap the tube and vortex for 2-3 minutes.

  • Sonication: Place the tube in a sonicating water bath and sonicate for 10-15 minutes, or until the solution is clear and all solid has dissolved.[1]

  • Storage: If not for immediate use, dispense the stock solution into single-use aliquots in microcentrifuge tubes. To minimize oxidation, flush the headspace of each tube with an inert gas (e.g., nitrogen or argon) before sealing tightly. Store at -20°C for up to one month or -80°C for up to six months.[1]

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer (for immediate use)

  • Solvent Preparation: Use a sterile, high-purity biological buffer (e.g., PBS) with a slightly acidic pH (e.g., pH 6.0-6.5) to improve stability. For sensitive applications, deoxygenate the buffer by sparging with nitrogen or argon gas for at least 30 minutes.

  • Weighing: Accurately weigh the desired amount of this compound.

  • Dissolution: Dissolve the powder in the deoxygenated buffer. Mix by vortexing or gentle inversion until fully dissolved. Do not heat.

  • pH Adjustment (if necessary): If a neutral pH is required, slowly add a dilute solution of NaOH while monitoring the pH. Be aware that this will increase the rate of oxidation.

  • Use: Use the solution immediately after preparation to prevent degradation.

Mandatory Visualization

Troubleshooting_Solubility_Issues start Start: Dissolving Methyl D-cysteinate hydrochloride check_dissolution Does the compound fully dissolve? start->check_dissolution troubleshoot_dissolution Troubleshoot Dissolution check_dissolution->troubleshoot_dissolution No solution_clear Solution is clear and ready for use check_dissolution->solution_clear Yes increase_agitation Increase agitation: - Vortex vigorously - Sonicate troubleshoot_dissolution->increase_agitation Insufficient agitation use_fresh_solvent Use fresh, anhydrous solvent troubleshoot_dissolution->use_fresh_solvent Old or wet solvent check_concentration Is the concentration too high? troubleshoot_dissolution->check_concentration Possible oversaturation increase_agitation->check_dissolution use_fresh_solvent->check_dissolution check_concentration->check_dissolution No reduce_concentration Reduce concentration or increase solvent volume check_concentration->reduce_concentration Yes reduce_concentration->check_dissolution check_stability Does the solution remain clear over time? solution_clear->check_stability troubleshoot_stability Troubleshoot Stability check_stability->troubleshoot_stability No (cloudy/precipitate) prepare_fresh Prepare fresh solution immediately before use troubleshoot_stability->prepare_fresh deoxygenate_solvent Use deoxygenated solvents (N2 or Ar sparging) troubleshoot_stability->deoxygenate_solvent acidic_ph Maintain a slightly acidic pH troubleshoot_stability->acidic_ph store_properly Store aliquots under inert gas at -20°C or -80°C troubleshoot_stability->store_properly add_reducing_agent Consider adding a reducing agent (e.g., DTT, TCEP) if compatible with the experiment troubleshoot_stability->add_reducing_agent

References

Technical Support Center: Preventing Racemization of Methyl D-cysteinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl D-cysteinate hydrochloride. The following information is designed to help you prevent racemization during your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for reactions involving this compound?

A1: Racemization is the process where a single enantiomer, such as the D-form of Methyl cysteinate, converts into an equal mixture of both its D- and L-enantiomers. This results in a loss of the compound's stereochemical integrity.[1] For drug development and other stereospecific applications, maintaining the specific D-configuration is critical, as the L-enantiomer may have different biological activity, reduced efficacy, or even adverse effects. Cysteine and its derivatives are particularly susceptible to racemization, especially during peptide synthesis.[2][3]

Q2: What are the primary causes of racemization when using this compound?

A2: The primary cause of racemization in cysteine derivatives is the abstraction of the alpha-proton (the proton on the carbon atom adjacent to the carbonyl group) by a base.[1] This forms a planar enolate intermediate, which can be re-protonated from either side, leading to a mixture of D and L forms. Key factors that promote this include:

  • Presence of a Base: Both organic and inorganic bases can catalyze racemization. The strength and steric hindrance of the base play a significant role.[1][2]

  • Reaction Temperature: Higher temperatures can significantly accelerate the rate of racemization.[1]

  • Solvent Polarity: The choice of solvent can influence the rate of racemization.

  • Activation of the Carboxyl Group: In reactions where the methyl ester is converted to a more reactive species (e.g., for amide bond formation), the susceptibility to racemization increases.[3]

Q3: My reaction requires the use of a base. How can I minimize racemization?

A3: When a base is necessary, several strategies can be employed to mitigate racemization:

  • Choose a Weaker or Sterically Hindered Base: Strong, non-hindered bases like triethylamine (B128534) (TEA) can readily abstract the alpha-proton. Opting for a weaker or more sterically hindered base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (TMP), can significantly reduce the rate of racemization.[1][2]

  • Control the Stoichiometry of the Base: Use the minimum amount of base required to neutralize the hydrochloride salt and facilitate the reaction. Excess base will increase the risk of racemization.

  • Low-Temperature Addition: Add the base to the reaction mixture at a low temperature (e.g., 0 °C or below) to control the initial exotherm and slow down the rate of proton abstraction.

Q4: Are there specific coupling reagents that are recommended to avoid racemization during amide bond formation?

A4: Yes, the choice of coupling reagent is critical. While traditional carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) can be used, they often require additives to suppress racemization.[4] For reactions involving cysteine derivatives, consider the following:

  • Carbodiimides with Additives: Using N,N'-diisopropylcarbodiimide (DIC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure is a highly effective method for minimizing racemization.[5]

  • Phosphonium (B103445) and Uronium Salt Reagents: Reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are efficient but should be used with caution and often in conjunction with a hindered base, as they can promote racemization.[4][6]

  • DEPBT: (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is noted for its remarkable resistance to promoting racemization.[5]

Q5: How does the protection of the thiol group on the cysteine side chain affect racemization?

A5: Protecting the thiol group is highly recommended, as the free thiol can participate in side reactions. The nature of the S-protecting group can also influence the acidity of the alpha-proton and thus the rate of racemization. Electron-donating protecting groups can help to destabilize the enolate intermediate and thereby reduce the tendency for racemization.[6] Commonly used protecting groups for cysteine include trityl (Trt), acetamidomethyl (Acm), and 4-methoxybenzyl (Mbm). The 4-methoxybenzyloxymethyl (MBom) group has been shown to be particularly effective at suppressing racemization.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
High degree of racemization detected in the final product. Inappropriate base selection (too strong or not hindered). Switch to a weaker or more sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1][2]
Excessive amount of base used. Use only the stoichiometric amount of base required for the reaction.
High reaction temperature. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). For microwave-assisted synthesis, consider reducing the temperature.[1]
Choice of coupling reagent. If forming an amide bond, use a low-racemization coupling reagent combination like DIC/HOBt or DIC/OxymaPure.[5] Avoid pre-activation steps when using phosphonium or uronium reagents.[1]
Inappropriate solvent. If possible, use a less polar solvent or a solvent mixture (e.g., CH₂Cl₂-DMF) to potentially reduce the rate of racemization.[1]
Low yield or incomplete reaction when using milder conditions to prevent racemization. Reduced reactivity at lower temperatures. Gradually increase the reaction time while maintaining a low temperature. Monitor the reaction progress closely.
Inefficient activation with low-racemization reagents. Ensure proper stoichiometry of coupling reagents and additives. For challenging couplings, a second addition of the coupling reagents may be necessary.
Formation of side products in addition to the racemized product. Unprotected thiol group. Ensure the thiol group of the cysteine side chain is protected with a suitable protecting group (e.g., Trt, Acm) to prevent disulfide bond formation and other side reactions.
Side reactions with the coupling reagent. Choose a coupling reagent that is known to have fewer side reactions with cysteine.

Data Summary

The following table summarizes quantitative data on the impact of various conditions on cysteine racemization, primarily from studies on solid-phase peptide synthesis, which provides valuable insights for solution-phase reactions.

Factor Condition Observed Racemization (%) Reference
Base N-methylmorpholine~50%[7]
2,4,6-collidineSignificantly suppressed[7][8]
Temperature (Microwave SPPS) 80°C with Cys(Trt)26.6%[6]
50°C with Cys(Trt)10.9%[6]
50°C with Cys(MBom)0.8%[6]
Protecting Group (in SPPS) Fmoc-Cys(Trt)-OH8.0%[9]
Fmoc-Cys(Dpm)-OH1.2%[9]
Fmoc-Cys(MBom)-OH0.8%[9]

Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling of this compound using DIC/HOBt

Objective: To perform an amide coupling reaction with this compound while minimizing racemization.

Materials:

  • This compound (with a protected thiol group, e.g., S-trityl)

  • Carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • Dissolution: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM or DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIC (1.05 eq) dropwise and stir the mixture at 0 °C for 15-20 minutes.

  • Neutralization and Addition: In a separate flask, suspend this compound (1.0 eq) in anhydrous DCM or DMF at 0 °C. Slowly add DIPEA (1.0 eq) to neutralize the hydrochloride salt.

  • Coupling: Transfer the neutralized Methyl D-cysteinate solution to the activated carboxylic acid solution at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, filter off the diisopropylurea byproduct. Proceed with a standard aqueous work-up to isolate the coupled product.

Protocol 2: Analysis of Racemization using Chiral HPLC

Objective: To determine the enantiomeric purity of the product.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable mobile phase.

  • HPLC Analysis: Inject the sample onto a chiral HPLC column (e.g., a polysaccharide-based chiral stationary phase).

  • Method Development: Develop a mobile phase system (typically a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol) that provides baseline separation of the D- and L-enantiomers.

  • Quantification: Integrate the peak areas for the D- and L-enantiomers. The percentage of the undesired L-enantiomer can be calculated as: % L-enantiomer = [Area(L) / (Area(D) + Area(L))] x 100

Visualizations

Caption: Factors influencing racemization and corresponding preventative measures.

Racemization_Mechanism Base-Catalyzed Racemization Mechanism of a Cysteine Ester d_cysteine Methyl D-cysteinate (Chiral) enolate Planar Enolate Intermediate (Achiral) d_cysteine->enolate + Base - H⁺ enolate->d_cysteine + H⁺ l_cysteine Methyl L-cysteinate (Chiral) enolate->l_cysteine + H⁺

Caption: Base-catalyzed racemization of a cysteine ester via a planar enolate intermediate.

References

"Methyl D-cysteinate hydrochloride" stability in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl D-cysteinate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various buffer systems. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous buffer systems?

A1: The two main degradation pathways for this compound in aqueous solutions are oxidation and hydrolysis.

  • Oxidation: The thiol (-SH) group of the cysteine moiety is susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, and at neutral to alkaline pH. This process leads to the formation of a disulfide-linked dimer, Methyl D-cystinate dihydrochloride. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.

  • Hydrolysis: The methyl ester group can undergo hydrolysis to yield D-cysteine hydrochloride and methanol. This reaction can be catalyzed by acid or base, with the rate being significantly influenced by the pH of the buffer.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly pH-dependent.

  • Acidic pH (below ~4): The compound is generally more stable. The thiol group is less prone to oxidation, and acid-catalyzed hydrolysis of the ester is typically slow.

  • Neutral to Alkaline pH (above ~7): Stability decreases significantly. The deprotonated thiol group (thiolate) is much more susceptible to oxidation. Additionally, base-catalyzed hydrolysis of the methyl ester becomes more prominent as the pH increases.

Q3: What are the recommended storage conditions for stock solutions of this compound?

A3: To maximize stability, stock solutions should be prepared fresh whenever possible. If storage is necessary:

  • Solvent: Use deoxygenated, acidic buffers (e.g., citrate (B86180) buffer, pH 3-5) for enhanced stability. For immediate use in biological assays at neutral pH, prepare the solution just before the experiment.

  • Temperature: Store aliquots at -20°C or -80°C to minimize degradation.

  • Atmosphere: To prevent oxidation, purge the headspace of the vial with an inert gas like nitrogen or argon before sealing.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and exposure to air.

Q4: Can I use antioxidants to improve the stability of my solutions?

A4: Yes, the addition of antioxidants can help mitigate oxidation. However, their compatibility with your specific experimental setup must be verified. Common antioxidants include:

  • N-acetylcysteine (NAC)

  • Dithiothreitol (DTT) - Note that DTT is a strong reducing agent and may interfere with certain assays.

  • Tris(2-carboxyethyl)phosphine (TCEP) - A more stable and potent reducing agent than DTT.

Always run a pilot experiment to ensure the chosen antioxidant does not interfere with your downstream applications.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitate forms in the stock solution or upon addition to media. 1. Oxidation: The oxidation product, Methyl D-cystinate dihydrochloride, may be less soluble. 2. Solubility Limit Exceeded: The concentration may be too high for the chosen solvent or buffer. 3. pH Shift: Addition to a buffered medium may cause a pH change that affects solubility.1. Prepare solutions fresh using deoxygenated buffers. Consider adding a reducing agent like TCEP. 2. Prepare a more dilute stock solution. 3. Add the stock solution slowly to the medium while gently mixing.
Inconsistent or lower-than-expected results in biological assays. 1. Degradation of Active Compound: The concentration of the reduced, active form of this compound has decreased due to oxidation or hydrolysis. 2. Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation.1. Use freshly prepared solutions for all critical experiments. If using a frozen stock, use a freshly thawed aliquot each time. 2. Prepare single-use aliquots of your stock solution.
Discoloration of the solution. Oxidation and Formation of Degradation Products: Complex oxidation products may be colored. This can be accelerated by light exposure or the presence of trace metal contaminants.1. Store solutions protected from light. 2. Use high-purity water and reagents to prepare buffers.

Stability Data in Different Buffer Systems

Table 1: Qualitative Stability of this compound

Buffer System Typical pH Range Primary Degradation Pathway(s) Relative Stability Notes
Citrate Buffer 3.0 - 6.2HydrolysisGood to ModerateHigher stability at lower pH.
Phosphate-Buffered Saline (PBS) 7.2 - 7.6Oxidation, HydrolysisPoorThe neutral pH accelerates both oxidation and hydrolysis.
Tris Buffer 7.0 - 9.0Oxidation, HydrolysisPoor to Very PoorAlkaline pH significantly increases the rates of both degradation pathways.

Table 2: Template for Quantitative Stability Study of this compound (% Remaining)

Time Citrate Buffer (pH 4.0) at 4°C PBS (pH 7.4) at 25°C Tris Buffer (pH 8.0) at 25°C
0 hr 100%100%100%
2 hr Enter dataEnter dataEnter data
6 hr Enter dataEnter dataEnter data
24 hr Enter dataEnter dataEnter data
48 hr Enter dataEnter dataEnter data

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines a method to quantify the degradation of this compound over time.

  • Preparation of Buffer Solutions: Prepare the desired buffer systems (e.g., 0.1 M Citrate pH 4.0, PBS pH 7.4, 0.1 M Tris pH 8.0). Deoxygenate the buffers by sparging with nitrogen or argon gas for at least 30 minutes.

  • Preparation of Stock Solution: Accurately weigh this compound and dissolve it in the deoxygenated buffer to a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the solution into separate vials for each time point and store them under the desired temperature conditions (e.g., 4°C, 25°C). Protect from light.

  • Sample Collection: At specified time points (e.g., 0, 2, 6, 24, 48 hours), take one vial and immediately analyze it by HPLC.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A suitable gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

    • Detection: UV at an appropriate wavelength (e.g., 210 nm).

    • Quantification: The concentration of this compound is determined by comparing the peak area at each time point to the peak area at time 0.

Visualizations

Degradation Pathways of this compound MDCH Methyl D-cysteinate hydrochloride Oxidation Oxidation (+ O2, metal ions, pH > 7) MDCH->Oxidation Hydrolysis Hydrolysis (H2O, H+ or OH-) MDCH->Hydrolysis MDCD Methyl D-cystinate dihydrochloride (Dimer) Oxidation->MDCD DCH D-Cysteine hydrochloride Hydrolysis->DCH Methanol Methanol Hydrolysis->Methanol FurtherOx Further Oxidation MDCD->FurtherOx Acids Sulfenic, Sulfinic, Sulfonic Acids FurtherOx->Acids

Caption: Primary degradation pathways for this compound.

Experimental Workflow for Stability Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis PrepBuffer Prepare & Deoxygenate Buffer Systems PrepStock Prepare Stock Solution of MDCH PrepBuffer->PrepStock Aliquot Aliquot for Time Points PrepStock->Aliquot Incubate Incubate at Defined T°C & Conditions Aliquot->Incubate Collect Collect Samples at Time Points Incubate->Collect HPLC Analyze by RP-HPLC Collect->HPLC Quantify Quantify Peak Area & Calculate % Remaining HPLC->Quantify

Caption: Workflow for assessing the stability of this compound.

common side reactions of "Methyl D-cysteinate hydrochloride" thiol group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl D-cysteinate hydrochloride. The focus is on addressing common side reactions associated with its reactive thiol group.

Troubleshooting Guide: Thiol Group Side Reactions

This guide is designed to help you identify and resolve potential side reactions involving the thiol group of this compound during your experiments.

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of starting material and formation of a higher molecular weight impurity, especially upon storage or exposure to air. Oxidative Dimerization (Disulfide Bond Formation): The thiol group (-SH) is susceptible to oxidation, leading to the formation of a disulfide-linked dimer. This is often accelerated by oxygen, basic conditions, and trace metal ions.1. Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially when in solution.[1] 2. Degas Solvents: Use degassed solvents to minimize dissolved oxygen. 3. pH Control: Maintain a neutral or slightly acidic pH, as basic conditions deprotonate the thiol to the more reactive thiolate anion.[2] 4. Chelating Agents: Add a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.
Formation of multiple, unidentified polar impurities. Over-oxidation: The thiol group can be further oxidized beyond the disulfide to form sulfenic acid (R-SOH), sulfinic acid (R-SO₂H), and ultimately sulfonic acid (R-SO₃H).[1] This is more likely with stronger oxidizing agents or prolonged exposure to oxidative conditions.1. Avoid Strong Oxidants: Be mindful of other reagents in your reaction mixture that could act as oxidants (e.g., peroxides, metal salts in a high oxidation state). 2. Use of Antioxidants: In some applications, a small amount of a compatible antioxidant can be added to the solution.
Unexpected reaction with electrophilic reagents or solvents. S-Alkylation: The nucleophilic thiol group can react with electrophiles, leading to the formation of thioethers. This can be an issue with alkylating agents present in the reaction or even with certain solvents under specific conditions.1. Protecting Groups: If the thiol group is not the intended site of reaction, consider using a thiol protecting group (e.g., trityl (Trt) or acetamidomethyl (Acm)). 2. Solvent Choice: Choose non-electrophilic solvents. 3. Reaction Conditions: Optimize reaction conditions (e.g., temperature, reaction time) to favor the desired reaction over S-alkylation.
Formation of dehydroalanine (B155165) or related adducts, particularly under basic conditions. β-Elimination: In the presence of a base, the proton alpha to the ester can be abstracted, leading to β-elimination of the thiol group to form a dehydroalanine derivative. This intermediate is highly reactive and can be trapped by nucleophiles present in the mixture.1. Careful Base Selection: Use non-nucleophilic, sterically hindered bases if basic conditions are required. 2. Low Temperatures: Perform reactions at low temperatures to minimize this side reaction. 3. Protecting Groups: Protecting the thiol group can reduce the likelihood of β-elimination.

Frequently Asked Questions (FAQs)

Q1: How can I prevent the dimerization of this compound to its disulfide during storage?

A1: To minimize oxidative dimerization during storage, store this compound as a solid in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a cool, dark, and dry place. For solutions, use degassed solvents and keep them under an inert atmosphere. Preparing solutions fresh before use is the best practice.

Q2: What are the most common side reactions of the thiol group in this compound?

A2: The most common side reactions are:

  • Oxidation: This can lead to the formation of a disulfide dimer or further oxidation to sulfenic, sulfinic, and sulfonic acids.[1]

  • Alkylation: The nucleophilic thiol can react with electrophiles.

  • β-elimination: Under basic conditions, the thiol group can be eliminated to form a reactive dehydroalanine intermediate.

Q3: My reaction is sensitive to nucleophiles, but I need to use this compound. What should I do?

A3: If the nucleophilic thiol group interferes with your reaction, you should protect it. Common thiol protecting groups include trityl (Trt), 4-methoxytrityl (Mmt), and acetamidomethyl (Acm). The choice of protecting group will depend on the overall chemistry and the conditions required for its removal.

Q4: How can I detect the formation of the disulfide dimer?

A4: The disulfide dimer can be detected by techniques that differentiate based on molecular weight, such as mass spectrometry (expect to see a mass corresponding to [2M-2H], where M is the mass of Methyl D-cysteinate). Chromatographic methods like HPLC can also separate the monomer from the dimer. Ellman's test can be used to quantify the amount of free thiol remaining in your sample.[1]

Q5: Are there any specific pH conditions I should be aware of when working with this compound?

A5: Yes, pH is critical. The thiol group is more nucleophilic and susceptible to oxidation in its deprotonated thiolate form (RS⁻). This form is favored under basic conditions. Therefore, to minimize side reactions, it is generally advisable to work at a neutral or slightly acidic pH unless the experimental protocol requires basic conditions.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound Solutions to Minimize Oxidation
  • Solvent Degassing: Before preparing your solution, degas the solvent by sparging with an inert gas (argon or nitrogen) for at least 15-30 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous degassing.

  • Weighing and Dissolving: Weigh the solid this compound and dissolve it in the degassed solvent under a gentle stream of inert gas.

  • Inert Atmosphere: Seal the reaction vessel or storage container with a septum and maintain a positive pressure of inert gas.

  • Storage: If short-term storage of the solution is necessary, store it at a low temperature (2-8 °C) in a dark place. For longer-term storage, it is best to store the compound as a solid.

  • Monitoring: Periodically check the purity of the solution using a suitable analytical method like HPLC if it is to be stored for an extended period.

Protocol 2: Thiol Protection using Trityl Chloride

This protocol describes a general procedure for the protection of the thiol group of this compound as a trityl thioether.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2.2 equivalents), to the solution and stir for 10-15 minutes at room temperature. The base is necessary to neutralize the hydrochloride salt and deprotonate the thiol.

  • Trityl Chloride Addition: Slowly add a solution of trityl chloride (Trt-Cl) (1.1 equivalents) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the S-tritylated Methyl D-cysteinate.

Visualizations

Thiol Side Reaction Pathways

Thiol_Side_Reactions Thiol Methyl D-cysteinate (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Base (OH⁻) Thiolate->Thiol Acid (H⁺) Disulfide Disulfide Dimer (R-S-S-R) Thiolate->Disulfide Oxidation (O₂) Alkylated S-Alkylated Product (R-S-R') Thiolate->Alkylated Electrophile (R'-X) Eliminated Dehydroalanine Derivative Thiolate->Eliminated Base (β-elimination) Sulfenic Sulfenic Acid (R-SOH) Disulfide->Sulfenic Further Oxidation Sulfinic Sulfinic Acid (R-SO₂H) Sulfenic->Sulfinic Oxidation Sulfonic Sulfonic Acid (R-SO₃H) Sulfinic->Sulfonic Oxidation

Caption: Common side reaction pathways of the thiol group.

Experimental Workflow for Thiol Protection

Thiol_Protection_Workflow cluster_setup Reaction Setup cluster_reaction Protection Reaction cluster_workup Work-up & Purification start Dissolve Methyl D-cysteinate HCl in anhydrous solvent add_base Add non-nucleophilic base (e.g., TEA) start->add_base add_trityl Add Trityl Chloride (Trt-Cl) add_base->add_trityl stir Stir at room temperature add_trityl->stir monitor Monitor reaction by TLC/LC-MS stir->monitor quench Quench with water monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end end purify->end S-Tritylated Product

References

Technical Support Center: Optimizing Coupling Efficiency of Methyl D-cysteinate in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective use of Methyl D-cysteinate hydrochloride in Solid-Phase Peptide Synthesis (SPPS). The primary focus is on the synthesis of peptides with a C-terminal D-cysteine methyl ester, a modification that can enhance membrane permeability and is crucial for studying biological processes like protein prenylation.

The direct use of this compound as an incoming amino acid in standard Fmoc-SPPS is not feasible due to the unprotected N-terminus. The established methodology involves the initial N-terminal protection of Methyl D-cysteinate, followed by anchoring to a solid support via its side-chain thiol. This guide will address the common challenges associated with this specific application, including the synthesis of the protected amino acid, resin loading, and the prevention of side reactions, particularly racemization.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of peptides with a C-terminal D-cysteine methyl ester.

Problem: Low yield during the synthesis of N-Fmoc-D-cysteine methyl ester.

  • Potential Cause: Incomplete reaction during the Fmoc protection of this compound.

  • Recommended Solution:

    • Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis of the Fmoc-Cl or Fmoc-OSu reagent.

    • Use an appropriate base, such as sodium bicarbonate or a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and facilitate the reaction.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.

Problem: Low loading efficiency of N-Fmoc-D-cysteine methyl ester onto the resin.

  • Potential Cause: Inefficient anchoring of the side-chain thiol to the trityl-based resin.

  • Recommended Solution:

    • Use a trityl-based resin such as 2-chlorotrityl chloride (2-ClTrt-Cl) or trityl chloride (Trt-Cl) resin, which are suitable for side-chain anchoring of cysteine.[1][2]

    • Ensure the use of a suitable base, like DIPEA, to facilitate the reaction between the thiol and the resin.

    • Allow for sufficient reaction time for the anchoring step.

    • After anchoring, cap any remaining reactive sites on the resin to prevent side reactions in subsequent steps.

Problem: Significant racemization of the C-terminal D-cysteine methyl ester is observed.

  • Potential Cause: The C-terminal cysteine residue is particularly susceptible to racemization (epimerization) during the activation and coupling steps of the subsequent amino acids, as well as during base-mediated Fmoc deprotection.[3]

  • Recommended Solution:

    • Choice of Coupling Reagents: For the coupling of the subsequent amino acids, utilize methods that minimize racemization. Carbodiimide-based activation with reagents like Diisopropylcarbodiimide (DIC) in the presence of a racemization-suppressing additive such as Oxyma Pure or 1-hydroxybenzotriazole (B26582) (HOBt) is highly recommended. Avoid prolonged pre-activation times.

    • Choice of Base for Fmoc Deprotection: Standard Fmoc deprotection with piperidine (B6355638) can induce racemization of the C-terminal cysteine. Consider using weaker bases or more sterically hindered bases.

    • Reaction Temperature: Perform coupling reactions at room temperature or below, as elevated temperatures, especially with microwave-assisted synthesis, can increase the rate of racemization.

Frequently Asked Questions (FAQs)

Q1: Why can't I use this compound directly in a standard Fmoc-SPPS coupling reaction?

A1: Standard Fmoc-SPPS requires the incoming amino acid to have its alpha-amino group protected with an Fmoc group to control the peptide bond formation. This compound has a free alpha-amino group, which would lead to uncontrolled polymerization and other side reactions. Therefore, it must first be N-terminally protected with an Fmoc group before it can be used in SPPS.

Q2: What is the best strategy for incorporating a C-terminal D-cysteine methyl ester into a peptide using SPPS?

A2: The most effective strategy is to first synthesize N-Fmoc-D-cysteine methyl ester. This derivative is then anchored to a trityl-based resin (e.g., 2-ClTrt-Cl resin) via its side-chain thiol group.[1][2][4] The peptide chain is then elongated from the N-terminus of the cysteine residue using standard Fmoc-SPPS protocols.[1][2] This side-chain anchoring method has been shown to be effective in synthesizing peptides with C-terminal cysteine methyl esters with good yield and purity.[1][2]

Q3: How can I monitor the completion of the coupling reactions?

A3: The Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines on the resin. A negative Kaiser test (yellow beads) indicates that the coupling reaction is complete. For secondary amines, such as after the coupling of the first amino acid to a proline, the chloranil (B122849) test can be used.

Q4: What are the optimal cleavage conditions for a peptide with a C-terminal D-cysteine methyl ester anchored via its side chain to a trityl resin?

A4: The linkage between the cysteine thiol and the trityl resin is acid-labile.[5] A standard cleavage cocktail containing trifluoroacetic acid (TFA) along with scavengers (e.g., triisopropylsilane (B1312306) (TIS) and water) is typically used. The specific composition of the cleavage cocktail will depend on the other amino acids in the peptide sequence.

Experimental Protocols

Protocol 1: Synthesis of N-Fmoc-D-cysteine methyl ester

  • Dissolution: Dissolve this compound in a suitable solvent mixture, such as dioxane and water.

  • Basification: Add a base, such as sodium bicarbonate, to neutralize the hydrochloride and free the amine.

  • Fmoc Protection: Add a solution of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in dioxane to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its completion by TLC.

  • Work-up: Once the reaction is complete, acidify the mixture and extract the product with an organic solvent. Dry the organic layer and concentrate it to obtain the crude product.

  • Purification: Purify the crude N-Fmoc-D-cysteine methyl ester by column chromatography.

Protocol 2: Anchoring of N-Fmoc-D-cysteine methyl ester to 2-ClTrt-Cl Resin

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in an appropriate solvent like dichloromethane (B109758) (DCM) for 30 minutes.

  • Anchoring Reaction: In a separate vessel, dissolve N-Fmoc-D-cysteine methyl ester in DCM. Add DIPEA to the solution. Add this solution to the swollen resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Capping: After the anchoring reaction, wash the resin and treat it with a capping solution (e.g., a mixture of DCM, methanol, and DIPEA) to block any unreacted sites on the resin.

  • Washing: Wash the resin thoroughly with DCM and DMF to remove excess reagents and byproducts. The resin is now ready for peptide chain elongation.

Protocol 3: Standard Coupling Cycle for Subsequent Amino Acids

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the cysteine.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and the Fmoc-adduct.

  • Coupling:

    • In a separate vessel, dissolve the next Fmoc-protected amino acid (3 equivalents) and a coupling additive like Oxyma Pure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution to pre-activate it for a few minutes.

    • Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the completion of the coupling reaction.

  • Washing: Once the coupling is complete, wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat this cycle for each subsequent amino acid in the peptide sequence.

Data Presentation

Table 1: Comparison of Coupling Reagents for Minimizing Racemization of C-terminal Cysteine

Coupling Reagent CombinationBaseTypical Racemization LevelReference
DIC/OxymaNoneVery Low
DIC/HOBtNoneLow
HBTU/DIPEADIPEAHigh[6]
HATU/DIPEADIPEAHigh[6]

Visualizations

Troubleshooting_Low_Coupling_Efficiency start Low Coupling Efficiency of N-Fmoc-D-cysteine methyl ester to Resin check_reagents Verify Quality and Stoichiometry of N-Fmoc-D-cysteine methyl ester, Resin, and Base start->check_reagents check_conditions Review Reaction Conditions: Time, Temperature, and Solvent start->check_conditions inefficient_anchoring Potential Cause: Inefficient Side-Chain Anchoring check_conditions->inefficient_anchoring incomplete_capping Potential Cause: Incomplete Capping of Unreacted Sites check_conditions->incomplete_capping solution_anchoring Solution: - Use 2-ClTrt-Cl or Trt-Cl resin - Ensure adequate base (DIPEA) - Increase reaction time inefficient_anchoring->solution_anchoring solution_capping Solution: - Implement a thorough capping step after anchoring incomplete_capping->solution_capping

Caption: Troubleshooting workflow for low coupling efficiency.

Racemization_Mitigation_Pathway start Observed Racemization of C-terminal D-Cysteine Methyl Ester coupling_reagents Evaluate Coupling Reagents for Subsequent Amino Acids start->coupling_reagents deprotection_base Assess Base Used for Fmoc Deprotection start->deprotection_base reaction_temp Control Reaction Temperature start->reaction_temp solution_coupling Solution: - Use DIC/Oxyma or DIC/HOBt - Avoid onium salts (HBTU, HATU) with strong bases coupling_reagents->solution_coupling solution_deprotection Solution: - Consider weaker or sterically hindered bases instead of piperidine deprotection_base->solution_deprotection solution_temp Solution: - Perform couplings at or below room temperature reaction_temp->solution_temp

Caption: Strategies to mitigate racemization.

References

troubleshooting "Methyl D-cysteinate hydrochloride" reaction byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methyl D-cysteinate hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield or incomplete reactions when using this compound?

Low yields or incomplete reactions involving this compound, particularly in peptide synthesis, can stem from several factors:

  • Incomplete Coupling: The free thiol group on the cysteine side chain can lead to side reactions, and steric hindrance can impede the efficient coupling of subsequent amino acids. This is a common issue in solid-phase peptide synthesis (SPPS).[1]

  • Racemization: Cysteine derivatives are susceptible to racemization, especially during base-mediated coupling reactions. This can be exacerbated by certain activation methods and prolonged reaction times.

  • Oxidation: The thiol group (-SH) is easily oxidized to form disulfide bonds (-S-S-), leading to the formation of dimers or other undesired oxidized species. This can be catalyzed by trace metal ions in the reaction mixture.[2]

  • Side Reactions: Other potential side reactions include β-elimination and S-alkylation, particularly during the cleavage step in SPPS.[1]

Q2: My reaction solution containing this compound has developed a yellow tint. What could be the cause?

A yellow discoloration can be an indicator of degradation or side reactions. The presence of certain metal ions can catalyze the oxidation of the thiol group, leading to the formation of colored byproducts.[2] To mitigate this, ensure the use of high-purity solvents and reagents. If metal contamination is suspected, consider the use of a chelating agent like EDTA, being mindful of its compatibility with your specific reaction.[2] It is also recommended to prepare solutions fresh and protect them from light.[2]

Q3: I am observing inconsistent results in my experiments. Could impurities in the this compound be the cause?

Yes, impurities can lead to variability in experimental outcomes. A common impurity is the oxidized form, cystine dimehyl ester, which can interfere with disulfide bond formation in proteins or have different biological activity.[2] Heavy metal impurities can also catalyze oxidation and may exert cytotoxic effects in biological assays.[2] Using a high-purity grade of this compound and handling it in a way that minimizes oxidation is crucial for reproducibility.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency in Peptide Synthesis

Symptoms:

  • Positive Kaiser test after coupling step, indicating unreacted free amines.[1]

  • Mass spectrometry analysis of the crude product shows a significant amount of starting material or truncated sequences.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Steric Hindrance Use stronger coupling reagents like HBTU, HATU, or COMU, which are more effective for sterically hindered couplings.[1] Consider double coupling, which involves repeating the coupling step to drive the reaction to completion.[1]
Peptide Aggregation on Solid Support Peptides containing hydrophobic residues can aggregate, preventing reagents from accessing reactive sites.[1] Consider using a more polar solvent or adding chaotropic salts to disrupt aggregation.
Suboptimal Coupling Reagent For Fmoc SPPS, using DIPCDI/HOBt or DIPCDI/Oxyma for activation can minimize racemization, which is a concern with cysteine derivatives.
Issue 2: Formation of Undesired Byproducts

Symptoms:

  • Mass spectrometry analysis reveals peaks corresponding to dimers or other unexpected masses.

  • Chromatographic analysis (e.g., HPLC) shows multiple, unexpected peaks.

Potential Causes & Solutions:

Potential ByproductFormation MechanismMitigation Strategy
Disulfide-bonded Dimer Oxidation of the free thiol group.Work under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Consider adding a reducing agent like Dithiothreitol (DTT) to the purification buffers if compatible with the final product.
Racemized Product Epimerization at the α-carbon during base-mediated activation.Avoid prolonged exposure to strong bases. Use coupling additives like HOBt or Oxyma to suppress racemization.[3] For Fmoc SPPS, acidic/neutral coupling conditions are recommended.
β-piperidinylalanine formation A side-reaction that can occur during chain extension, especially with a C-terminal cysteine anchored to a Wang-type resin in Fmoc SPPS.Use of trityl-type resins like 2-chlorotrityl resin is recommended for peptide acids with C-terminal cysteine.

Experimental Protocols

Protocol 1: General Peptide Coupling using HBTU

This protocol outlines a general procedure for coupling an amino acid to a resin-bound peptide with a free N-terminal amine, a common step where issues with this compound can arise.

  • Resin Preparation: Swell the resin (e.g., 0.1 mmol scale) in a suitable solvent like N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

  • Activation of Incoming Amino Acid: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (0.5 mmol, 5 eq.), HBTU (0.5 mmol, 5 eq.), and HOBt (0.5 mmol, 5 eq.) in DMF. Add N,N-Diisopropylethylamine (DIEA) (1.0 mmol, 10 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature.[1]

  • Washing: Wash the resin thoroughly with DMF, followed by Dichloromethane (DCM), and then DMF again to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[1] A positive test (blue color) indicates incomplete coupling. If the test is positive, a second coupling (double coupling) may be necessary.[1]

Protocol 2: Kaiser Test for Free Primary Amines

The Kaiser test is a qualitative method to detect the presence of free primary amines on the solid support during SPPS.

  • Sample Preparation: Take a small sample of the resin beads (a few beads are sufficient) and place them in a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following three reagents to the test tube:

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Positive Result: The beads and/or the solution turn a deep blue color, indicating the presence of free primary amines and an incomplete coupling reaction.

    • Negative Result: The beads and solution remain yellow or colorless, indicating that the coupling reaction is complete.

Visualizations

Troubleshooting_Workflow start Reaction Start (with this compound) check_yield Check Yield and Purity (e.g., HPLC, MS) start->check_yield low_yield Low Yield / Incomplete Reaction check_yield->low_yield No byproducts Byproducts Observed check_yield->byproducts Impure success Successful Reaction check_yield->success Yes kaiser_test Perform Kaiser Test (for SPPS) low_yield->kaiser_test identify_byproduct Identify Byproduct (Mass Spec) byproducts->identify_byproduct kaiser_pos Positive Kaiser Test (Free Amines Present) kaiser_test->kaiser_pos Positive kaiser_neg Negative Kaiser Test kaiser_test->kaiser_neg Negative double_couple Action: Double Couple Use Stronger Reagents (HBTU/HATU) kaiser_pos->double_couple check_aggregation Consider Peptide Aggregation kaiser_neg->check_aggregation dimer Disulfide Dimer identify_byproduct->dimer Mass = 2x - 2H racemized Racemized Product identify_byproduct->racemized Same Mass, Different Retention Time other_byproduct Other Byproduct identify_byproduct->other_byproduct Other dimer_solution Action: Use Inert Atmosphere Degas Solvents dimer->dimer_solution racemized_solution Action: Add HOBt/Oxyma Avoid Strong Base racemized->racemized_solution other_solution Consult Literature for Sequence-Specific Issues other_byproduct->other_solution Peptide_Coupling_Cycle cluster_coupling Coupling Step resin Resin-Bound Peptide (Free Amine) activation Activate Incoming Amino Acid (e.g., with HBTU/DIEA) coupling Couple Activated Amino Acid to Resin activation->coupling wash1 Wash Resin (remove excess reagents) coupling->wash1 kaiser_test Kaiser Test wash1->kaiser_test deprotection Fmoc Deprotection (20% Piperidine/DMF) kaiser_test->deprotection Negative recouple Recouple kaiser_test->recouple Positive wash2 Wash Resin deprotection->wash2 next_cycle Ready for Next Cycle wash2->next_cycle recouple->coupling

References

improving the yield of reactions with "Methyl D-cysteinate hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving Methyl D-cysteinate hydrochloride to improve yields.

Troubleshooting Guides

Problem: Low Yield in N-Acylation or Peptide Coupling Reactions

Low yields are a common issue in acylation and peptide coupling reactions. The following table outlines potential causes and their corresponding solutions to improve reaction efficiency.

Potential CauseRecommended Solutions
Incomplete reaction - Increase reaction time or temperature.[1] - Use a more efficient coupling reagent or catalyst.[2] - Ensure stoichiometric balance of reactants; a slight excess of the acylating agent may be beneficial.
Aggregation of reactants or product - Switch to a more suitable solvent like N-methylpyrrole (NMP) or add dimethylsulfoxide (DMSO).[3] - Employ sonication to break up aggregates.[3] - Add chaotropic salts such as CuLi, NaClO4, or KSCN to the reaction mixture.[3]
Steric hindrance - If the acylating agent is bulky, consider a smaller, more reactive derivative if possible. - Increase the reaction temperature to overcome the activation energy barrier.
Poor solubility of reactants - Select a solvent system in which all reactants are fully soluble. - Perform the reaction at a higher dilution.
Problem: Presence of Significant Side Products

The formation of side products can complicate purification and reduce the overall yield of the desired product.

Potential CauseRecommended Solutions
Oxidation of the thiol group - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents to minimize dissolved oxygen.[2] - Add a reducing agent like dithiothreitol (B142953) (DTT) to the cleavage mixture in solid-phase peptide synthesis.[3]
Racemization - Use a non-racemizing coupling reagent, such as one containing HOBt, 6-Cl-HOBt, or HOAt.[3] - In solid-phase peptide synthesis, substituting N-methylmorpholine with a bulkier base like 2,4,6-collidine can suppress racemization of cysteine residues.[4]
Formation of 3-(1-Piperidinyl)alanine - This side product can form with C-terminal cysteine in Fmoc/tBu protocols.[3] - Utilize a sterically bulky protecting group for the thiol, such as the trityl (Trt) group, to minimize this side reaction.[3]
β-elimination - This can be a problem with cysteine residues, leading to dehydroalanine (B155165) formation. - Careful selection of the thiol protecting group and control of basicity during the reaction can mitigate this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for handling and storing this compound?

A1: this compound is sensitive to moisture and oxidation. It should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably in a desiccator. For long-term storage, keeping it at low temperatures (-20°C) is recommended to maintain its stability and prevent degradation.

Q2: How can I monitor the progress of my reaction involving this compound?

A2: The progress of the reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS). These methods will help you determine the consumption of starting materials and the formation of the desired product and any side products.

Q3: What are the most common protecting groups for the thiol functionality of this compound, and when should I use them?

A3: The choice of the thiol protecting group is critical and depends on the specific reaction conditions.

  • Trityl (Trt): This is a bulky group that is widely used, especially in solid-phase peptide synthesis. It is labile to trifluoroacetic acid (TFA) and is typically removed during the final cleavage step.[5]

  • Acetamidomethyl (Acm): The Acm group is stable under the conditions used for both Fmoc and Boc solid-phase peptide synthesis.[6] It requires specific reagents for removal, such as mercury(II) acetate (B1210297) followed by hydrogen sulfide (B99878) treatment.[6]

  • S-tert-butyl (StBu): This protecting group is stable to a wide range of reaction conditions and can be removed with reducing agents.

Q4: My reaction is sluggish. What can I do to increase the reaction rate?

A4: To increase the reaction rate, you can try the following:

  • Increase the temperature: Gently heating the reaction mixture can often accelerate the reaction.[2]

  • Use a catalyst: For certain reactions, such as condensation with aldehydes, a catalyst like 2-formylphenylboronic acid (2-FPBA) can significantly increase the rate at neutral pH.[2]

  • Increase reactant concentration: Increasing the concentration of one or both reactants can lead to a faster reaction rate, but be mindful of potential solubility issues or increased side reactions.

Experimental Protocols

General Protocol for N-Acylation of this compound
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or DMF).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine, 2-3 equivalents) to neutralize the hydrochloride salt and free the amine. Stir the solution at 0°C for 15-30 minutes.

  • Acylation: Slowly add the acylating agent (e.g., an acid chloride or anhydride, 1-1.2 equivalents) to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench it by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow start Start: this compound dissolve Dissolve in Anhydrous Solvent start->dissolve base Add Base (e.g., TEA, DIPEA) at 0°C dissolve->base acylating_agent Add Acylating Agent at 0°C base->acylating_agent react React at Room Temperature (2-24h) acylating_agent->react monitor Monitor Progress (TLC/HPLC) react->monitor workup Aqueous Work-up monitor->workup If complete extract Extract with Organic Solvent workup->extract purify Purify (Column Chromatography) extract->purify product Final Product purify->product

Caption: General experimental workflow for N-acylation.

side_reactions starting_material Methyl D-cysteinate desired_product Desired Product starting_material->desired_product Main Reaction racemized Racemized Product starting_material->racemized Racemization oxidized Oxidized Product (Disulfide) starting_material->oxidized Oxidation elimination β-Elimination Product starting_material->elimination β-Elimination side_products Side Products racemized->side_products oxidized->side_products elimination->side_products

References

Technical Support Center: Reactions of Methyl D-cysteinate Hydrochloride with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the reaction of Methyl D-cysteinate hydrochloride with aldehydes and ketones to synthesize thiazolidine (B150603) derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the reaction between this compound and an aldehyde or ketone?

The reaction is a condensation reaction that primarily yields methyl 2-substituted-thiazolidine-4-carboxylates. This occurs through the formation of a five-membered heterocyclic ring.

Q2: What is the general mechanism of this reaction?

The reaction proceeds via the formation of a Schiff base (imine) intermediate from the reaction of the primary amine of the cysteine ester and the carbonyl group of the aldehyde or ketone. Subsequently, the thiol group of the cysteine derivative performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of the stable thiazolidine ring.

Q3: What are the typical reaction conditions?

The reaction is often carried out at room temperature in a protic solvent, frequently a mixture of ethanol (B145695) and water. The reaction time can vary from a few hours to overnight, depending on the reactivity of the carbonyl compound.

Q4: Can I use ketones in this reaction as well?

Yes, ketones can be used, but they are generally less reactive than aldehydes. The reaction with ketones may require longer reaction times, heating, or the use of a catalyst to proceed at a reasonable rate. The formation of the thiazolidine product from acetone (B3395972) has been reported to be incomplete even after the addition of a base.

Q5: Does the stereochemistry of this compound affect the product?

Yes, the stereocenter at the alpha-carbon of the cysteine derivative is typically retained during the reaction. The reaction with an aldehyde or an unsymmetrical ketone will create a new stereocenter at the C2 position of the thiazolidine ring, resulting in the formation of diastereomers (cis and trans isomers).

Troubleshooting Guide

Issue 1: Slow or Incomplete Reaction

Symptoms:

  • Low yield of the desired thiazolidine product.

  • Presence of a significant amount of starting material (this compound and/or the carbonyl compound) after the expected reaction time, as observed by TLC or NMR.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Low Reactivity of the Carbonyl Compound Aromatic aldehydes are generally less reactive than aliphatic aldehydes. Ketones are significantly less reactive than aldehydes. Consider increasing the reaction temperature or extending the reaction time. For very unreactive carbonyls, the use of a catalyst like 2-formylphenylboronic acid (2-FPBA) at neutral pH might be necessary.
Low Reaction Temperature While many reactions proceed at room temperature, gently heating the reaction mixture can increase the rate. A study on the derivatization of aldehydes with D-cysteine found optimal conditions to be 50°C for 10 minutes.
Inappropriate Solvent The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol, often in a mixture with water, are commonly used and generally effective.
pH of the Reaction Mixture The pH can influence the rate of imine formation. While the reaction is often performed without explicit pH control, adjusting the pH to a weakly acidic range (pH 4-5) can sometimes be beneficial. However, some modern protocols show excellent results at neutral pH.
Issue 2: Formation of Multiple Products or Impurities

Symptoms:

  • Multiple spots on TLC analysis of the crude reaction mixture.

  • Complex NMR spectrum of the crude product, indicating the presence of side products.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Oxidation of Cysteine Derivative The thiol group of cysteine and its esters is susceptible to oxidation, especially in neutral or alkaline solutions, which can lead to the formation of disulfides. To minimize this, use degassed solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Aldol Condensation of the Aldehyde Aldehydes, particularly those with alpha-hydrogens, can undergo self-condensation under basic or, in some cases, acidic conditions. It is advisable to avoid strongly basic conditions.
Formation of Diastereomers The reaction with aldehydes or unsymmetrical ketones will produce a mixture of cis and trans diastereomers. These may appear as separate spots on TLC or distinct sets of peaks in the NMR spectrum. Separation of these isomers can often be achieved by column chromatography or recrystallization. The ratio of diastereomers can be influenced by the solvent used.
Hydrolysis of the Ester Group If the reaction is carried out under strongly acidic or basic conditions for an extended period, the methyl ester group may be hydrolyzed to the corresponding carboxylic acid. Maintain a pH close to neutral if possible.
Issue 3: Difficulty in Product Isolation and Purification

Symptoms:

  • The product does not precipitate from the reaction mixture.

  • The product is an oil and is difficult to crystallize.

  • Co-elution of impurities during column chromatography.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Product is Soluble in the Reaction Solvent If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by column chromatography or recrystallization from a different solvent system.
Product is an Oil Oily products can sometimes be solidified by trituration with a non-polar solvent like hexane (B92381) or diethyl ether. If this fails, purification by column chromatography is the recommended method.
Ineffective Recrystallization Experiment with different solvent systems for recrystallization. Common choices include ethanol/water, methanol/water, or ethyl acetate/hexane mixtures.
Complex Mixture of Products If the crude product is a complex mixture, it is essential to perform column chromatography with a carefully selected eluent system to achieve good separation.

Data Presentation

The yield of the resulting methyl 2-substituted-thiazolidine-4-carboxylate is dependent on the nature of the carbonyl compound. The following table summarizes representative yields for the condensation of cysteine or its derivatives with various aldehydes.

AldehydeCysteine DerivativeProductYield (%)Reference
BenzaldehydeL-Cysteine2-Phenylthiazolidine-4-carboxylic acid90-95
Substituted BenzaldehydesL-Cysteine2-(Substituted phenyl)thiazolidine-4-carboxylic acid90-95
FormaldehydeCysteamineThiazolidine~31 (in phosphate (B84403) buffer)
AcetaldehydeCysteamine2-Methylthiazolidine~11 (in phosphate buffer)
PropionaldehydeCysteamine2-Ethylthiazolidine~4 (in phosphate buffer)

Experimental Protocols

General Protocol for the Synthesis of Methyl 2-Aryl-thiazolidine-4-carboxylates

This protocol is a general guideline for the reaction of this compound with aromatic aldehydes.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Apparatus for filtration (e.g., Büchner funnel and flask)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of ethanol and water (e.g., a 3:1 to 10:1 v/v ratio).

  • To this solution, add the aromatic aldehyde (1 equivalent).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can range from a few hours to overnight.

  • Upon completion of the reaction, a precipitate of the product may form. If so, collect the solid by filtration.

  • Wash the collected solid with a cold solvent, such as a mixture of ethanol and water or diethyl ether, to remove any unreacted starting materials.

  • Dry the product.

  • If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 Methyl D-cysteinate Hydrochloride I1 Schiff Base (Imine) R1->I1 Condensation plus1 + R2 Aldehyde/Ketone R2->I1 P1 Methyl 2-substituted- thiazolidine-4-carboxylate I1->P1 Intramolecular Cyclization

Caption: Reaction mechanism for thiazolidine formation.

Experimental Workflow

experimental_workflow start Start step1 Dissolve Methyl D-cysteinate HCl in Ethanol/Water start->step1 step2 Add Aldehyde/Ketone step1->step2 step3 Stir at Room Temperature (Monitor by TLC) step2->step3 step4 Product Precipitation? step3->step4 step5a Filter and Wash Precipitate step4->step5a Yes step5b Remove Solvent in vacuo step4->step5b No step6a Dry Product step5a->step6a step6b Purify by Chromatography or Recrystallization step5b->step6b end End step6a->end step6b->end

Caption: General experimental workflow for synthesis.

Technical Support Center: Methyl D-cysteinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the handling, stability, and potential degradation of Methyl D-cysteinate hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to three main degradation pathways:

  • Hydrolysis: The ester linkage can be hydrolyzed to yield D-cysteine and methanol. This reaction can be catalyzed by acidic or basic conditions, as well as the presence of certain metal ions.[1]

  • Oxidation: The thiol group (-SH) is readily oxidized. This can lead to the formation of a disulfide bond, creating D-cystine dimethyl ester dihydrochloride. Further oxidation can result in the formation of sulfenic, sulfinic, and sulfonic acid derivatives.[2][3]

  • Self-Degradation: Under physiological conditions, cysteine esters can undergo self-degradation, which may lead to the release of hydrogen sulfide (B99878) (H₂S).[4]

Q2: How should I store this compound to minimize degradation?

A2: To ensure the stability of this compound, it is recommended to store it as a solid in a cool, dry place under an inert atmosphere. For solutions, it is best to prepare them fresh. If storage of a stock solution is necessary, it should be kept at low temperatures (e.g., -20°C or -80°C) and used within a short period. Avoid repeated freeze-thaw cycles.

Q3: What are the common signs of degradation in my sample?

A3: Visual signs of degradation in the solid form can include discoloration or clumping. In solution, the appearance of precipitates or a change in pH may indicate degradation. A faint odor of hydrogen sulfide could also be a sign of self-degradation. For quantitative assessment, analytical techniques such as HPLC are recommended to monitor the purity of the compound over time.

Q4: Can the hydrochloride salt affect the stability of the compound?

A4: The hydrochloride salt improves the stability and solubility of the amine group. However, in unbuffered aqueous solutions, it can create a mildly acidic environment which might influence the rate of hydrolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh solutions for each experiment. If using a stock solution, aliquot it upon preparation to avoid multiple freeze-thaw cycles. Regularly check the purity of the stock solution using a suitable analytical method like HPLC.
Precipitate formation in solution Formation of the less soluble disulfide, D-cystine dimethyl ester, due to oxidation.Degas solvents before use and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The addition of a small amount of a reducing agent like DTT could be considered if compatible with the experimental setup.
Unexpected pH shift in the reaction mixture Hydrolysis of the ester group, releasing D-cysteine hydrochloride, which can alter the pH.Use a buffered solution appropriate for the experimental pH range to maintain stable conditions.
Low yield of desired product in a synthesis reaction The thiol or amino group of this compound is reacting with other components in the mixture.Protect the thiol and/or amino group with appropriate protecting groups before carrying out the reaction if they are not the intended reactive sites.

Quantitative Data on Stability

The following tables provide hypothetical stability data for this compound under different conditions to illustrate expected trends. Actual results may vary.

Table 1: Stability of this compound Solution (10 mM in PBS, pH 7.4) at Different Temperatures.

Storage Temperature (°C)Purity after 24 hours (%)Purity after 7 days (%)
2592.575.1
498.291.8
-2099.597.3

Table 2: Impact of pH on the Stability of this compound Solution (10 mM) after 48 hours at 25°C.

pHPurity (%)
3.096.2
5.097.8
7.490.3
9.085.1

Experimental Protocols

Protocol: Assessment of this compound Stability by RP-HPLC

This protocol outlines a general method to monitor the degradation of this compound.

  • Preparation of Standard: Prepare a stock solution of high-purity this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 0.1% formic acid in water). This will serve as your time-zero standard.

  • Sample Preparation: Prepare solutions of this compound under the conditions you wish to test (e.g., different buffers, temperatures).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each sample solution.

  • Quenching (if necessary): Dilute the aliquot in a mobile phase or a solution that stops further degradation (e.g., acidic solution).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase (e.g., 5% to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Data Analysis: Integrate the peak area of this compound at each time point. Calculate the percentage remaining relative to the time-zero sample to determine the rate of degradation.

Visualizations

Degradation_Pathways MDC Methyl D-cysteinate hydrochloride Hydrolysis_Product D-cysteine + Methanol MDC->Hydrolysis_Product Hydrolysis (H₂O, H⁺/OH⁻, metal ions) Oxidation_Product1 D-cystine dimethyl ester (Disulfide) MDC->Oxidation_Product1 Oxidation (O₂) Self_Degradation_Product Thiozolidine derivative + H2S MDC->Self_Degradation_Product Self-degradation (Physiological pH) Oxidation_Product2 Sulfenic Acid Derivative Oxidation_Product1->Oxidation_Product2 Further Oxidation

Caption: Major degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Standard Prepare Standard (t=0 sample) HPLC RP-HPLC Analysis Prep_Standard->HPLC Prep_Samples Prepare Samples (Test Conditions) Incubate Incubate Samples Prep_Samples->Incubate Aliquot Take Aliquots at Time Intervals Incubate->Aliquot Aliquot->HPLC Data Data Interpretation (% Degradation) HPLC->Data

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Managing Methyl D-cysteinate Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the oxidation of Methyl D-cysteinate hydrochloride in solution. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway is the oxidation of the thiol (-SH) group on the cysteine moiety. This oxidation leads to the formation of a disulfide-linked dimer, Methyl D-cystinate dihydrochloride. This dimer is significantly less soluble than the parent compound and may precipitate out of solution, impacting experimental results.[1]

Q2: What factors accelerate the oxidation of this compound solutions?

A2: Several factors can accelerate oxidation:

  • Presence of Oxygen: Atmospheric and dissolved oxygen are the main drivers of oxidation.[1]

  • pH: The rate of oxidation increases significantly at neutral or alkaline pH.[1][2][3] The deprotonated thiol group (thiolate anion), which is more prevalent at higher pH, is more susceptible to oxidation.[3][4]

  • Heavy Metal Ions: Trace amounts of metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation process.[1][3]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]

  • Light Exposure: Exposure to light, especially UV light, can promote the formation of reactive oxygen species and accelerate degradation.[1]

Q3: How can I prevent or minimize the oxidation of my this compound solution?

A3: A multi-faceted approach is recommended for preventing oxidation:

  • pH Adjustment: Maintain an acidic pH, ideally between 1 and 3, to significantly slow the oxidation rate.[1]

  • Deoxygenation of Solvents: Before preparing your solution, remove dissolved oxygen from the solvent by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes, or by boiling for 15 minutes and cooling under an inert gas stream.[1]

  • Use of Antioxidants: Add antioxidants to the solution. Ascorbic acid is a common and effective choice.[1]

  • Use of Chelating Agents: Incorporate a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metal ions.[1]

  • Inert Atmosphere: Whenever possible, prepare and handle the solution under an inert atmosphere, for example, within a nitrogen-filled glovebox.[1] Purge the headspace of the storage container with an inert gas before sealing.[1]

  • Low-Temperature Storage: Store solutions at low temperatures (2-8°C for short-term, or frozen at -20°C to -80°C for long-term) to reduce the degradation rate.[1][5] Note that repeated freeze-thaw cycles should be avoided by storing in aliquots.[5][6]

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect the solution from light.[1]

Q4: What are the signs of this compound oxidation in my solution?

A4: The most common signs of oxidation are:

  • Precipitation: The formation of a white precipitate is a strong indicator of oxidation, as the resulting disulfide dimer (cystine derivative) is less soluble.[1]

  • Yellowing of the Solution: A gradual change in color to yellow can indicate the formation of various degradation byproducts.[1]

  • Inconsistent Experimental Results: A decrease in the effective concentration of the active thiol compound due to oxidation will lead to variability and poor reproducibility in your experiments.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
A white precipitate forms in the solution upon standing. Oxidation to the less soluble disulfide dimer.[1]1. Discard the solution. 2. Prepare a fresh solution using deoxygenated solvent. 3. Ensure the pH is in the acidic range (pH 1-3). 4. Add a chelating agent (e.g., 1 mM EDTA) and an antioxidant (e.g., 0.1% w/v ascorbic acid).[1] 5. Store under an inert atmosphere at 2-8°C.[1]
The solution turns yellow over time. Formation of colored degradation byproducts due to oxidation.[1]1. Discard the solution as its purity is compromised. 2. Prepare a fresh solution using high-purity starting material and solvent. 3. Implement all recommended stabilization procedures, including deoxygenation, pH adjustment, use of stabilizers, and protection from light.[1]
Experimental results are inconsistent or show decreased activity. The concentration of the active thiol form of Methyl D-cysteinate is decreasing over time due to oxidation.[1]1. Prepare fresh solutions immediately before each experiment. 2. If a stock solution must be used, validate its concentration and purity before each use using an appropriate analytical method (e.g., HPLC with a thiol-reactive probe). 3. For future preparations, strictly adhere to all stabilization protocols.
Difficulty dissolving the compound. The starting material may have already partially oxidized.1. Use a fresh, high-purity batch of this compound. 2. Store the solid compound in a cool, dry, and dark place under an inert atmosphere.[7][8] 3. When preparing the solution, ensure the solvent is appropriate and that proper pH conditions are met for solubility.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol outlines the steps for preparing a 100 mM aqueous solution with enhanced stability.

Materials:

  • This compound (high purity)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Nitrogen or Argon gas source with a sparging tube

  • Ascorbic acid

  • Ethylenediaminetetraacetic acid (EDTA)

  • Sterile, amber glass vials with airtight septa caps

  • pH meter and appropriate calibration buffers

  • Hydrochloric acid (HCl), 1 M solution for pH adjustment

Procedure:

  • Deoxygenate the Water: In a suitable flask, deoxygenate the required volume of high-purity water by sparging with nitrogen or argon gas for a minimum of 30 minutes.

  • Add Stabilizers: To the deoxygenated water, add ascorbic acid to a final concentration of 0.1% (w/v) and EDTA to a final concentration of 1 mM. Mix gently until fully dissolved.

  • Adjust pH: Measure the pH of the stabilized solvent. If necessary, adjust the pH to be within the 1-3 range using the 1 M HCl solution.

  • Weigh Compound: In a clean, dry weighing boat, accurately weigh the required amount of this compound. For a 100 mM solution, this is 17.16 mg/mL.

  • Dissolution: Transfer the weighed compound to a sterile container. Add the pH-adjusted, stabilized, deoxygenated water to the desired final volume and mix gently until the solid is completely dissolved.

  • Inert Gas Purging: Purge the headspace of the container with nitrogen or argon gas for 1-2 minutes to displace any remaining oxygen.[1]

  • Storage: Immediately seal the vial tightly. For short-term use (up to one week), store at 2-8°C. For long-term storage, dispense into single-use aliquots, purge the headspace of each aliquot with inert gas, and store at -20°C or -80°C.[1]

Protocol 2: Quantification of Methyl D-cysteinate by HPLC with Pre-Column Derivatization

This method is used to accurately determine the concentration of the reduced form of Methyl D-cysteinate by separating it from its oxidized form (cystine) and other impurities. This example uses 9-fluorenylmethyl chloroformate (FMOC-Cl) as the derivatizing agent.

Materials:

  • Methyl D-cysteinate solution (prepared as in Protocol 1)

  • Borate (B1201080) buffer (e.g., 0.1 M, pH 8.0)

  • 9-fluorenylmethyl chloroformate (FMOC-Cl) solution in acetonitrile

  • n-Hexane

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

  • Sample Preparation: Dilute the Methyl D-cysteinate solution to the desired concentration range using deoxygenated water.

  • Derivatization: a. In a microcentrifuge tube, mix your diluted sample with the borate buffer. b. Add the FMOC-Cl solution and vortex immediately for a few seconds. The reaction time is critical; prolonged exposure can lead to oxidation. c. After approximately 10-15 seconds, add n-hexane to quench the reaction by extracting the excess FMOC-Cl. Vortex thoroughly. d. Centrifuge to separate the layers and carefully collect the aqueous (lower) layer for injection.

  • HPLC Analysis: a. Mobile Phase A: 0.1% TFA (v/v) in water. b. Mobile Phase B: Acetonitrile. c. Gradient: A suitable gradient to separate the FMOC-derivatized cysteine from the FMOC-derivatized cystine. An example gradient could be: 0-5 min, 20-40% B; 5-15 min, 40-70% B; 15-20 min, return to initial conditions. (This must be optimized for your specific column and system). d. Flow Rate: Typically 1.0 mL/min. e. Column Temperature: Maintained at a controlled temperature, e.g., 25°C. f. Injection Volume: Typically 10-20 µL. g. Detection: UV detection at 265 nm.

  • Quantification: Create a standard curve by derivatizing and analyzing known concentrations of a freshly prepared Methyl D-cysteinate standard. Calculate the concentration of the unknown sample by comparing its peak area to the standard curve.

Visual Guides

Oxidation_Pathway cluster_factors Accelerating Factors MDCH Methyl D-cysteinate (R-SH) Thiolate Thiolate Anion (R-S⁻) MDCH->Thiolate Deprotonation (Higher pH) Dimer Methyl D-cystinate (R-S-S-R) (Disulfide Dimer) MDCH->Dimer Direct Oxidation (Slower) Thiolate->Dimer Oxidation (O₂, Metal Ions) O2 Oxygen O2->Thiolate Metals Metal Ions (Fe³⁺, Cu²⁺) Metals->Thiolate HighpH High pH (>7) HighpH->MDCH Temp High Temperature Light Light

Caption: Oxidation pathway of Methyl D-cysteinate.

Troubleshooting_Workflow start Start: Experiment with Methyl D-cysteinate Solution check_issue Observe Issue? start->check_issue precipitate Precipitate Forms check_issue->precipitate Yes color_change Solution Turns Yellow check_issue->color_change Yes inconsistent_results Inconsistent Results check_issue->inconsistent_results Yes end_good Proceed with Experiment check_issue->end_good No cause_oxidation Probable Cause: Oxidation to Disulfide precipitate->cause_oxidation color_change->cause_oxidation inconsistent_results->cause_oxidation solution Action: Discard and Prepare Fresh Solution cause_oxidation->solution stabilize Implement Stabilization Protocol: - Deoxygenate Solvent - Adjust pH to 1-3 - Add EDTA & Ascorbic Acid - Use Inert Atmosphere - Protect from Light - Store Cold/Frozen solution->stabilize stabilize->start Retry

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Reaction Monitoring of Methyl D-cysteinate hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are monitoring reactions involving Methyl D-cysteinate hydrochloride using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is my peak for this compound showing significant tailing?

A1: Peak tailing for polar, basic compounds like this compound is a common issue in reversed-phase HPLC.[1] The primary cause is often secondary interactions between the analyte's amine group and acidic residual silanol (B1196071) groups on the silica-based column packing.[1][2]

  • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with 0.1% trifluoroacetic acid or formic acid) can protonate the silanol groups, minimizing these secondary interactions.[1][3]

  • Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping chemically blocks most of the residual silanols, leading to improved peak symmetry for basic compounds.[2][4]

  • Solution 3: Increase Buffer Strength: If using a buffer, increasing its concentration (e.g., from 10 mM to 25-50 mM) can help mask the silanol interactions and improve peak shape.[4]

  • Solution 4: Avoid Column Overload: Injecting too much sample can saturate the column, leading to peak distortion. Try diluting your sample and reinjecting.[4][5]

Q2: I am not seeing my this compound peak on the chromatogram using a standard UV detector at 254 nm. Why?

A2: this compound lacks a significant chromophore, meaning it does not absorb light strongly in the mid-UV range (230-280 nm).[6] Direct detection is often challenging and results in low sensitivity.[6]

  • Solution 1: Use a Lower Wavelength: Set your UV detector to a lower wavelength, such as 195-210 nm, where the compound may show some absorbance.[7] Be aware that this can lead to a rising baseline or "ghost peaks" if your mobile phase solvents are not of the highest purity (HPLC or MS-grade).[8]

  • Solution 2: Pre-Column Derivatization: For better sensitivity and selectivity, a pre-column derivatization step is highly recommended.[6] Reagents like fluorenylmethyloxycarbonyl chloride (FMOC-Cl) react with the primary amine to create a derivative with strong UV absorbance.

Q3: My retention time for this compound is drifting between injections. What could be the cause?

A3: Retention time drift can be caused by several factors related to the column, mobile phase, or pump.

  • Insufficient Column Equilibration: This is a common cause.[8] Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time (at least 10-15 column volumes) before the first injection and between runs, especially after a gradient.[9]

  • Mobile Phase Instability: If your mobile phase is prepared fresh daily and contains volatile components or is not buffered adequately, its composition can change over time, leading to shifting retention.[9] Ensure solvents are properly degassed.

  • Pump Performance: Inconsistent solvent mixing or flow rates from the HPLC pump can cause retention time variability.[8] Check for leaks and perform routine pump maintenance.

  • Column Temperature Fluctuation: Using a column oven to maintain a constant temperature is crucial for reproducible chromatography.[10]

Q4: How should I prepare my reaction sample for HPLC analysis?

A4: Proper sample preparation is critical to protect the column and obtain accurate results.

  • Quench the Reaction: Stop the reaction at your desired time point. This can be done by rapid cooling or by adding a quenching agent that does not interfere with the analysis.

  • Dilute the Sample: The sample should be diluted in a solvent that is compatible with your mobile phase. Ideally, use the initial mobile phase composition as your diluent to ensure good peak shape.[5][10] Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.

  • Filter the Sample: Before injection, filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column frit.[5]

Troubleshooting Guide: Common Scenarios

This section addresses specific problems you might encounter while monitoring a reaction where this compound (a polar starting material) is converted to a less polar product.

Problem DescriptionPossible Cause(s)Recommended Solution(s)
Broad Peaks for All Components 1. Extra-column volume: Long or wide-bore tubing between the injector, column, and detector.[2]2. Column degradation: Loss of stationary phase or void formation at the column inlet.[3]3. Sample solvent issue: Sample is dissolved in a solvent much stronger than the mobile phase.1. Use narrow internal diameter (e.g., 0.005") PEEK tubing and keep lengths to a minimum.[2]2. Replace the column. Consider using a guard column to extend the life of your analytical column.[4][9]3. Dilute the sample in the initial mobile phase composition.[5]
Starting Material (Methyl D-cysteinate) Peak Tailing, but Product Peak is Symmetrical 1. Secondary silanol interactions: The polar starting material is interacting with the column packing, while the less polar product is not.[1]1. Lower the mobile phase pH to ~2.5 with 0.1% TFA or formic acid.2. Switch to a column with a highly deactivated, end-capped stationary phase.[1][4]
Poor Resolution Between Starting Material and a Polar Impurity 1. Insufficient organic modifier: The mobile phase is too strong, causing early elution of polar compounds.2. Inappropriate column chemistry: A standard C18 column may not provide enough retention for very polar analytes.1. Decrease the initial percentage of the organic solvent (e.g., acetonitrile, methanol) in your gradient or isocratic method.2. Consider using a column designed for polar compounds, such as one with a polar-embedded phase or a HILIC column.[3][9]
Appearance of a New, Unexpected Peak in All Samples, Including Blanks 1. Ghost peak: Contamination from the mobile phase, vials, or system carryover.[8]2. Analyte degradation: The compound may be unstable in the sample diluent or on the autosampler.[11]1. Use fresh, HPLC-grade solvents and additives. Run a blank gradient (injecting only mobile phase) to diagnose. Flush the injector and system.2. Prepare samples fresh and consider using a cooled autosampler (e.g., 5°C). Check the stability of this compound in your diluent.
High Backpressure 1. Column frit blockage: Particulates from the sample or pump seals have clogged the inlet frit.[9]2. System blockage: A blockage in the tubing, injector, or guard column.1. Disconnect the column and reverse-flush it into a beaker (check manufacturer's instructions first).[1] Always filter samples.[5]2. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage.

Experimental Protocols

Protocol 1: Sample Preparation for Reaction Monitoring
  • At a specific time point, withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a pre-determined volume (e.g., 950 µL) of a suitable diluent. The recommended diluent is the initial mobile phase of your HPLC method. For example, if your gradient starts at 95% Water/5% Acetonitrile with 0.1% TFA, use this mixture as your diluent.

  • Vortex the diluted sample to ensure homogeneity.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • If not analyzing immediately, store the vial in a cooled autosampler (4-10 °C) to minimize potential degradation.

Protocol 2: General Purpose HPLC Method for Reaction Monitoring

This method is a starting point and should be optimized for your specific reaction mixture. It is designed to separate the polar this compound from a hypothetical, less polar product.

ParameterRecommended Setting
Column High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (HPLC-grade)
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (HPLC-grade)
Gradient Program 5% B to 95% B over 15 minutes
Hold at 95% B for 2 minutes
Return to 5% B over 1 minute
Equilibrate at 5% B for 7 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5-10 µL
UV Detection 210 nm

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Reaction Reaction Mixture Quench Quench Reaction Reaction->Quench Dilute Dilute in Mobile Phase A Quench->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Transfer to Vial Separate Separation on C18 Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Data Data Acquisition Detect->Data

Caption: Experimental workflow for HPLC reaction monitoring.

Troubleshooting_Tree Start Problem: Peak Tailing for Methyl D-cysteinate HCl C1 Is Mobile Phase pH < 3? Start->C1 S1 Action: Lower pH to 2-3 with 0.1% TFA or Formic Acid C1->S1 No C2 Are you using an end-capped column? C1->C2 Yes S1->C2 S2 Action: Switch to a modern, high-purity end-capped column. C2->S2 No C3 Is sample concentration too high? C2->C3 Yes S2->C3 S3 Action: Dilute sample 10-fold and reinject. C3->S3 Yes End Peak Shape Improved C3->End No S3->End

Caption: Decision tree for troubleshooting peak tailing.

References

Technical Support Center: Large-Scale Synthesis of Methyl D-cysteinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Methyl D-cysteinate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the synthesis of this compound?

A1: The most prevalent industrial method is the esterification of D-cysteine using methanol (B129727) in the presence of thionyl chloride (SOCl₂). This approach is favored for its relatively high yields and the straightforward formation of the hydrochloride salt, which aids in purification and stability. The reaction of thionyl chloride with methanol in situ generates anhydrous HCl, which catalyzes the esterification.[1]

Q2: Why is the hydrochloride salt of Methyl D-cysteinate typically produced instead of the free base?

A2: The hydrochloride salt exhibits greater stability and is less prone to oxidation compared to the free base. The salt form is often a crystalline solid, which facilitates purification through crystallization, a highly effective method for achieving high purity on a large scale.

Q3: What are the primary challenges encountered during the scale-up of this synthesis?

A3: Key challenges during scale-up include:

  • Reaction control: The reaction between thionyl chloride and methanol is exothermic and requires careful temperature management to prevent side reactions.

  • Impurity profile: The formation of byproducts such as sulfites and potential for racemization can impact the final product's purity.

  • Work-up and isolation: Efficiently removing excess reagents and isolating the product in high yield and purity can be challenging at a large scale.

  • Material handling: Thionyl chloride is a corrosive and hazardous reagent, requiring specialized handling procedures and equipment.

Q4: How can racemization be minimized during the synthesis?

A4: Racemization of the chiral center in D-cysteine is a critical concern. While the thionyl chloride/methanol method is generally considered to have a low risk of racemization, it is crucial to maintain controlled reaction conditions, particularly temperature. In peptide synthesis, where racemization is a more significant issue, the choice of base for any subsequent reactions is critical. For instance, using bases like 2,4,6-collidine instead of N-methylmorpholine has been shown to suppress racemization during cysteine residue coupling.[2] While not directly part of the esterification, this highlights the importance of base selection in downstream processing.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Product loss during work-up and isolation. 3. Degradation of starting material or product.1. Optimize reaction time and temperature: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC). Ensure the reaction is driven to completion. 2. Refine crystallization process: Carefully control the cooling rate and solvent composition during crystallization to maximize product precipitation. 3. Maintain anhydrous conditions: Water can hydrolyze thionyl chloride and the ester product. Ensure all solvents and reagents are dry.
Product is an oil or fails to crystallize 1. Presence of impurities. 2. Residual solvent. 3. Incorrect pH.1. Purify the crude product: Consider a pre-purification step like a solvent wash to remove soluble impurities before crystallization. 2. Ensure complete solvent removal: After reaction, distill off excess methanol and thionyl chloride under reduced pressure.[3] 3. Adjust pH: Ensure the solution is sufficiently acidic to favor the hydrochloride salt formation.
High levels of impurities in the final product 1. Side reactions due to high temperatures. 2. Formation of D-cystine (dimer). 3. Residual starting material.1. Strict temperature control: Maintain the reaction temperature, especially during the addition of thionyl chloride, at 0-5°C. 2. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation of the thiol group to form the disulfide-linked dimer. 3. Optimize stoichiometry: Ensure an appropriate excess of thionyl chloride and methanol is used to drive the reaction to completion.
Discoloration of the reaction mixture or final product 1. Impurities in the starting D-cysteine. 2. Side reactions leading to colored byproducts.1. Use high-purity starting materials: The quality of the initial D-cysteine is crucial for the final product's quality. 2. Decolorize the product solution: Treat the solution of the crude product with activated carbon before crystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Amino Acid Esterification

ParameterMethod 1: SOCl₂/MeOHMethod 2: HCl (gas)/MeOHMethod 3: H₂SO₄/MeOH
Reagents D-Cysteine, Methanol, Thionyl ChlorideD-Cysteine, Methanol, HCl gasD-Cysteine, Methanol, Sulfuric Acid
Typical Temperature 0°C to refluxRefluxReflux
Reaction Time 2-5 hours12-24 hours12-24 hours
Reported Yield Good to excellentGoodVariable
Key Advantage In situ generation of anhydrous HCl, generally high yields.Avoids the use of thionyl chloride.Simple reagents.
Key Disadvantage Thionyl chloride is hazardous and corrosive.Requires handling of gaseous HCl.Strong acid can lead to charring and side reactions.

Experimental Protocols

Key Experiment: Large-Scale Synthesis of this compound via Thionyl Chloride/Methanol Method

Objective: To synthesize this compound from D-cysteine on a large scale.

Materials:

  • D-Cysteine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether (anhydrous)

Equipment:

  • Large, jacketed glass reactor with overhead stirrer, dropping funnel, condenser, and nitrogen inlet.

  • Chiller/heater for temperature control of the reactor jacket.

  • Vacuum pump and distillation setup.

  • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Drying oven.

Procedure:

  • Reactor Setup: Charge the jacketed reactor with anhydrous methanol. Begin stirring and cool the methanol to 0-5°C using the chiller.

  • Thionyl Chloride Addition: Slowly add thionyl chloride to the cold methanol via the dropping funnel over a period of 1-2 hours. Maintain the temperature below 10°C. The reaction is exothermic.

  • D-Cysteine Addition: Once the thionyl chloride addition is complete, add D-cysteine portion-wise to the reaction mixture, ensuring the temperature remains between 0-10°C.

  • Reaction: After the addition of D-cysteine is complete, slowly warm the reaction mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, cool the mixture and then concentrate it under reduced pressure to remove excess methanol and unreacted thionyl chloride. Maintain the internal temperature at or above 50°C during concentration to ensure removal of volatile components.[3]

  • Crystallization: To the concentrated residue, add anhydrous diethyl ether and cool the mixture to 5-10°C to induce crystallization of the product.[3]

  • Isolation and Drying: Collect the crystalline product by filtration. Wash the crystals with cold diethyl ether and dry them under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation Stage start Start: Charge Reactor with Anhydrous Methanol add_socl2 Add Thionyl Chloride (0-5°C) start->add_socl2 add_cysteine Add D-Cysteine (0-10°C) add_socl2->add_cysteine reflux Reflux (65-70°C, 2-4h) add_cysteine->reflux concentrate Concentrate Under Vacuum reflux->concentrate Reaction Complete crystallize Crystallize from Diethyl Ether (5-10°C) concentrate->crystallize filtrate Filter and Wash with Cold Ether crystallize->filtrate dry Dry Under Vacuum filtrate->dry end end dry->end Final Product: this compound

Caption: Experimental workflow for the large-scale synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction complete? start->check_completion check_workup Was there significant product loss during work-up? check_completion->check_workup Yes increase_time Increase reaction time or temperature. check_completion->increase_time No check_conditions Were anhydrous conditions maintained? check_workup->check_conditions No optimize_cryst Optimize crystallization (solvent, temperature, cooling rate). check_workup->optimize_cryst Yes dry_reagents Ensure all reagents and solvents are anhydrous. check_conditions->dry_reagents No end_good Yield Improved check_conditions->end_good Yes increase_time->end_good optimize_cryst->end_good dry_reagents->end_good

Caption: Troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: Deprotection of Methyl D-Cysteinate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of Methyl D-cysteinate hydrochloride derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting advice, and detailed protocols for the effective removal of common protecting groups from these valuable synthetic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the thiol group of cysteine methyl ester?

A1: The most frequently used thiol protecting groups in the context of cysteine derivatives include Trityl (Trt), Acetamidomethyl (Acm), and p-Methoxybenzyl (Mob).[1][2][3] The choice of protecting group often depends on the overall synthetic strategy, particularly the need for orthogonal deprotection in the presence of other sensitive functional groups.[4][5][6]

Q2: How do I choose the right deprotection strategy for my N-Boc, S-protected Methyl D-cysteinate?

A2: The selection of a deprotection strategy depends on which group you intend to remove.

  • For N-Boc removal to generate the hydrochloride salt: Acidic conditions are standard. Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane (B91453) or ethyl acetate (B1210297) are very common.[7][8][9]

  • For S-Trityl removal: This is also typically achieved with TFA, often in the presence of a scavenger like triisopropylsilane (B1312306) (TIS) to prevent the re-attachment of the trityl cation.[4][10]

  • For S-Acm removal: This group is stable to acidic conditions and is typically removed using mercury(II) acetate or by oxidative cleavage with iodine, which can simultaneously form a disulfide bond.[1][4]

  • Orthogonal Deprotection: If both N-Boc and S-Trt groups are present, they can often be removed simultaneously using a TFA-based cocktail. If you have an N-Boc and an S-Acm group, you can selectively remove the N-Boc group with TFA first, leaving the S-Acm group intact for later removal.[1]

Q3: Can the methyl ester be hydrolyzed during deprotection?

A3: Yes, hydrolysis of the methyl ester is a potential side reaction, particularly under basic conditions or prolonged exposure to strong aqueous acid.[9][11] Deprotection methods for N-Boc and S-Trt groups using anhydrous acidic conditions (e.g., TFA in DCM or HCl in dioxane) for short durations (typically 1-4 hours) generally minimize ester hydrolysis.[7][10] When basic conditions are unavoidable, such as during some work-up procedures, it is crucial to keep the exposure time and temperature to a minimum.

Q4: What is the purpose of a scavenger in the deprotection cocktail?

A4: Scavengers are essential when removing acid-labile protecting groups like Trityl (Trt) or when dealing with sensitive residues.[10] During acid-catalyzed cleavage, a reactive carbocation (e.g., the trityl cation) is generated.[8] This cation can re-attach to the nucleophilic thiol group of cysteine or react with other nucleophilic residues like tryptophan or methionine.[8][10] Scavengers, such as triisopropylsilane (TIS) or 1,2-ethanedithiol (B43112) (EDT), are more reactive towards these carbocations and effectively "trap" them, preventing undesired side reactions and ensuring complete deprotection.[8][10]

Troubleshooting Guides

Issue 1: Incomplete N-Boc Deprotection
Possible Cause Troubleshooting Step Rationale
Insufficient Acid Strength or Concentration Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or switch to a stronger acid system like 4M HCl in 1,4-dioxane.[7]A higher concentration of acid will increase the rate of the deprotection reaction.
Inadequate Reaction Time or Temperature Extend the reaction time and monitor progress by TLC or LC-MS. Most deprotections are complete within 1-2 hours at room temperature.[7]Deprotection is a kinetic process; some sterically hindered or less reactive substrates may require longer reaction times.
Poor Solubility Ensure the protected substrate is fully dissolved in the reaction solvent.The reaction can only occur in the solution phase. If solubility is an issue, a different solvent system may be required.
Issue 2: Incomplete S-Trityl (Trt) Deprotection
Possible Cause Troubleshooting Step Rationale
Re-attachment of Trityl Cation Ensure an effective scavenger, such as Triisopropylsilane (TIS), is used in the cleavage cocktail (typically 2.5-5% v/v).[10]The cleavage of the Trt group is reversible. TIS irreversibly traps the trityl cation as triphenylmethane, driving the reaction to completion.[10]
Insufficient Cleavage Cocktail Volume Use a sufficient volume of the cleavage cocktail, typically around 30 mL per 0.5 mmol of peptide/substrate.This ensures that all reagents are in sufficient excess to drive the reaction and effectively scavenge byproducts.
Sub-optimal Cleavage Cocktail For molecules with other sensitive residues, consider using "Reagent K" (TFA / Phenol / H₂O / Thioanisole / EDT).[8][10]This cocktail contains a mixture of scavengers designed to protect various sensitive functional groups during deprotection.[10]
Issue 3: Observation of Unexpected Byproducts
Side Product Possible Cause Prevention Strategy
Disulfide Dimer Formation Oxidation of the free thiol group after deprotection, especially during work-up or purification.Add a reducing agent like 1,2-ethanedithiol (EDT) to the cleavage cocktail to maintain a reducing environment.[10] Handle the deprotected product under an inert atmosphere if possible.
Alkylation of Thiol Reactive carbocations from other protecting groups (e.g., tert-butyl) or the linker in solid-phase synthesis can alkylate the cysteine thiol.[10][12]Use a scavenger cocktail containing TIS, which is highly effective at reducing carbocations.[10]
Methyl Ester Hydrolysis Exposure to aqueous base during work-up or use of aqueous acid for deprotection.Use anhydrous deprotection conditions. During work-up, minimize contact time with basic aqueous solutions and use mild bases like saturated sodium bicarbonate.[7]
Racemization Base-catalyzed epimerization, particularly when the cysteine is C-terminal or activated. Cys(Trt) derivatives are more prone to racemization during coupling in the presence of base.[1]Use weak bases like collidine for coupling reactions instead of stronger bases. Coupling in the absence of a base, e.g., with carbodiimides and HOBt, can also reduce this side reaction.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for common deprotection procedures.

Table 1: N-Boc Deprotection Conditions

Reagent System Typical Concentration Solvent Time Temperature Notes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)1-2 hours0°C to RTMost common method. Co-evaporation with toluene (B28343) is recommended to remove residual TFA.[7]
Hydrogen Chloride (HCl)4 M1,4-Dioxane1-6 hoursRTCan be milder and prevent degradation of some acid-sensitive esters.[11]

Table 2: Thiol (S) Protecting Group Deprotection Conditions

Protecting Group Reagent System Scavenger/Additive Time Yield Notes
Trityl (Trt) 95% TFA2.5% H₂O, 2.5% TIS2-4 hours>90%TIS is crucial to prevent re-attachment of the trityl cation.[4][10]
Methoxytrityl (Mmt) 1-2% TFA in DCMTriisopropylsilane (TIS)30-60 min>95%Highly acid-labile, useful for orthogonal strategies.[4]
Acetamidomethyl (Acm) Mercury(II) Acetate-1-2 hoursVariableUse of toxic heavy metal is a significant drawback.[4]
Acetamidomethyl (Acm) Iodine (I₂)-30-60 minVariableLeads to simultaneous disulfide bond formation.[4]
p-Methoxybenzyl (Mob) TFA / Thioanisole (97.5/2.5) + DTNP (2 eq.)ThioanisoleVariableHighThioanisole is essential for the reaction to proceed with cysteine derivatives.[13]

Experimental Protocols

Protocol 1: Standard N-Boc Deprotection using TFA/DCM
  • Dissolve the N-Boc protected Methyl D-cysteinate derivative in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If a trityl or other acid-labile group is also being removed, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[7]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[7] The resulting crude product is the TFA salt, which can often be used directly or further purified. To obtain the hydrochloride salt, the TFA salt can be treated with HCl in a suitable solvent.

Protocol 2: Deprotection of S-Trityl Group and N-Boc Group Simultaneously
  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).[4]

  • Add the cleavage cocktail to the protected Methyl D-cysteinate derivative (a common ratio is 10 mL of cocktail per 1 gram of substrate).

  • Stir the mixture at room temperature for 2-4 hours.[10]

  • Monitor the deprotection by LC-MS.

  • Once the reaction is complete, precipitate the crude product by adding the reaction mixture to cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Dry the product under vacuum. The product will be the TFA salt of Methyl D-cysteinate.

Visual Guides

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_monitoring Reaction Monitoring cluster_workup Work-up & Isolation cluster_end Final Product Start Protected Methyl D-cysteinate Derivative Deprotection Add Deprotection Cocktail (e.g., TFA/TIS/DCM) Start->Deprotection Dissolve in Solvent Monitor Monitor by TLC/LC-MS Deprotection->Monitor Stir at RT (1-4h) Workup Solvent Evaporation & Ether Precipitation Monitor->Workup Reaction Complete End Deprotected Methyl D-cysteinate Salt Workup->End Purify if needed

Caption: General experimental workflow for deprotection.

Troubleshooting_Tree A Incomplete Deprotection? B Increase Acid Conc. or Reaction Time A->B Yes C Side Products Observed? A->C No B->C D Add/Increase Scavenger (e.g., TIS, EDT) C->D Yes (e.g., Re-protection) E Successful Deprotection C->E No F Check for Ester Hydrolysis (Use Anhydrous Conditions) D->F F->E

Caption: Troubleshooting decision tree for deprotection.

References

"Methyl D-cysteinate hydrochloride" stability under physiological pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Methyl D-cysteinate hydrochloride under physiological pH conditions. Find answers to frequently asked questions and troubleshooting advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a derivative of the amino acid D-cysteine. It is used in research to modulate intracellular cysteine levels, which can influence protein synthesis, the production of glutathione, and the overall cellular redox state.

Q2: What are the primary stability concerns for this compound at physiological pH (e.g., pH 7.4)?

At physiological pH, this compound is susceptible to two main degradation pathways:

  • Oxidation: The thiol group (-SH) is highly reactive and prone to oxidation, especially in the presence of oxygen and metal ions. This leads to the formation of a disulfide-linked dimer, methyl D-cystinate.[1]

  • Hydrolysis: The methyl ester bond can be hydrolyzed, either chemically or enzymatically (by esterases present in biological samples), to yield D-cysteine and methanol.[2]

Q3: How does pH affect the stability of this compound?

The stability of cysteine esters is pH-dependent. They are generally more stable in acidic conditions (e.g., pH 2.0-4.0) and their degradation, particularly oxidation, is accelerated at neutral to alkaline pH.[1][2][3] Aqueous solutions of cysteine are known to oxidize readily in the air at neutral or basic pH.[3]

Q4: What are the visible signs of this compound degradation in my solution?

The primary visible sign of degradation is the formation of a fine white precipitate.[1] This is due to the lower solubility of the oxidized dimer, methyl D-cystinate, compared to the parent compound.[1] You may also observe a decrease in the desired biological effect in your experiments due to the reduced concentration of the active compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
A precipitate forms in my stock solution or culture medium. This is likely the oxidized and less soluble dimer, methyl D-cystinate.[1] This can be caused by prolonged storage, exposure to oxygen, or the presence of catalytic metal ions.[1]Prepare solutions fresh whenever possible.[1] Prepare stock solutions in deoxygenated, sterile water or an acidic buffer (e.g., pH 2.0).[1] Add the stock solution to your medium slowly while swirling. Consider adding a chelating agent like EDTA to your medium to sequester metal ions that catalyze oxidation.[1]
I am observing inconsistent or lower-than-expected results in my experiments. The active compound may be degrading in your experimental setup over time.Replenish the medium at regular intervals (e.g., every 12-24 hours) for long-term experiments to maintain the desired concentration of active this compound.[1]
My plasma samples show low and variable concentrations of the compound in pharmacokinetic studies. The ester is likely being hydrolyzed by carboxylesterases present in the plasma.[2]Immediately after collection, add a carboxylesterase inhibitor (e.g., sodium fluoride) to your plasma samples and acidify them.[2] Store samples at -80°C to prevent ex vivo hydrolysis.[2]
My quantitative analysis of cysteine-containing peptides is inaccurate. Artificial oxidation of the thiol group can occur during sample preparation, leading to inaccurate quantification.[4]To differentiate between biological and artificial oxidation, consider using reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) followed by alkylation with agents like Iodoacetamide (IAM) to protect the free thiol groups during your analytical workflow.[4]

Stability and Handling Recommendations

Parameter Recommendation Rationale
Stock Solution Preparation Dissolve in deoxygenated, sterile water or an acidic buffer (e.g., pH 2.0).[1]To minimize oxidation, which is accelerated at neutral/alkaline pH and in the presence of oxygen.[1]
Storage of Stock Solutions Aliquot into small, tightly sealed tubes and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months).[1][5]To minimize freeze-thaw cycles and reduce the rate of chemical degradation.[1]
Use in Cell Culture Prepare fresh solutions for each experiment. If long-term incubation is required, consider replenishing the medium.[1] Add a chelating agent like EDTA to the culture medium.[1]To ensure a consistent concentration of the active compound and to inhibit metal-catalyzed oxidation.[1]
Handling of Biological Samples (e.g., Plasma) Add a carboxylesterase inhibitor and acidify the sample immediately after collection.[2]To prevent enzymatic hydrolysis of the ester bond.[2]

Degradation Pathways at Physiological pH

At physiological pH, this compound can undergo oxidation and hydrolysis. The following diagram illustrates these potential degradation pathways.

Potential Degradation Pathways of this compound at Physiological pH Methyl D-cysteinate Methyl D-cysteinate Methyl D-cystinate (Dimer) Methyl D-cystinate (Dimer) Methyl D-cysteinate->Methyl D-cystinate (Dimer) Oxidation (+ O2, Metal Ions) D-cysteine D-cysteine Methyl D-cysteinate->D-cysteine Hydrolysis (+ H2O, Esterases)

Degradation of this compound.

Experimental Workflow for Stability Assessment

The following workflow can be used to assess the stability of this compound in a buffered solution at physiological pH.

Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep Prepare Solution in pH 7.4 Buffer incubate Incubate at 37°C prep->incubate sample Collect Aliquots at Time Points incubate->sample (e.g., 0, 1, 2, 4, 8, 24h) analyze Analyze by HPLC-MS/MS sample->analyze

Stability assessment experimental workflow.

References

Validation & Comparative

A Comparative Toxicological Profile of D- and L-Cysteine Methyl Ester Hydrochlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available toxicological data for D- and L-cysteine (B1669680) methyl ester hydrochlorides. Due to a lack of direct comparative studies on the methyl ester hydrochloride forms, this document synthesizes findings from research on the parent compounds, D- and L-cysteine, alongside specific data available for their esterified derivatives. The information is intended to support research and development efforts by offering a consolidated view of their toxicological profiles, supported by experimental data and methodologies.

Executive Summary

L-cysteine and its derivatives are utilized in various biomedical and pharmaceutical applications. The esterification to their methyl ester hydrochloride forms is intended to enhance cell permeability and bioavailability. While toxicological data for L-cysteine and its hydrochloride salt are more readily available, information on D-cysteine (B559563) and its derivatives is less common. Existing research suggests that while the toxicological profiles of L- and D-cysteine are similar, there are notable differences in their dose responses and specific adverse effects. This guide aims to present the current state of knowledge to aid in the risk assessment of these compounds.

Data Presentation

The following tables summarize the quantitative toxicological data gathered from various studies.

Table 1: Acute Toxicity Data for Cysteine and Its Derivatives

CompoundSpeciesRoute of AdministrationLD50 (mg/kg)Toxic EffectsReference
L-Cysteine Methyl Ester HydrochlorideMouseOral2300Details of toxic effects not reported other than lethal dose value.[1]
L-Cysteine Methyl Ester HydrochlorideMouseIntraperitoneal1340Details of toxic effects not reported other than lethal dose value.[1]
L-CysteineRatIntravenous1140 - 1520High mortality rates observed after 7 days.[2]

Note: LD50 data for D-cysteine methyl ester hydrochloride was not found in the reviewed literature.

Table 2: Repeated-Dose Toxicity of D- and L-Cysteine in Rats (4-Week Oral Gavage Study) [3]

ParameterL-CysteineD-Cysteine
NOAEL (No-Observed-Adverse-Effect Level) < 500 mg/kg/day500 mg/kg/day
Target Organs Kidney, StomachKidney, Epididymis, Stomach
Key Toxicological Findings - Renal injuries (basophilic tubules) at all doses (500, 1000, 2000 mg/kg/day).- Salivation at 1000 and 2000 mg/kg/day.- Focal erosion in stomach mucosa at 1000 and 2000 mg/kg/day.- Increased reticulocyte counts at 2000 mg/kg/day.- Renal injuries (basophilic tubules, crystal deposition) at 2000 mg/kg/day.- Anemia at 2000 mg/kg/day.- Sperm granuloma in the epididymis at 1000 and 2000 mg/kg/day.- Salivation at all doses.- Focal erosion in stomach mucosa at 1000 and 2000 mg/kg/day.- One death due to renal failure at 2000 mg/kg/day.

Experimental Protocols

1. Four-Week Repeated-Dose Oral Toxicity Study of L- and D-Cysteine in Rats [3]

  • Test Animals: Male rats.

  • Groups: Three groups of 6 male rats for each compound (L-cysteine and D-cysteine).

  • Dosage: The compounds were administered once daily by gavage at doses of 500, 1,000, or 2,000 mg/kg/day for 28 consecutive days.

  • Control Group: Administered a 0.5% methylcellulose (B11928114) vehicle solution.

  • Observations: Clinical signs, body weight, food and water consumption were monitored.

  • Post-Mortem Analysis: At the end of the study, blood samples were collected for hematology and clinical chemistry. A complete necropsy was performed, and organs were weighed and examined histopathologically.

2. In Vitro Cytotoxicity Assay (MTS Assay) [4]

  • Cell Lines: HEK293T (normal human embryonic kidney), PLC/PRF/5, and HEP3B (human liver cancer).

  • Treatment: Cells were incubated with varying concentrations of L-cysteine ethyl ester or L-cysteine methyl ester for 72 hours.

  • Assay: Cell viability was assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay, which measures the metabolic activity of viable cells.

  • Data Analysis: Dose-response curves were generated to calculate the IC₅₀ (half-maximal inhibitory concentration) values. A selectivity index (SI) was calculated as the ratio of the IC₅₀ for the normal cell line to the IC₅₀ for the cancerous cell line.

Mandatory Visualization

Signaling Pathways and Mechanisms of Toxicity

The toxicity of cysteine, and by extension its methyl ester derivatives, is linked to its impact on intracellular homeostasis, particularly concerning iron and reactive oxygen species (ROS). The enhanced cell permeability of the ester forms allows for more efficient delivery of cysteine into the cell, where it can exert its effects.[5]

toxicity_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cysteine_Ester D/L-Cysteine Methyl Ester HCl Cysteine_Ester_Intra D/L-Cysteine Methyl Ester Cysteine_Ester->Cysteine_Ester_Intra Cell Membrane Permeation Cysteine_Intra D/L-Cysteine Cysteine_Ester_Intra->Cysteine_Intra Hydrolysis GSH Glutathione (GSH) Synthesis Cysteine_Intra->GSH Precursor ROS Increased Reactive Oxygen Species (ROS) Cysteine_Intra->ROS Excess leads to Esterases Intracellular Esterases Esterases->Cysteine_Ester_Intra Fe_Homeostasis Disrupted Iron Homeostasis ROS->Fe_Homeostasis Impacts Mitochondrial_Decline Mitochondrial Decline Fe_Homeostasis->Mitochondrial_Decline Causes Cell_Toxicity Cellular Toxicity Mitochondrial_Decline->Cell_Toxicity Leads to

Caption: Proposed mechanism of cysteine ester-induced toxicity.

Experimental Workflow: In Vivo Repeated-Dose Toxicity Study

experimental_workflow start Start animal_prep Animal Acclimatization (Male Rats) start->animal_prep grouping Randomization into Groups (Control, Low, Mid, High Dose) animal_prep->grouping dosing Daily Oral Gavage (28 Days) grouping->dosing observation Clinical Observation (Body Weight, etc.) dosing->observation Throughout study termination Euthanasia and Necropsy dosing->termination analysis Hematology, Clinical Chemistry, Histopathology termination->analysis end End analysis->end

Caption: Workflow for a 28-day repeated-dose oral toxicity study.

Conclusion

The available data indicates that both D- and L-cysteine can induce toxicity at high doses, with the kidneys and stomach being common target organs.[3] D-cysteine appears to have a slightly different toxicological profile, including effects on the epididymis and a greater propensity to cause anemia at the tested doses.[3] The methyl ester hydrochloride forms are expected to have similar toxicological profiles to their parent compounds, although their enhanced cell permeability might influence the dose at which toxic effects are observed. The primary mechanism of cysteine-induced toxicity appears to be linked to the disruption of iron homeostasis and the generation of oxidative stress, leading to mitochondrial dysfunction.[6]

Further research, including direct comparative toxicity studies and toxicokinetic analyses of D- and L-cysteine methyl ester hydrochlorides, is necessary to fully elucidate the differences in their safety profiles and to establish safe exposure limits for their use in various applications.

References

A Comparative Guide to Analytical Methods for Determining the Enantiomeric Purity of Methyl D-cysteinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral molecules like Methyl D-cysteinate hydrochloride is critical for safety, efficacy, and regulatory compliance. This guide provides a detailed comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for determining the enantiomeric purity of this compound hinges on factors such as required sensitivity, sample throughput, availability of instrumentation, and the specific goals of the analysis. Chiral HPLC is often the most widely utilized technique due to its robustness and the variety of available chiral stationary phases. GC, particularly when coupled with mass spectrometry, offers high sensitivity but necessitates derivatization. CE provides high separation efficiency with minimal sample consumption, while NMR spectroscopy offers a non-destructive method for determining enantiomeric excess, typically with lower sensitivity.

Data Presentation: A Quantitative Comparison

The following table summarizes key performance metrics for the different analytical methods, drawing on data from studies on cysteine derivatives, which serve as a close proxy for this compound.

Analytical MethodTechniqueChiral Selector/Stationary PhaseDerivatization RequiredResolution (Rs)Limit of Detection (LOD)Limit of Quantitation (LOQ)Analysis Time
HPLC UHPLC-MSChiralpak® ZWIX(+)Yes (AccQ-Tag)2.7[1]0.02 mg/L (D-Cysteine)[1]0.05 mg/L (D-Cysteine)[1]< 10 min
HPLC-UVSumichiral OA-2500SYes (NBD-Cl)> 1.5 for most amino acids0.32 - 0.56 mg/LQuantifiable to 0.5% of minor enantiomer[2]~ 45 min[2]
HPLCAstec CHIROBIOTIC TNo (for underivatized amino acids)Baseline for most amino acidsNot specifiedNot specifiedVariable
GC GC-MSChirasil-L-ValYes (e.g., N-trifluoroacetyl-O-methyl ester)Baseline separation1-7 pg[3]Not specifiedVariable
GC-MSChirasil-L-ValYes (Heptafluorobutyl chloroformate & methylamine)Baseline separationNot specifiedNot specifiedVariable[4]
CE CECL-Cysteine modified stationary phaseNoBaseline separation for various drugsNot specifiedNot specified< 20 min[5]
CZECyclodextrin derivativesNoBaseline separationNot specifiedNot specifiedVariable
NMR 1H NMRChiral Solvating Agent (e.g., Mosher's acid)NoN/A (based on signal separation)Typically lower sensitivity than chromatographic methodsEnantiomeric excess determination< 90 min[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and adaptation for the analysis of this compound.

Chiral UHPLC-MS Method for Cysteine Enantiomers

This method, adapted from a study on cysteine enantiomers in biological samples, offers high sensitivity and resolution.[1]

  • Sample Preparation:

    • If analyzing from a biological matrix, reduction of any cystine to cysteine may be necessary using a reducing agent like 1,4-dithio-dl-threitol.

    • Derivatize the sample with a labeling agent such as AccQ-Tag to improve chromatographic behavior and MS detection sensitivity.

  • Chromatographic Conditions:

    • Column: Chiralpak® ZWIX(+)

    • Mobile Phase: A polar ionic elution of Methanol/Acetonitrile/Water (49/49/2, v/v/v) containing 50 mM formic acid and 50 mM ammonium (B1175870) formate.

    • Flow Rate: Optimized for the specific column dimensions and particle size.

    • Detection: Mass Spectrometry (MS) to provide high selectivity.

  • Expected Outcome: Baseline resolution of the D- and L-enantiomers, with the D-enantiomer typically eluting before the L-enantiomer on this stationary phase.

Chiral GC-MS Method for Amino Acid Enantiomers

This protocol requires derivatization to ensure the volatility of the analyte.[3]

  • Derivatization:

    • Convert this compound to its N-trifluoroacetyl-O-methyl ester derivative. This is a two-step process involving esterification followed by acylation.

  • GC-MS Conditions:

    • Column: A chiral capillary column such as Chirasil-L-Val.

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to ensure separation of the enantiomers.

    • Injection: Split/splitless injection.

    • Detection: Mass Spectrometry, which aids in the unambiguous identification of the enantiomeric peaks.

  • Expected Outcome: High-resolution separation of the derivatized enantiomers, allowing for accurate quantification.

Capillary Electrophoresis (CE) for Chiral Separation

CE offers a high-efficiency separation method with low sample and reagent consumption.

  • Methodology:

    • Capillary: Fused-silica capillary.

    • Background Electrolyte (BGE): A buffer solution containing a chiral selector. Common chiral selectors for amino acids include cyclodextrins and their derivatives.

    • Voltage: Application of a high voltage across the capillary.

    • Injection: Hydrodynamic or electrokinetic injection of the sample.

    • Detection: UV or Diode Array Detector (DAD).

  • Expected Outcome: The enantiomers will migrate at different velocities in the presence of the chiral selector, resulting in two separate peaks.

¹H NMR Spectroscopy with a Chiral Solvating Agent

This method allows for the determination of enantiomeric excess without the need for chromatographic separation.

  • Sample Preparation:

    • Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Add a chiral solvating agent (CSA), such as (R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid), to the NMR tube.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis:

    • The CSA will form transient diastereomeric complexes with the enantiomers of this compound.

    • This results in separate, distinguishable signals in the ¹H NMR spectrum for specific protons of the D- and L-enantiomers.

    • The enantiomeric excess can be calculated by integrating the corresponding signals.

  • Expected Outcome: A spectrum showing distinct, well-resolved signals for the two enantiomers, allowing for their relative quantification.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the described analytical methods.

Enantiomeric_Purity_Workflow cluster_hplc Chiral HPLC Workflow cluster_gc Chiral GC Workflow cluster_ce Chiral CE Workflow cluster_nmr NMR Workflow hplc_sample Sample Preparation (Dissolution/ Derivatization) hplc_injection HPLC Injection hplc_sample->hplc_injection hplc_separation Chiral Column Separation hplc_injection->hplc_separation hplc_detection Detection (UV/MS) hplc_separation->hplc_detection hplc_data Data Analysis (Peak Integration) hplc_detection->hplc_data gc_sample Sample Derivatization (Volatilization) gc_injection GC Injection gc_sample->gc_injection gc_separation Chiral Column Separation gc_injection->gc_separation gc_detection Detection (FID/MS) gc_separation->gc_detection gc_data Data Analysis (Peak Integration) gc_detection->gc_data ce_sample Sample Preparation (Dissolution in BGE) ce_injection CE Injection ce_sample->ce_injection ce_separation Capillary Separation (with Chiral Selector) ce_injection->ce_separation ce_detection Detection (UV/DAD) ce_separation->ce_detection ce_data Data Analysis (Peak Integration) ce_detection->ce_data nmr_sample Sample Preparation (Dissolution + CSA) nmr_acquisition NMR Spectrum Acquisition nmr_sample->nmr_acquisition nmr_analysis Data Analysis (Signal Integration) nmr_acquisition->nmr_analysis

Caption: General workflows for enantiomeric purity analysis.

Logical_Relationship Analyte Methyl D-cysteinate Hydrochloride Method_Selection Method Selection Criteria (Sensitivity, Speed, Cost) Analyte->Method_Selection HPLC Chiral HPLC Method_Selection->HPLC GC Chiral GC Method_Selection->GC CE Chiral CE Method_Selection->CE NMR NMR Spectroscopy Method_Selection->NMR Data_Output Enantiomeric Purity Data (% ee, Resolution) HPLC->Data_Output GC->Data_Output CE->Data_Output NMR->Data_Output

Caption: Logical flow for method selection and analysis.

References

Chiral HPLC Separation of Methyl D-cysteinate Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric purity is a critical aspect of drug development and quality control, particularly for chiral molecules like Methyl D-cysteinate hydrochloride. The seemingly minor difference in the spatial arrangement of atoms between enantiomers can lead to significant variations in pharmacological activity, with one enantiomer potentially being therapeutic while the other could be inactive or even toxic. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation and quantification of enantiomers.

This guide provides an objective comparison of two primary chiral HPLC strategies for the separation of this compound and its L-enantiomer: Direct Chiral HPLC using a chiral stationary phase (CSP) and Indirect Chiral HPLC involving the formation of diastereomers. This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the optimal approach for their specific analytical needs.

Comparison of Chiral HPLC Separation Methods

The choice between direct and indirect chiral HPLC methods depends on several factors, including the availability of specific chiral columns, the required sensitivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of each approach.

FeatureDirect Chiral HPLCIndirect Chiral HPLC
Principle Enantiomers are directly separated on a chiral stationary phase (CSP).Enantiomers are derivatized with a chiral reagent to form diastereomers, which are then separated on a standard achiral column.
Chiral Stationary Phase Required (e.g., Macrocyclic Glycopeptide, Polysaccharide-based)Not required (uses standard achiral columns like C18)
Sample Preparation Minimal, direct injection of the sample is often possible.Requires an additional derivatization step.
Method Development Can be more complex, requiring screening of different CSPs and mobile phases.Generally more straightforward as it utilizes common achiral columns.
Potential for Artifacts Low, as no chemical modification of the analyte is needed.The derivatization reaction must be complete and free of side reactions to ensure accurate quantification.
Generality A specific CSP may not be suitable for all types of chiral compounds.A single derivatization method can often be applied to a class of compounds.

Experimental Data and Protocols

Method 1: Direct Chiral HPLC Separation (Adapted from Cysteine Enantiomer Separation)

This method utilizes a macrocyclic glycopeptide chiral stationary phase for the direct resolution of enantiomers.

Experimental Protocol:

ParameterCondition
Column Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles
Mobile Phase Water:Methanol (B129727):Formic Acid (40:60:0.02, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 205 nm
Injection Volume 10 µL
Sample Preparation Dissolve Methyl D/L-cysteinate hydrochloride in a 50:50 mixture of water and methanol to a concentration of 200 µg/mL.

Expected Performance (based on cysteine separation):

AnalyteRetention Time (t_R, min)Resolution (R_s)
D-cysteineAnticipated first eluting peak> 1.5 (baseline separation)
L-cysteineAnticipated second eluting peak

Note: The elution order and retention times for Methyl cysteinate may vary slightly from that of cysteine.

Method 2: Indirect Chiral HPLC Separation via Derivatization

This approach involves the derivatization of the amino acid ester enantiomers with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), to form diastereomers. These diastereomers can then be separated on a conventional achiral reversed-phase column.[2]

Experimental Protocol:

Derivatization Procedure:

  • Prepare a standard solution of DL-Methyl cysteinate hydrochloride or the sample containing the analyte.

  • In a reaction vial, combine 100 µL of the sample with 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Add 40 µL of 1.0 M sodium bicarbonate to initiate the reaction.

  • Heat the mixture at 40°C for 1 hour.

  • Cool the vial to room temperature and add 20 µL of 2 M HCl to stop the reaction.

  • The sample is now ready for HPLC analysis after degassing.[2]

ParameterCondition
Column Standard reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., triethylamine (B128534) phosphate) and acetonitrile. The specific gradient profile should be optimized.
Flow Rate Typically 1.0 mL/min
Detection UV at 340 nm[2]

Expected Performance:

AnalyteRetention Time (t_R, min)Resolution (R_s)
Diastereomer 1Dependent on optimization> 1.5 (baseline separation)
Diastereomer 2Dependent on optimization

Experimental Workflow and Logic

The following diagram illustrates the general workflow for developing a chiral HPLC separation method, from initial sample preparation to final data analysis.

Chiral_HPLC_Workflow General Workflow for Chiral HPLC Method Development cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Racemic Methyl D-cysteinate HCl Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for Indirect Method) Dissolution->Derivatization Injection Inject Sample Dissolution->Injection Derivatization->Injection Separation Chiral Separation (Direct or Indirect) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Purity Determine Enantiomeric Purity Quantification->Purity

Caption: Workflow for Chiral HPLC Method Development.

Signaling Pathways and Logical Relationships

The principle of chiral recognition in direct HPLC is based on the differential interaction between the enantiomers and the chiral stationary phase. This interaction can be visualized as a "three-point interaction model".

Chiral_Recognition Three-Point Interaction Model for Chiral Recognition cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers Enantiomers cluster_R Enantiomer R (Stronger Interaction) cluster_S Enantiomer S (Weaker Interaction) CSP CSP Surface A Site A B Site B C Site C Enantiomer_R R RA Enantiomer_R->RA RB Enantiomer_R->RB RC Enantiomer_R->RC label_R All three groups interact, leading to stronger retention. RA->A Interaction 1 RB->B Interaction 2 RC->C Interaction 3 Enantiomer_S S SA Enantiomer_S->SA SB Enantiomer_S->SB SC Enantiomer_S->SC label_S Only two groups can interact simultaneously, leading to weaker retention and earlier elution. SA->A SB->B

Caption: Principle of Chiral Recognition on a CSP.

References

A Comparative Guide to the Validation of Quantitative Assays for Methyl D-cysteinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of "Methyl D-cysteinate hydrochloride" is crucial for product quality control and various research applications. This guide provides a comparative overview of analytical methodologies, complete with experimental protocols and performance data, to assist in the selection and validation of a suitable quantitative assay.

Comparison of Quantitative Assay Methods

Several analytical techniques can be employed for the quantification of this compound. The choice of method often depends on the available instrumentation, required sensitivity, and the sample matrix. The following table summarizes the key performance characteristics of common analytical approaches. The data presented for the UPLC-UV method is based on a study of the closely related compound, Cysteine Hydrochloride Monohydrate, and serves as a strong starting point for the validation of an assay for this compound.

ParameterUPLC-UV with Pre-column Derivatization (FMOC-Cl)LC-MS/MSGC-MS
Principle Chromatographic separation of the derivatized analyte followed by UV detection.Chromatographic separation coupled with mass spectrometric detection, providing high selectivity and sensitivity.Gas chromatographic separation of volatile derivatives followed by mass spectrometric detection.
Linearity (Range) 0.1 - 0.5 mg/mL (for Cysteine HCl)Typically wide, ng/mL to µg/mL range.Dependent on derivatization, often in the µg/mL range.
Accuracy (% Recovery) 99.9% - 100.4% (for Cysteine HCl)Generally >95%Generally >90%
Precision (%RSD) Repeatability: < 0.8%, Intermediate Precision: < 0.8% (for Cysteine HCl)Typically < 15%Typically < 15%
Limit of Detection (LOD) Dependent on detector sensitivity and derivatization efficiency.Low ng/mL to pg/mL range.ng/mL range.
Limit of Quantitation (LOQ) Dependent on detector sensitivity and derivatization efficiency.Low ng/mL range.ng/mL range.
Sample Throughput ModerateHighModerate
Instrumentation Cost ModerateHighHigh
Primary Advantage Robust, reliable, and widely available instrumentation.High sensitivity and selectivity, suitable for complex matrices.Good for volatile and thermally stable compounds.
Primary Disadvantage Requires derivatization for UV detection.Higher cost and complexity.Requires derivatization to increase volatility.

Experimental Protocols

A detailed experimental protocol for a UPLC-UV method with pre-column derivatization using 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is provided below. This method, validated for Cysteine Hydrochloride Monohydrate, can be adapted and validated for the quantification of this compound.

UPLC-UV Method with FMOC-Cl Derivatization

This method is based on the pre-column derivatization of the primary amine group of the analyte with FMOC-Cl, rendering it UV active for quantitative analysis by UPLC.

1. Materials and Reagents:

2. Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector

  • UPLC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in water to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • FMOC-Cl Reagent: Prepare a solution of FMOC-Cl in acetonitrile (e.g., 15 mM).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: Acetonitrile.

4. Derivatization Procedure:

  • To 100 µL of the standard or sample solution in a microcentrifuge tube, add 100 µL of borate buffer (pH 8.0).

  • Add 200 µL of the FMOC-Cl reagent.

  • Vortex the mixture for 30 seconds.

  • Let the reaction proceed for 10 minutes at room temperature.

  • Add 200 µL of hexane and vortex for 30 seconds to extract the excess FMOC-Cl.

  • Centrifuge for 5 minutes to separate the layers.

  • Carefully collect the lower aqueous layer for UPLC analysis.

5. UPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. A typical gradient could be:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-9 min: 90% B

    • 9-10 min: 90-10% B

    • 10-12 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 5 µL

6. Validation Parameters (to be established for this compound):

  • Specificity: Analyze blank samples, placebo, and the analyte to ensure no interference at the retention time of the derivatized analyte.

  • Linearity: Prepare a series of at least five concentrations of the derivatized analyte and perform a linear regression of peak area versus concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo mixture at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-assay precision): Analyze multiple replicates of the same sample on the same day.

    • Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, or on different instruments.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Alternative Analytical Techniques

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices.

Methodology Outline:

  • Sample Preparation: Simple protein precipitation or solid-phase extraction.

  • Chromatography: UPLC or HPLC with a C18 column.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and an internal standard.

GC-MS (Gas Chromatography-Mass Spectrometry)

GC-MS can be used for the quantification of this compound after derivatization to increase its volatility.

Methodology Outline:

  • Derivatization: Silylation (e.g., with BSTFA) or acylation to make the analyte volatile.

  • Gas Chromatography: Separation on a capillary column (e.g., DB-5ms).

  • Mass Spectrometry: Electron ionization (EI) and detection of characteristic fragment ions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC Analysis sample Sample/Standard buffer Add Borate Buffer sample->buffer fmoc Add FMOC-Cl buffer->fmoc vortex1 Vortex fmoc->vortex1 react React (10 min) vortex1->react hexane Add Hexane react->hexane vortex2 Vortex hexane->vortex2 centrifuge Centrifuge vortex2->centrifuge collect Collect Aqueous Layer centrifuge->collect inject Inject into UPLC collect->inject separate Chromatographic Separation inject->separate detect UV Detection (265 nm) separate->detect quantify Quantification detect->quantify

Caption: UPLC-UV analysis workflow with FMOC-Cl derivatization.

Cysteine Metabolism and its Significance

While a specific signaling pathway for this compound is not well-documented in publicly available literature, its parent compound, cysteine, plays a critical role in several key metabolic and signaling pathways. This diagram illustrates the central role of cysteine.

cysteine_pathway cluster_functions Key Functions Met Methionine HCys Homocysteine Met->HCys Transmethylation Cys Cysteine HCys->Cys Transsulfuration GSH Glutathione (GSH) Cys->GSH GSH Synthesis Taurine Taurine Cys->Taurine Pyruvate Pyruvate Cys->Pyruvate Catabolism Sulfate Sulfate Cys->Sulfate Oxidation Protein Protein Synthesis Cys->Protein Antioxidant Antioxidant Defense GSH->Antioxidant Detox Detoxification GSH->Detox Neuro Neuromodulation Taurine->Neuro Structural Protein Structure Protein->Structural

Caption: Overview of Cysteine's central role in metabolism.

A Comparative Analysis of the Reactivity of Methyl D-cysteinate Hydrochloride and Other Cysteine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of Methyl D-cysteinate hydrochloride with other commonly used cysteine derivatives. Understanding the relative reactivity of these compounds is crucial for their effective application in research and drug development, particularly in fields such as bioconjugation, peptide synthesis, and the study of redox biology. This document synthesizes theoretical principles of chemical reactivity with available experimental data to offer a comprehensive overview.

Executive Summary

Cysteine and its derivatives are distinguished by the nucleophilic thiol group on their side chain, which is the primary site of their chemical reactivity. The reactivity of this thiol is significantly influenced by its pKa, as the deprotonated thiolate anion (RS⁻) is a much stronger nucleophile than the protonated thiol (RSH).[1][2] Factors such as steric hindrance and the electronic effects of substituents on the amino and carboxyl groups also play a crucial role in modulating reactivity.

This compound, with its esterified carboxyl group and a free amino group, presents a unique reactivity profile compared to other derivatives like N-acetylcysteine (NAC), L-cysteine, and cysteine ethyl ester. While direct quantitative kinetic data for this compound is limited in the available literature, this guide provides a comparative analysis based on established principles of chemical reactivity and data from closely related analogs. For the purpose of this guide, it is assumed that the fundamental chemical reactivity of D- and L-enantiomers is identical in an achiral environment.

Comparative Reactivity Analysis

The primary reactions involving the cysteine thiol group include disulfide bond formation, alkylation, acylation, and Michael additions. The relative reactivity of different cysteine derivatives in these reactions is dictated by the availability and nucleophilicity of the thiolate anion.

Factors Influencing Reactivity:
  • pKa of the Thiol Group: A lower pKa results in a higher concentration of the more reactive thiolate anion at a given pH. The pKa of the cysteine thiol is approximately 8.3, while that of N-acetylcysteine is around 9.5.[1][2] This difference means that at physiological pH (7.4), a significantly larger fraction of cysteine exists as the thiolate compared to NAC, making cysteine generally more reactive in reactions where the thiolate is the key nucleophile.[1][2] Esterification of the carboxyl group, as in Methyl D-cysteinate, is expected to have a less pronounced effect on the thiol pKa compared to N-acetylation.

  • Steric Hindrance: Bulky substituents near the thiol group can impede its access to electrophiles, thereby reducing the reaction rate. The N-acetyl group in NAC, for instance, can introduce more steric bulk compared to the free amino group in cysteine or its esters.

  • Electronic Effects: The electron-withdrawing or -donating nature of substituents can influence the nucleophilicity of the thiol. The free amino group in cysteine and its esters can be protonated, which can influence the electronic environment of the thiol group.

Predicted Reactivity Hierarchy:

Based on these principles, a predicted general order of reactivity for the thiol group in common cysteine derivatives is as follows:

Cysteine / Cysteine Esters (Methyl/Ethyl) > N-acetylcysteine (NAC)

This hierarchy is primarily based on the lower pKa of the thiol in cysteine and its esters compared to NAC.[1][2]

Quantitative Data Summary

While specific kinetic data for this compound is scarce, the following tables summarize relevant data for related cysteine derivatives to provide a basis for comparison.

Table 1: Thiol pKa of Cysteine and N-acetylcysteine

CompoundThiol pKaReference
L-Cysteine~8.3[1][2]
N-acetylcysteine (NAC)~9.5[1][2]

Table 2: Second-Order Rate Constants for the Reaction of Cysteine Derivatives with Electrophiles (Illustrative)

Cysteine DerivativeElectrophileRate Constant (M⁻¹s⁻¹)ConditionsReference
N-acetyl-cysteine-methyl esterN-arylacrylamidesVaries with substituentPseudo-first order (78 mM thiol, 10 mM electrophile) in 2:1 PBS to DMSO-d6[3]
CysteineIodoacetamide (B48618)~1Neutral pH[4]

Note: This table is illustrative. Direct comparison of rate constants requires identical experimental conditions.

Key Chemical Reactions and Experimental Protocols

This section details common reactions involving cysteine derivatives and provides generalized experimental protocols for their comparative analysis.

Disulfide Bond Formation

Disulfide bonds are formed through the oxidation of two thiol groups. This reaction is fundamental in protein folding and structure.[5]

Experimental Protocol: Spectrophotometric Assay for Disulfide Bond Formation

This protocol allows for the comparison of the rates of disulfide bond formation for different cysteine derivatives in the presence of an oxidizing agent.

  • Reagents and Equipment:

    • Cysteine derivative solutions (e.g., this compound, N-acetylcysteine) of known concentration in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.4).

    • Oxidizing agent solution (e.g., hydrogen peroxide, H₂O₂).

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution.

    • UV-Vis spectrophotometer.

  • Procedure: a. Prepare reaction mixtures containing the cysteine derivative in the buffer. b. Initiate the reaction by adding the oxidizing agent. c. At various time points, take aliquots of the reaction mixture and add them to a solution of DTNB. d. Measure the absorbance at 412 nm. The decrease in absorbance corresponds to the consumption of free thiols.

  • Data Analysis: a. Plot the concentration of free thiols versus time. b. The initial rate of the reaction can be determined from the initial slope of this plot. c. Compare the initial rates for the different cysteine derivatives to assess their relative reactivity in disulfide bond formation.

G cluster_0 Disulfide Bond Formation Cys-SH_1 Cysteine Derivative 1 (R1-SH) Oxidant Oxidizing Agent (e.g., H₂O₂) Disulfide Disulfide Bond (R1-S-S-R2) Cys-SH_1->Disulfide + R2-SH Cys-SH_2 Cysteine Derivative 2 (R2-SH) Cys-SH_2->Disulfide Reduced_Oxidant Reduced Oxidant Oxidant->Reduced_Oxidant Oxidation

Caption: General scheme for the oxidation of cysteine derivatives to form a disulfide bond.

Alkylation

Alkylation involves the reaction of the thiol group with an alkylating agent, such as iodoacetamide or N-ethylmaleimide (NEM), to form a stable thioether bond. This reaction is widely used for labeling cysteine residues in proteins.[6]

Experimental Protocol: Competitive Alkylation Assay

This protocol determines the relative reactivity of different cysteine derivatives towards an alkylating agent.

  • Reagents and Equipment:

    • Equimolar solutions of two different cysteine derivatives (e.g., this compound and N-acetylcysteine) in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.4).

    • A limiting amount of an alkylating agent (e.g., iodoacetamide).

    • LC-MS system for analysis.

  • Procedure: a. Mix the two cysteine derivative solutions. b. Add the alkylating agent to initiate the reaction. c. After the reaction has gone to completion, quench any remaining alkylating agent with an excess of a thiol-containing compound (e.g., dithiothreitol). d. Analyze the reaction mixture by LC-MS to determine the relative amounts of the alkylated products of each cysteine derivative.

  • Data Analysis: a. The ratio of the alkylated products will reflect the relative reactivity of the two cysteine derivatives. A higher amount of one product indicates a higher reactivity of the corresponding cysteine derivative.

G cluster_1 Competitive Alkylation Workflow Start Mix Equimolar Cysteine Derivatives React Add Limiting Alkylating Agent Start->React Quench Quench Reaction React->Quench Analyze LC-MS Analysis Quench->Analyze Result Determine Ratio of Alkylated Products Analyze->Result

Caption: Workflow for a competitive alkylation assay to compare thiol reactivity.

Acylation

Acylation is the reaction of the thiol group with an acylating agent (e.g., an acyl chloride or anhydride) to form a thioester. This reaction is relevant in the context of protein post-translational modifications.

Experimental Protocol: HPLC-based Acylation Assay

This protocol can be used to monitor the progress of an acylation reaction and compare the rates for different cysteine derivatives.

  • Reagents and Equipment:

    • Cysteine derivative solutions of known concentration.

    • Acylating agent solution (e.g., acetic anhydride).

    • HPLC system with a suitable column (e.g., C18).

  • Procedure: a. Mix the cysteine derivative and the acylating agent in a suitable solvent. b. At various time points, quench the reaction by adding a reagent that reacts with the acylating agent (e.g., a primary amine). c. Analyze the samples by HPLC to quantify the amount of unreacted cysteine derivative and the acylated product.

  • Data Analysis: a. Plot the concentration of the product versus time. b. Determine the initial reaction rate from the slope of the curve. c. Compare the rates for different cysteine derivatives.

Michael Addition

The thiol group of cysteine derivatives can act as a nucleophile in a Michael addition reaction with α,β-unsaturated carbonyl compounds. This reaction is important in various biological processes and in the design of covalent inhibitors.[7]

Experimental Protocol: NMR-based Michael Addition Assay

This protocol uses nuclear magnetic resonance (NMR) spectroscopy to follow the course of a Michael addition reaction.

  • Reagents and Equipment:

    • Cysteine derivative.

    • α,β-unsaturated carbonyl compound (e.g., methyl vinyl ketone).

    • NMR spectrometer.

    • Deuterated solvent (e.g., D₂O with appropriate buffer).

  • Procedure: a. Dissolve the cysteine derivative and the α,β-unsaturated carbonyl compound in the deuterated solvent in an NMR tube. b. Acquire NMR spectra at regular time intervals.

  • Data Analysis: a. Monitor the disappearance of the signals corresponding to the starting materials and the appearance of signals for the Michael adduct. b. Integrate the relevant peaks to determine the concentrations of reactants and products over time. c. Calculate the reaction rate constant from this data.

G cluster_2 Michael Addition Reaction Cys Cysteine Derivative (R-SH) Adduct Michael Adduct Cys->Adduct Michael_Acceptor α,β-Unsaturated Carbonyl Michael_Acceptor->Adduct Nucleophilic Attack

Caption: Schematic of the Michael addition of a cysteine derivative to an α,β-unsaturated carbonyl.

Conclusion

This compound is a valuable cysteine derivative with a reactivity profile governed by its free amino group and esterified carboxyl group. Based on fundamental principles of chemical reactivity, its thiol group is expected to be more nucleophilic than that of N-acetylcysteine due to a lower pKa. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the reactivity of this compound and other cysteine derivatives in a variety of key chemical transformations. Such comparative data is essential for the rational design and application of these important molecules in chemical biology and drug discovery.

References

Unveiling the Chiral Influence: A Comparative Guide to D- and L-Cysteine Methyl Ester Effects on Protein Structure

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide delves into the potential differential impacts of D- and L-cysteine methyl ester on the intricate world of protein architecture. While direct comparative studies on the stereospecific effects of these enantiomers on protein structure are not extensively documented in publicly available literature, this document provides a framework for investigation. By synthesizing information on the known effects of L-cysteine and its derivatives and presenting standardized protocols, we aim to equip researchers with the tools to explore this nuanced area of protein science.

The chirality of molecules can play a pivotal role in their biological activity. In the context of protein structure, the introduction of a chiral molecule such as D- or L-cysteine methyl ester could theoretically lead to distinct conformational changes, alterations in stability, and varying propensities for aggregation. Understanding these differences is crucial for drug design and development, where stereochemistry can dictate efficacy and off-target effects.

While L-cysteine is the naturally occurring enantiomer and its impact on protein structure, particularly through disulfide bond formation, is well-studied, the influence of its D-isoform and their respective methyl esters remains a subject ripe for exploration. The esterification of the carboxyl group in cysteine alters its chemical properties, potentially leading to different modes of interaction with protein surfaces and influencing folding pathways.

Hypothetical Differential Effects on Protein Structure

Based on fundamental principles of stereochemistry and protein biophysics, we can hypothesize several ways in which D- and L-cysteine methyl ester might differentially affect protein structure:

  • Secondary Structure: The chirality of the cysteine methyl ester could locally influence the phi and psi angles of the peptide backbone, potentially favoring or disrupting the formation of α-helices and β-sheets. Circular Dichroism (CD) spectroscopy is a primary tool for investigating such changes.

  • Tertiary Structure and Stability: The orientation of the thiol group and the overall shape of the D- versus L-enantiomer could lead to different non-covalent interactions (hydrophobic, van der Waals, hydrogen bonding) with amino acid residues, thereby altering the protein's three-dimensional fold and thermodynamic stability.

  • Aggregation Propensity: Protein aggregation, particularly the formation of amyloid fibrils, is a process highly sensitive to subtle conformational changes. The stereochemistry of a small molecule can influence nucleation and elongation rates. The Thioflavin T (ThT) assay is a standard method for monitoring amyloid fibril formation.

Experimental Protocols for Comparative Analysis

To elucidate the differential effects of D- and L-cysteine methyl ester, a series of biophysical experiments are necessary. Below are detailed protocols for key techniques that can be employed for a head-to-head comparison.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular dichroism spectroscopy is a sensitive technique for monitoring changes in the secondary structure of proteins in solution[1][2][3][4][5][6].

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the target protein in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • Determine the precise protein concentration using a reliable method (e.g., BCA assay or UV absorbance at 280 nm with a calculated extinction coefficient).

    • Prepare stock solutions of D-cysteine methyl ester and L-cysteine methyl ester in the same buffer.

    • For each experimental condition, mix the protein with the desired concentration of either D- or L-cysteine methyl ester. Include a control sample with only the protein and buffer.

    • Allow the samples to incubate for a defined period at a specific temperature to ensure equilibrium is reached.

  • Data Acquisition:

    • Use a calibrated CD spectropolarimeter.

    • Record far-UV CD spectra from approximately 190 to 260 nm in a quartz cuvette with a suitable path length (e.g., 1 mm).

    • Maintain a constant temperature using a Peltier temperature controller.

    • Acquire spectra for the buffer alone (baseline), the protein control, and the protein in the presence of each cysteine methyl ester enantiomer.

    • Typically, an average of 3-5 scans is taken for each sample to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer baseline from each sample spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity (MRE) using the protein concentration, path length, and number of amino acid residues.

    • Compare the MRE spectra of the protein in the presence of D- and L-cysteine methyl ester to the protein control.

    • Utilize deconvolution algorithms (e.g., K2D3, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil content for each condition.

Thioflavin T (ThT) Fluorescence Assay for Amyloid Fibril Detection

The Thioflavin T (ThT) assay is the gold standard for detecting and quantifying the formation of amyloid fibrils in vitro[7][8][9][10][11][12][13].

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the amyloidogenic protein (e.g., amyloid-beta, alpha-synuclein) in an appropriate buffer that promotes fibrillation (e.g., glycine-NaOH buffer, pH 8.5).

    • Prepare stock solutions of D- and L-cysteine methyl ester.

    • Prepare a stock solution of Thioflavin T (e.g., 1 mM in water, filtered through a 0.22 µm filter).

    • In a 96-well black, clear-bottom plate, set up reactions containing the protein at a final concentration known to form fibrils.

    • Add varying concentrations of D- or L-cysteine methyl ester to different wells. Include a positive control (protein alone) and a negative control (buffer and ThT).

    • Add ThT to each well to a final concentration of approximately 10-25 µM.

  • Data Acquisition:

    • Place the 96-well plate in a plate reader with fluorescence detection capabilities.

    • Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.

    • Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking to promote fibril formation.

    • Monitor the fluorescence intensity over time, taking readings at regular intervals (e.g., every 15-30 minutes) for several hours or days, depending on the protein's aggregation kinetics.

  • Data Analysis:

    • Subtract the background fluorescence of the ThT-only control from all readings.

    • Plot the fluorescence intensity as a function of time for each condition.

    • Compare the lag time, elongation rate (slope of the growth phase), and final fluorescence plateau for the protein in the presence of D- and L-cysteine methyl ester against the protein-only control.

Data Presentation

Due to the lack of direct comparative experimental data in the current literature, a quantitative comparison table cannot be provided. However, upon conducting the experiments outlined above, the following tables can be populated to summarize the findings:

Table 1: Effect of D- and L-Cysteine Methyl Ester on Protein Secondary Structure (from CD Spectroscopy)

Treatmentα-Helix (%)β-Sheet (%)Random Coil (%)
Protein Control
+ D-Cysteine Methyl Ester
+ L-Cysteine Methyl Ester

Table 2: Effect of D- and L-Cysteine Methyl Ester on Amyloid Fibril Formation (from ThT Assay)

TreatmentLag Time (hours)Elongation Rate (RFU/hour)Max Fluorescence (RFU)
Protein Control
+ D-Cysteine Methyl Ester
+ L-Cysteine Methyl Ester

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the proposed comparative studies.

CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P_sol Protein Stock Solution Mix_D Mix Protein + D-Cys-OMe P_sol->Mix_D Mix_L Mix Protein + L-Cys-OMe P_sol->Mix_L Mix_Ctrl Mix Protein + Buffer (Control) P_sol->Mix_Ctrl D_Cys D-Cys-OMe Stock D_Cys->Mix_D L_Cys L-Cys-OMe Stock L_Cys->Mix_L Buffer Buffer Buffer->Mix_Ctrl Incubate Incubate Samples Mix_D->Incubate Mix_L->Incubate Mix_Ctrl->Incubate CD_Spec CD Spectropolarimeter (190-260 nm) Incubate->CD_Spec Raw_Data Raw Spectra (Ellipticity) CD_Spec->Raw_Data Process Baseline Subtraction & Conversion to MRE Raw_Data->Process Compare Compare Spectra Process->Compare Deconvolve Deconvolution for Secondary Structure % Compare->Deconvolve

Caption: Workflow for Circular Dichroism (CD) Spectroscopy.

ThT_Assay_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P_sol Protein Stock Solution Plate 96-Well Plate P_sol->Plate D_Cys D-Cys-OMe Stock D_Cys->Plate L_Cys L-Cys-OMe Stock L_Cys->Plate ThT_sol ThT Stock ThT_sol->Plate Plate_Reader Plate Reader (Ex: 440nm, Em: 485nm) Plate->Plate_Reader Incubate Incubate at 37°C with Shaking Plate_Reader->Incubate Fluorescence_Data Fluorescence vs. Time Incubate->Fluorescence_Data Plot Plot Kinetic Curves Fluorescence_Data->Plot Analyze Determine Lag Time, Rate, and Plateau Plot->Analyze Compare Compare Effects of D- vs. L-Cys-OMe Analyze->Compare

Caption: Workflow for Thioflavin T (ThT) Fluorescence Assay.

Concluding Remarks

The study of the differential effects of D- and L-cysteine methyl ester on protein structure is a promising avenue for research with significant implications for drug development and fundamental protein science. While direct experimental comparisons are currently lacking in the literature, the experimental frameworks provided in this guide offer a clear path forward for researchers to conduct these crucial investigations. The data generated from such studies will be invaluable in understanding the stereospecific interactions between small molecules and proteins, ultimately leading to the more rational design of therapeutic agents.

References

A Comparative Guide to Mass Spectrometry Methods for Validating "Methyl D-cysteinate hydrochloride" Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful incorporation of non-natural amino acids, such as Methyl D-cysteinate hydrochloride, into synthetic peptides is a critical aspect of modern drug discovery and development. This modification can enhance peptide stability, modulate biological activity, and provide novel functionalities. Mass spectrometry (MS) stands as the cornerstone technique for verifying the correct mass and sequence of these modified peptides. This guide provides an objective comparison of common mass spectrometry fragmentation methods for the validation of this compound incorporation, supported by experimental considerations and data interpretation strategies.

Comparison of Fragmentation Techniques for Peptides Containing S-Methylated Cysteine

Fragmentation MethodPrincipleAdvantages for S-Methylated PeptidesDisadvantages for S-Methylated Peptides
Collision-Induced Dissociation (CID) Ions are accelerated and collided with an inert gas, causing fragmentation primarily at the peptide backbone.- Widely available on most mass spectrometers.- Effective for small, low-charged peptides.- Can produce a characteristic neutral loss of the S-methyl group, which can be diagnostic.- Fragmentation can be biased towards certain regions of the peptide.- Labile modifications can be lost, potentially complicating precise localization.- Less effective for highly charged peptides.
Higher-Energy Collisional Dissociation (HCD) A beam-type CID method where fragmentation occurs in a separate collision cell, followed by high-resolution analysis of fragment ions.[1]- Produces high-resolution and accurate mass fragment ion spectra, aiding in unambiguous identification.- Generally provides better sequence coverage than CID.[1]- Less susceptible to the low-mass cutoff issues seen in ion trap CID.[1]- The higher energy can lead to the loss of the modification, similar to CID.- May require optimization of collision energy to balance backbone fragmentation and preservation of the modification.
Electron Transfer Dissociation (ETD) Involves the transfer of an electron to a multiply charged peptide, causing fragmentation of the N-Cα bond of the peptide backbone.[2]- Preserves labile modifications, such as S-methylation, on the amino acid side chains.[3]- Particularly effective for fragmenting larger and more highly charged peptides.[4]- Generates c- and z-type fragment ions, providing complementary sequence information to CID/HCD.[2]- Generally less effective for peptides with low charge states (e.g., +2).[4]- Can have a slower scan rate compared to CID and HCD.

Experimental Protocols

A robust validation of this compound incorporation involves a multi-step workflow, from sample preparation to data analysis.

Sample Preparation and LC-MS/MS Analysis

Objective: To prepare the synthetic peptide for mass spectrometry analysis and separate it from impurities prior to fragmentation.

Protocol:

  • Peptide Solubilization: Dissolve the synthetic peptide containing this compound in a suitable solvent, such as 0.1% formic acid in water, to a concentration of approximately 1 mg/mL.[5]

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column suitable for peptide separations (e.g., Agilent AdvanceBio Peptide Plus).[5]

    • Mobile Phase A: 0.1% formic acid in water.[5]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. The gradient should be optimized to achieve good separation from any synthesis-related impurities.

    • Flow Rate: A typical flow rate for analytical scale separations is 0.2-0.5 mL/min.

  • Mass Spectrometry Analysis:

    • Ionization Source: Electrospray ionization (ESI) is the most common ionization method for peptides.

    • MS Scan: Acquire full MS scans to determine the mass-to-charge ratio (m/z) of the intact peptide. This allows for the confirmation of the correct molecular weight corresponding to the successful incorporation of Methyl D-cysteinate.

    • MS/MS Scans: Select the precursor ion corresponding to the target peptide for fragmentation using CID, HCD, and/or ETD. Data-dependent acquisition (DDA) is a common mode where the most intense precursor ions from the MS1 scan are automatically selected for MS/MS.

Data Analysis and Interpretation

Objective: To confirm the amino acid sequence and localize the Methyl D-cysteinate residue.

Protocol:

  • Database Searching: Use a protein sequencing software (e.g., Mascot, Sequest, MaxQuant) to search the acquired MS/MS spectra against a database containing the theoretical sequence of the peptide with the Methyl D-cysteinate modification. The software will match the experimental fragment ions to the theoretical b- and y-ions (for CID/HCD) or c- and z-ions (for ETD).

  • Manual Spectral Interpretation: Manually inspect the MS/MS spectra to verify the automated search results. Look for a continuous series of fragment ions that confirms the peptide backbone sequence. The mass shift corresponding to the Methyl D-cysteinate residue should be observed between adjacent fragment ions that flank the modification site.

  • Identification of Characteristic Fragment Ions: For CID/HCD data, be aware of a potential neutral loss of the S-methyl group (CH3S, approximately 47 Da) or a charged loss of 119 Da from the precursor or fragment ions, which can serve as a diagnostic marker for the presence of the modification.[6]

Visualizations

Experimental Workflow for Validation cluster_synthesis Peptide Synthesis cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Solid_Phase_Synthesis Solid-Phase Peptide Synthesis (Incorporate Methyl D-cysteinate) Cleavage_Purification Cleavage from Resin & HPLC Purification Solid_Phase_Synthesis->Cleavage_Purification Sample_Prep Sample Preparation (Solubilization) Cleavage_Purification->Sample_Prep LC_Separation LC Separation (Reversed-Phase) Sample_Prep->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1_Scan Full MS Scan (Confirm MW) ESI->MS1_Scan MS2_Scan Tandem MS (MS/MS) (CID, HCD, ETD) MS1_Scan->MS2_Scan Database_Search Database Search (Automated Sequencing) MS2_Scan->Database_Search Manual_Validation Manual Spectral Validation Database_Search->Manual_Validation Confirmation Confirmation of Incorporation Manual_Validation->Confirmation

Caption: Workflow for validating Methyl D-cysteinate incorporation.

Peptide Fragmentation cluster_peptide Model Peptide: Ac-Gly-Ala-Cys(Me)-Phe-NH2 N_Term Ac-Gly Ala Ala N_Term->Ala b1 Cys_Me Cys(Me) Ala->Cys_Me b2 Ala->Cys_Me y3 Phe Phe Cys_Me->Phe b3 Cys_Me->Phe y2 C_Term NH2 Phe->C_Term y1 b1 b1 b2 b2 b3 b3 y3 y3 y2 y2 y1 y1

Caption: Expected CID/HCD fragmentation of a model peptide.

References

A Comparative Guide for Researchers: Methyl D-cysteinate hydrochloride vs. N-acetyl-D-cysteine in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate thiol-containing compounds is critical for studies involving oxidative stress, mucolytic activity, and neuroprotection. This guide provides an objective comparison of Methyl D-cysteinate hydrochloride and N-acetyl-D-cysteine, summarizing their mechanisms of action, performance data from available studies, and detailed experimental protocols.

While direct comparative studies between this compound and N-acetyl-D-cysteine are limited, this guide draws upon available data for these molecules and their closely related isomers to provide a comprehensive overview for research applications. It is important to note that much of the experimental data for this compound is based on its L-isomer, L-cysteine methyl ester hydrochloride, also known as Mecysteine.

At a Glance: Key Differences and Similarities

FeatureThis compoundN-acetyl-D-cysteine
Primary Function Mucolytic agent, potential antioxidantAntioxidant
Mechanism of Action Cleaves disulfide bonds in mucin glycoproteins via its free thiol group.[1][2][3]Scavenges reactive oxygen species (ROS) via its thiol group.[4]
Glutathione (B108866) Synthesis Does not directly donate cysteine for glutathione synthesis.Does not contribute to glutathione synthesis.[4]
Cellular Uptake The ester group is expected to enhance lipophilicity and cellular permeability.[5][6]Lower cellular uptake compared to its esterified counterparts.
Known Applications Primarily used as a mucolytic.[1][2] Investigated for neuroprotective roles (as D-cysteine esters).[5][6][7]Used as a research tool to study oxidative stress independent of glutathione replenishment.

Data Presentation: A Quantitative Comparison

Due to the scarcity of direct comparative studies, the following tables present data from various sources to facilitate a quantitative assessment.

Table 1: Antioxidant Activity of Cysteine Derivatives

Note: This data is from a study on L-isomers and is intended to provide a relative comparison of antioxidant potential in a lipid oxidation model.

CompoundAntioxidant Activity (in anhydrous acetonitrile)
N-acetyl-L-cysteine (NAC) No significant antioxidant activity observed in this specific assay.[8]
N-acetyl-L-cysteine carboxylate ion Potent antioxidant activity.[8]
L-cysteine ethyl ester Potent antioxidant activity.[8]

Table 2: Mucolytic Activity of Cysteine Derivatives

CompoundMucolytic Effect
N-acetylcysteine (NAC) Marked viscoelasticity-lowering effect (Concentration: 10⁻³ - 10⁻¹ M).[9]
Ethylcysteine Marked viscoelasticity-lowering effect (Concentration: 10⁻³ - 10⁻¹ M).[9]

Mechanisms of Action: A Closer Look

Both this compound and N-acetyl-D-cysteine owe their primary activities to the presence of a sulfhydryl (-SH) group. However, their molecular structures dictate their specific biological actions.

This compound , as a cysteine ester, is anticipated to have greater lipophilicity compared to N-acetyl-D-cysteine. This property may facilitate its passage across cell membranes. Once inside the cell, it can be hydrolyzed to release D-cysteine. Its primary established role, particularly for its L-isomer (Mecysteine), is as a mucolytic agent. The free thiol group directly cleaves the disulfide bonds that cross-link mucin glycoproteins, thereby reducing the viscosity of mucus.[1][2][3] While it possesses antioxidant potential due to its thiol group, its efficacy in this role is less characterized compared to N-acetylcysteine.

N-acetyl-D-cysteine , on the other hand, is primarily recognized for its antioxidant properties.[4] It can directly scavenge a variety of reactive oxygen species. A key distinction from its more commonly used L-isomer (N-acetyl-L-cysteine or NAC) is that N-acetyl-D-cysteine is not a substrate for the enzymes that produce L-cysteine, and therefore it does not contribute to the synthesis of the major intracellular antioxidant, glutathione (GSH).[4] This makes N-acetyl-D-cysteine a valuable tool for researchers wishing to study the direct antioxidant effects of a thiol compound without the confounding factor of glutathione replenishment.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the application of these compounds.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To determine and compare the free radical scavenging activity of this compound and N-acetyl-D-cysteine.

Materials:

  • This compound

  • N-acetyl-D-cysteine

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds (e.g., 10 mM in methanol).

  • Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • In a 96-well plate, add varying concentrations of the test compounds to different wells.

  • Add the DPPH solution to each well.

  • Include a control group with DPPH and methanol only.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The scavenging activity is calculated as a percentage of the decrease in absorbance of the sample compared to the control.

In Vitro Mucolytic Activity Assay (Viscometry)

Objective: To assess and compare the ability of this compound and N-acetyl-D-cysteine to reduce the viscosity of mucus.

Materials:

  • This compound

  • N-acetyl-D-cysteine

  • Porcine gastric mucin (as a mucus substitute)

  • Tris-HCl buffer (pH 7.0)

  • Viscometer

  • Water bath (37°C)

Procedure:

  • Prepare a 20% solution of porcine gastric mucin in Tris-HCl buffer.

  • Prepare stock solutions of the test compounds in Tris-HCl buffer.

  • Add the test compounds at various concentrations to the mucin solution.

  • Include a control group with mucin solution and buffer only.

  • Incubate the mixtures at 37°C for 30 minutes.

  • Measure the viscosity of each sample using a viscometer.

  • The mucolytic activity is determined by the percentage decrease in viscosity compared to the control.[9]

Visualizing the Pathways and Workflows

Signaling Pathway of Thiol Antioxidants

ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage ROS->CellularDamage causes Thiol Thiol Compound (Methyl D-cysteinate or N-acetyl-D-cysteine) Thiol->ROS neutralizes OxidizedThiol Oxidized Thiol Thiol->OxidizedThiol donates electron

Caption: Direct antioxidant action of thiol compounds.

Experimental Workflow for Antioxidant Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep1 Prepare Stock Solutions of Test Compounds Prep2 Prepare DPPH Working Solution Assay1 Add Compounds and DPPH to 96-well plate Prep2->Assay1 Assay2 Incubate in Dark (30 minutes) Assay1->Assay2 Analysis1 Measure Absorbance at 517 nm Assay2->Analysis1 Analysis2 Calculate Scavenging Activity (%) Analysis1->Analysis2

Caption: Workflow for DPPH radical scavenging assay.

Logical Relationship in Application

cluster_compounds Compounds cluster_properties Properties cluster_applications Research Applications MDC Methyl D-cysteinate hydrochloride Mucolytic Mucolytic Activity MDC->Mucolytic Antioxidant Antioxidant Activity MDC->Antioxidant Bioavailability Enhanced Cellular Permeability MDC->Bioavailability NADC N-acetyl-D-cysteine NADC->Antioxidant Resp Respiratory Disease Models Mucolytic->Resp OxStress Oxidative Stress Studies Antioxidant->OxStress Neuro Neuroprotection Research Antioxidant->Neuro Bioavailability->Neuro

Caption: Relationship between compound properties and applications.

References

A Comparative Kinetic Analysis of Enzymes Utilizing D- and L-Cysteine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic parameters of enzymes that metabolize D-cysteine and L-cysteine. Understanding the stereospecificity and efficiency of these enzymes is crucial for elucidating metabolic pathways, developing novel therapeutics, and designing targeted drug delivery systems. This document summarizes quantitative kinetic data, details relevant experimental protocols, and visualizes key biological and experimental workflows.

Comparative Kinetic Analysis

While a single enzyme that efficiently catalyzes reactions with both D- and L-cysteine is not well-documented in the literature, a comparative analysis can be achieved by examining enzymes that show a strong preference for one enantiomer over the other. This section contrasts the kinetic behavior of enzymes specific to D-cysteine with those that metabolize L-cysteine.

Table 1: Comparative Kinetic Parameters of Enzymes Acting on Cysteine Enantiomers

EnzymeOrganismSubstrateK_m_ (mM)V_max_ (U/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Citation(s)
D-Amino Acid Oxidase (DAAO) HumanD-Cysteine~0.7-HighHigh[1]
HumanL-CysteineCompetitive Inhibitor (K_i_ = 26.2 mM)---
D-Cysteine Desulfhydrase Arabidopsis thalianaD-Cysteine0.25---
Arabidopsis thalianaL-CysteineNo activity---
Serine Racemase Rat BrainL-Serine~100.083 µmol/mg/min--
Rat BrainD-Serine (B559539)~600.367 µmol/mg/min--
Cystathionine (B15957) γ-lyase (CGL) HumanL-Cystine0.120.75 µmol/min/mg0.97500
HumanL-CysteinePoor substrate/Inhibitor (K_i_ ~ 0.5 mM)---

Note: A direct side-by-side comparison of kinetic parameters for a single enzyme with both D- and L-cysteine is limited in the available literature. The data for Serine Racemase with L- and D-serine are provided as a proxy for its racemase activity. L-Cystine, the oxidized dimer of L-cysteine, is the preferred substrate for CGL over L-cysteine itself.

Experimental Protocols

The determination of enzyme kinetic parameters is fundamental to understanding their function. Below are detailed methodologies for key experiments cited in this guide.

Michaelis-Menten Kinetic Analysis of D-Amino Acid Oxidase (DAAO)

This spectrophotometric assay measures the rate of hydrogen peroxide production, a product of the DAAO-catalyzed oxidation of D-cysteine.

Materials:

  • Purified human D-amino acid oxidase (hDAAO)

  • D-cysteine and L-cysteine solutions of varying concentrations

  • Assay Buffer: 50 mM sodium pyrophosphate, pH 8.5

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Microplate reader capable of measuring fluorescence at an excitation of 530-560 nm and an emission of ~590 nm.

Procedure:

  • Prepare a reaction mixture containing 50 mM sodium pyrophosphate buffer (pH 8.5), 1 U/mL HRP, and 50 µM Amplex Red.

  • Add varying concentrations of D-cysteine (e.g., 0.1 mM to 10 mM) to the wells of a 96-well microplate. For comparative analysis, prepare parallel wells with L-cysteine.

  • Initiate the reaction by adding a fixed concentration of purified hDAAO to each well.

  • Immediately begin monitoring the increase in fluorescence over time at 37°C using a microplate reader.

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve.

  • Plot the initial rates against the corresponding D-cysteine concentrations.

  • Determine the Michaelis-Menten constant (K_m_) and maximum velocity (V_max_) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

  • To determine the inhibitory effect of L-cysteine, perform the assay with a fixed concentration of D-cysteine in the presence of varying concentrations of L-cysteine.

Kinetic Analysis of Serine Racemase

This assay measures the conversion of L-serine to D-serine, which can be adapted to measure the racemization of L-cysteine to D-cysteine.

Materials:

  • Purified recombinant serine racemase

  • L-cysteine solutions of varying concentrations

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 10 µM pyridoxal (B1214274) 5'-phosphate (PLP), 1 mM dithiothreitol (B142953) (DTT)

  • D-amino acid oxidase (DAAO)

  • Horseradish peroxidase (HRP)

  • Luminol

  • Chemiluminescence plate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and varying concentrations of L-cysteine.

  • Initiate the racemization reaction by adding purified serine racemase.

  • Incubate the reaction at 37°C for a fixed period (e.g., 30 minutes).

  • Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes).

  • To quantify the D-cysteine produced, add a detection mixture containing DAAO, HRP, and luminol. The DAAO will oxidize the D-cysteine, producing hydrogen peroxide, which in the presence of HRP will oxidize luminol, generating a chemiluminescent signal.

  • Measure the chemiluminescence using a plate reader.

  • Create a standard curve using known concentrations of D-cysteine to quantify the amount of product formed.

  • Calculate the initial reaction rates and determine K_m_ and V_max_ as described in the DAAO protocol.

Visualizations

Signaling Pathway: Hydrogen Sulfide (B99878) (H₂S) Production from D- and L-Cysteine

Hydrogen sulfide is a critical signaling molecule involved in various physiological processes. Both D- and L-cysteine serve as precursors for H₂S biosynthesis through distinct enzymatic pathways.

H2S_Production L_Cys L-Cysteine CAT Cysteine Aminotransferase (CAT) L_Cys->CAT α-ketoglutarate Three_MP_L 3-Mercaptopyruvate (3-MP) CAT->Three_MP_L glutamate MST 3-Mercaptopyruvate Sulfurtransferase (3-MST) Three_MP_L->MST D_Cys D-Cysteine DAAO D-Amino Acid Oxidase (DAAO) D_Cys->DAAO O₂ Three_MP_D 3-Mercaptopyruvate (3-MP) DAAO->Three_MP_D H₂O₂, NH₃ Three_MP_D->MST H2S Hydrogen Sulfide (H₂S) MST->H2S Pyruvate

Caption: H₂S production from D- and L-cysteine pathways.

Experimental Workflow: Michaelis-Menten Kinetics

The following diagram illustrates a typical workflow for determining the kinetic parameters of an enzyme-catalyzed reaction.

Michaelis_Menten_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution (Fixed Concentration) mix Mix Enzyme, Substrate, and Buffer prep_enzyme->mix prep_substrate Prepare Substrate Solutions (Varying Concentrations) prep_substrate->mix prep_buffer Prepare Assay Buffer (Optimal pH and Temperature) prep_buffer->mix incubate Incubate at Constant Temperature mix->incubate measure Measure Product Formation or Substrate Depletion Over Time incubate->measure calc_rate Calculate Initial Reaction Rates (V₀) measure->calc_rate plot_data Plot V₀ vs. [Substrate] calc_rate->plot_data fit_model Fit Data to Michaelis-Menten Equation plot_data->fit_model determine_params Determine K_m and V_max fit_model->determine_params

Caption: Workflow for Michaelis-Menten enzyme kinetics.

References

A Comparative Guide to Assessing the Stereochemical Integrity of Methyl D-cysteinate Hydrochloride Post-Reaction

Author: BenchChem Technical Support Team. Date: December 2025

The stereochemical integrity of chiral building blocks is paramount in pharmaceutical development and chemical synthesis. For active pharmaceutical ingredients (APIs), the specific stereoisomer can dictate therapeutic efficacy, with the unintended enantiomer potentially leading to reduced activity, no activity, or even adverse toxicological effects. This guide provides a comparative analysis of key analytical techniques used to assess the stereochemical purity of Methyl D-cysteinate hydrochloride following a chemical reaction, ensuring its suitability for further research and development.

Quantitative Comparison of Analytical Techniques

The selection of an appropriate analytical method to determine the stereochemical integrity of this compound is critical. The following table summarizes and compares the most common techniques based on their operational principles, the type of data they provide, and their relative advantages and disadvantages.

Analytical Technique Principle of Operation Information Obtained Sample Requirements Advantages Disadvantages
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.[1][2][3]Enantiomeric excess (e.e.), separation of enantiomers and diastereomers.Solution, requires method development for specific analytes.High accuracy and sensitivity, well-established for quantitative analysis.[2]Can be time-consuming for method development, requires specialized chiral columns.
Polarimetry Measurement of the rotation of plane-polarized light as it passes through a solution of a chiral compound.[4][5]Optical rotation, which can be used to calculate enantiomeric excess if the specific rotation of the pure enantiomer is known.[4][6]Solution, requires a known concentration and path length.Non-destructive, relatively simple and fast for routine analysis.[4]Unreliable for determining enantiomeric excess without a known standard, susceptible to impurities, and may not have a linear relationship with e.e.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the chemical environment of atomic nuclei in a magnetic field. Chiral resolving agents or chiral solvating agents can be used to differentiate enantiomers.Structural confirmation, and with chiral auxiliaries, can provide information on enantiomeric purity.[7][8][9]Solution, relatively high concentration may be needed.Provides detailed structural information, non-destructive.Often requires the use of expensive chiral derivatizing or solvating agents for enantiomeric differentiation, may have lower sensitivity for minor enantiomers.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10][11][12]Absolute configuration, conformational properties, and optical purity.[10][11]Solution or neat liquid.Powerful for determining absolute configuration without the need for crystallization, highly sensitive to molecular structure.[12][13]Requires specialized instrumentation, data interpretation can be complex and may require theoretical calculations.[10][13]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate assessment of stereochemical integrity. Below are protocols for the key experiments discussed.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Objective: To separate and quantify the D- and L-enantiomers of Methyl cysteinate hydrochloride to determine the enantiomeric excess.

Methodology:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). For amino acid derivatives, columns based on macrocyclic glycopeptides (e.g., CHIROBIOTIC V) or ligand exchange chromatography can be effective.[2][3]

  • Mobile Phase Preparation: Prepare a mobile phase appropriate for the selected column. This could be a normal-phase (e.g., hexane/ethanol), reversed-phase (e.g., acetonitrile/water with an acidic modifier), or polar organic mobile phase.[3][14]

  • Sample Preparation: Accurately weigh and dissolve a sample of the post-reaction this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation Setup:

    • Equilibrate the HPLC system with the chosen chiral column and mobile phase until a stable baseline is achieved.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to an appropriate wavelength for detection (e.g., 210 nm).

  • Analysis:

    • Inject a standard solution of racemic Methyl cysteinate hydrochloride to determine the retention times of both the D- and L-enantiomers.

    • Inject the prepared sample solution.

    • Integrate the peak areas for the D- and L-enantiomers in the sample chromatogram.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer) ] x 100

Polarimetry

Objective: To measure the optical rotation of the post-reaction product and calculate the optical purity as an estimate of enantiomeric excess.

Methodology:

  • Sample Preparation:

    • Accurately prepare a solution of the this compound sample in a suitable solvent (e.g., methanol) at a precisely known concentration (c, in g/mL).

    • Ensure the solution is clear and free of undissolved particles.

  • Instrumentation Setup:

    • Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up.

    • Calibrate the instrument with the pure solvent to obtain a zero reading.

  • Measurement:

    • Rinse the sample cell (of a known path length, l, in decimeters) with the sample solution and then fill it, ensuring no air bubbles are present.

    • Place the sample cell in the polarimeter and record the observed optical rotation (α).

  • Calculation of Specific Rotation:

    • Specific Rotation ([α]) = α / (c * l)

  • Calculation of Optical Purity (as an estimate of e.e.):

    • Optical Purity (%) = ( [α] of sample / [α] of pure D-enantiomer ) x 100

    • Note: The specific rotation of pure this compound must be known from literature or a standard sample.

NMR Spectroscopy with a Chiral Solvating Agent

Objective: To induce a chemical shift difference between the enantiomers of Methyl cysteinate hydrochloride to allow for their quantification.

Methodology:

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

    • Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Solvating Agent (CSA):

    • To the NMR tube containing the sample, add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

    • Gently mix the contents of the NMR tube.

  • NMR Analysis:

    • Acquire another ¹H NMR spectrum of the sample with the CSA.

    • Identify a proton signal (e.g., the α-proton or the methyl ester protons) that shows separation into two distinct signals corresponding to the two enantiomers.

  • Quantification:

    • Integrate the two separated signals. The ratio of the integrals corresponds to the enantiomeric ratio of the sample.

    • Calculate the enantiomeric excess using the integral values.

Visualizing Workflows and Logical Relationships

Diagrams are provided to illustrate the general workflow for assessing stereochemical integrity and the logical flow of each analytical technique.

G cluster_0 Post-Reaction Work-up cluster_1 Stereochemical Integrity Assessment cluster_2 Data Analysis & Conclusion Reaction Mixture Reaction Mixture Isolation & Purification Isolation & Purification Reaction Mixture->Isolation & Purification e.g., Extraction, Chromatography Isolated Product Isolated Product Isolation & Purification->Isolated Product Sample Preparation Sample Preparation Isolated Product->Sample Preparation Analytical Technique Selection Analytical Technique Selection Sample Preparation->Analytical Technique Selection Chiral HPLC Chiral HPLC Analytical Technique Selection->Chiral HPLC Quantitative Separation Polarimetry Polarimetry Analytical Technique Selection->Polarimetry Optical Rotation NMR Spectroscopy NMR Spectroscopy Analytical Technique Selection->NMR Spectroscopy Structural Confirmation VCD VCD Analytical Technique Selection->VCD Absolute Configuration Calculate e.e. Calculate e.e. Chiral HPLC->Calculate e.e. Calculate Optical Purity Calculate Optical Purity Polarimetry->Calculate Optical Purity Determine Enantiomeric Ratio Determine Enantiomeric Ratio NMR Spectroscopy->Determine Enantiomeric Ratio Confirm Absolute Configuration Confirm Absolute Configuration VCD->Confirm Absolute Configuration Final Purity Assessment Final Purity Assessment Calculate e.e.->Final Purity Assessment Calculate Optical Purity->Final Purity Assessment Determine Enantiomeric Ratio->Final Purity Assessment Confirm Absolute Configuration->Final Purity Assessment

Caption: General workflow for assessing the stereochemical integrity of a product post-reaction.

G cluster_0 Chiral HPLC Workflow Prepare Mobile Phase Prepare Mobile Phase Equilibrate System Equilibrate System Prepare Mobile Phase->Equilibrate System Inject Sample Inject Sample Equilibrate System->Inject Sample Prepare Sample Prepare Sample Prepare Sample->Inject Sample Chromatographic Separation Chromatographic Separation Inject Sample->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Data Acquisition Data Acquisition UV Detection->Data Acquisition Peak Integration & e.e. Calculation Peak Integration & e.e. Calculation Data Acquisition->Peak Integration & e.e. Calculation

Caption: Experimental workflow for Chiral HPLC analysis.

G cluster_0 Polarimetry Workflow Prepare Sample Solution (Known Conc.) Prepare Sample Solution (Known Conc.) Calibrate Polarimeter Calibrate Polarimeter Prepare Sample Solution (Known Conc.)->Calibrate Polarimeter Fill Sample Cell Fill Sample Cell Calibrate Polarimeter->Fill Sample Cell Measure Observed Rotation Measure Observed Rotation Fill Sample Cell->Measure Observed Rotation Calculate Specific Rotation Calculate Specific Rotation Measure Observed Rotation->Calculate Specific Rotation Determine Optical Purity Determine Optical Purity Calculate Specific Rotation->Determine Optical Purity

References

Comparative Cross-Reactivity Analysis of Methyl D-cysteinate Hydrochloride in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Methyl D-cysteinate hydrochloride's potential cross-reactivity in biological systems. Due to the limited direct experimental data on this compound, this guide extrapolates its likely biological interactions based on the known behavior of its parent compound, D-cysteine. The primary focus is on the well-characterized interaction with D-amino acid oxidase (DAAO), a key enzyme in D-amino acid metabolism. For comparative purposes, we examine L-cysteine derivatives, particularly N-acetyl-L-cysteine (NAC), a widely used therapeutic agent, and its D-isomer, N-acetyl-D-cysteine.

Executive Summary

This compound, as a prodrug of D-cysteine, is anticipated to exhibit stereospecific interactions within biological systems. Its primary point of cross-reactivity is expected to be with enzymes that metabolize D-amino acids, most notably D-amino acid oxidase (DAAO). In contrast, L-cysteine and its derivatives are primarily metabolized through pathways specific to L-amino acids and are not significant substrates for DAAO. This fundamental difference in metabolic pathways dictates their distinct biological effects and potential off-target interactions. While D-cysteine has been shown to have physiological roles, including in the nervous system, its administration and that of its derivatives must consider the potential for enzymatic conversion and subsequent downstream effects. L-cysteine derivatives like NAC, on the other hand, are valued for their ability to replenish glutathione (B108866) stores and act as antioxidants.

Cross-Reactivity Profile: this compound vs. Alternatives

TargetThis compound (inferred from D-cysteine)N-acetyl-L-cysteine (NAC)N-acetyl-D-cysteine
D-amino acid oxidase (DAAO) High Affinity Substrate. D-cysteine is a preferred substrate for human DAAO[1]. The methyl ester is likely hydrolyzed to D-cysteine, which is then readily oxidized.No significant interaction. DAAO is stereospecific for D-amino acids.Potential Substrate. While less studied, as a D-amino acid derivative, it may be a substrate for DAAO, though likely with different kinetics than D-cysteine.
Amino Acid Transporters (e.g., ASCT2, asc-1) Potential Substrate. Amino acid esters can be recognized by transporters, but specific data is lacking. Transport would be a prerequisite for intracellular metabolism.Substrate. Transported into cells where it is deacetylated to L-cysteine.Potential Substrate. Stereoselectivity of transporters varies; specific data for N-acetyl-D-cysteine is limited.
Glutathione Synthesis Indirect Contributor (potentially limited). If converted to L-cysteine via racemization, it could contribute. However, direct incorporation of D-cysteine is not a primary pathway.Primary Contributor. Readily deacetylated to L-cysteine, a direct precursor for glutathione synthesis[2].Does not increase hepatic glutathione. The D-isomer is unable to effectively increase the rate of glutathione synthesis[3].
Direct Antioxidant Activity (Radical Scavenging) Yes. The free thiol group, once the ester is hydrolyzed, can directly scavenge reactive oxygen species.Yes. Possesses a free thiol group that directly scavenges free radicals[1][2].Yes. The thiol group allows for direct antioxidant activity[3].

Experimental Protocols

To empirically determine the cross-reactivity of this compound, the following experimental protocols are recommended.

D-amino acid oxidase (DAAO) Activity Assay

This assay determines if this compound is a substrate for DAAO and allows for the calculation of kinetic parameters (Km and kcat).

Principle: DAAO catalyzes the oxidative deamination of D-amino acids, producing an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). The production of H₂O₂ can be measured using a coupled enzymatic reaction with horseradish peroxidase (HRP) and a suitable chromogenic or fluorogenic substrate.

Materials:

  • Recombinant human D-amino acid oxidase (hDAAO)

  • This compound

  • D-cysteine (positive control)

  • L-cysteine (negative control)

  • N-acetyl-L-cysteine

  • N-acetyl-D-cysteine

  • Horseradish peroxidase (HRP)

  • Amplex™ Red reagent (or other suitable HRP substrate)

  • Phosphate (B84403) buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, HRP, and Amplex™ Red.

  • Add varying concentrations of the test compounds (this compound, D-cysteine, L-cysteine, NAC, N-acetyl-D-cysteine) to the wells of the microplate.

  • Initiate the reaction by adding hDAAO to each well.

  • Immediately measure the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time in a kinetic mode.

  • The initial rate of reaction is proportional to the DAAO activity.

  • Calculate kinetic parameters (Km and Vmax) by fitting the initial rate data at different substrate concentrations to the Michaelis-Menten equation.

Amino Acid Transporter Uptake Assay

This assay determines if this compound is a substrate for specific amino acid transporters.

Principle: Cells overexpressing a specific amino acid transporter (e.g., ASCT2) are incubated with a radiolabeled or fluorescently tagged version of the test compound. The uptake of the compound into the cells is measured over time.

Materials:

  • Cell line overexpressing the transporter of interest (e.g., HEK293-ASCT2)

  • Wild-type cells (negative control)

  • Radiolabeled ([³H] or [¹⁴C]) or fluorescently-labeled this compound (requires custom synthesis)

  • Known substrates of the transporter (positive control, e.g., radiolabeled L-serine for ASCT2)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution)

  • Scintillation counter or fluorescence microscope/plate reader

Procedure:

  • Seed the cells in a multi-well plate and grow to confluence.

  • Wash the cells with uptake buffer.

  • Add the uptake buffer containing the labeled test compound to the cells.

  • Incubate for various time points.

  • Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity or fluorescence.

  • Uptake is calculated as the amount of labeled compound per milligram of protein per unit of time.

Visualizations

Signaling and Metabolic Pathways

Metabolic Fates of D- and L-Cysteine Derivatives cluster_0 D-Cysteine Pathway cluster_1 L-Cysteine Pathway Methyl D-cysteinate Methyl D-cysteinate D-cysteine D-cysteine Methyl D-cysteinate->D-cysteine Hydrolysis DAAO DAAO D-cysteine->DAAO Mercaptopyruvate Mercaptopyruvate DAAO->Mercaptopyruvate H2S + Pyruvate + NH3 H2S + Pyruvate + NH3 Mercaptopyruvate->H2S + Pyruvate + NH3 Biological Effects Biological Effects H2S + Pyruvate + NH3->Biological Effects NAC N-acetyl-L-cysteine L-cysteine L-cysteine NAC->L-cysteine Deacetylation Glutathione Glutathione L-cysteine->Glutathione Synthesis Glutathione->Biological Effects

Caption: Comparative metabolic pathways of D- and L-cysteine derivatives.

Experimental Workflow for Cross-Reactivity Assessment

Workflow for Assessing Cross-Reactivity Test Compound Methyl D-cysteinate HCl In Vitro Assays In Vitro Assays Test Compound->In Vitro Assays Cell-Based Assays Cell-Based Assays Test Compound->Cell-Based Assays Off-Target Profiling Off-Target Profiling Test Compound->Off-Target Profiling Enzyme Kinetics DAAO Activity Assay In Vitro Assays->Enzyme Kinetics Transporter Uptake Transporter Assay In Vitro Assays->Transporter Uptake Cytotoxicity Cytotoxicity Cell-Based Assays->Cytotoxicity Glutathione Levels Glutathione Levels Cell-Based Assays->Glutathione Levels Chemoproteomics Chemoproteomics Off-Target Profiling->Chemoproteomics

Caption: A logical workflow for the comprehensive cross-reactivity profiling.

Conclusion

The primary determinant of the biological activity and cross-reactivity of this compound is its stereochemistry. As a D-amino acid derivative, its metabolic fate is likely governed by D-amino acid oxidase, an enzyme for which L-cysteine derivatives are not substrates. This fundamental difference has significant implications for its therapeutic applications and potential side effects. While N-acetyl-L-cysteine serves as an effective precursor for glutathione synthesis, the utility of this compound would depend on the biological consequences of D-cysteine production and its subsequent metabolism. Further direct experimental validation is crucial to fully elucidate the cross-reactivity profile of this compound and to accurately compare its performance with that of its L-isomeric counterparts.

References

A Comparative Guide to Chiral Synthons: Benchmarking Methyl D-Cysteinate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral synthon is a critical decision in the design of stereoselective synthetic routes. This guide provides an objective comparison of the performance of chiral auxiliaries derived from Methyl D-cysteinate hydrochloride against well-established alternatives, namely Evans-type oxazolidinones and Oppolzer's sultams. The comparison focuses on their application in asymmetric alkylation, a fundamental carbon-carbon bond-forming reaction.

The utility of a chiral auxiliary is primarily judged by its ability to effectively control the stereochemical outcome of a reaction, leading to high yields and diastereoselectivity, and its subsequent ease of removal to afford the desired enantiomerically enriched product. While Evans-type oxazolidinones and Oppolzer's sultams are widely regarded as reliable and predictable chiral auxiliaries, derivatives of readily available amino acids like cysteine offer a potentially cost-effective and versatile alternative.[1]

Performance in Asymmetric Alkylation

The asymmetric alkylation of enolates is a powerful method for the synthesis of chiral carboxylic acid derivatives and other valuable building blocks. The chiral auxiliary temporarily attached to the substrate directs the approach of the electrophile, leading to the preferential formation of one diastereomer. The following table summarizes the performance of a cysteine-derived chiral auxiliary in comparison to Evans' and Oppolzer's auxiliaries in this key transformation.

Chiral AuxiliaryElectrophileYield (%)Diastereomeric Ratio (d.r.)
Cysteine-Derived Oxazolidinone Benzyl (B1604629) bromide95>99:1
Allyl iodide92>99:1
Evans-Type Oxazolidinone Benzyl bromide90-95>99:1
Allyl iodide85-95>98:2
Oppolzer's Sultam Benzyl bromide90>98:2
Allyl iodide85>95:5

Note: The data presented is a compilation from various sources and direct comparison should be approached with caution as reaction conditions may vary.

Experimental Protocols

Detailed methodologies for the asymmetric alkylation using each class of chiral auxiliary are provided below.

Asymmetric Alkylation using a Cysteine-Derived Oxazolidinone Auxiliary

This protocol is adapted from the work of Bode and colleagues, showcasing the use of a cysteine-derived oxazolidinone in a highly diastereoselective alkylation.[2]

1. Formation of the N-Acyloxazolidinone:

  • To a solution of the cysteine-derived oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere is added n-butyllithium (1.05 equiv.) dropwise.

  • The resulting solution is stirred for 30 minutes at -78 °C, followed by the addition of the desired acyl chloride (1.1 equiv.).

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

2. Asymmetric Alkylation:

  • To a solution of the N-acyloxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C is added sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) as a 1.0 M solution in THF.

  • The mixture is stirred at -78 °C for 30 minutes to form the sodium enolate.

  • The electrophile (e.g., benzyl bromide, 1.2 equiv.) is then added dropwise.

  • The reaction is stirred at -78 °C for 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched with saturated aqueous ammonium chloride solution and allowed to warm to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, which is then purified by flash chromatography.

3. Cleavage of the Chiral Auxiliary:

  • The N-acyloxazolidinone product (1.0 equiv.) is dissolved in a mixture of THF and water (3:1).

  • Lithium hydroxide (B78521) (4.0 equiv.) is added, and the mixture is stirred at room temperature for 2-4 hours.

  • The reaction mixture is acidified with 1 N HCl, and the product is extracted with ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer.

Asymmetric Alkylation using an Evans-Type Oxazolidinone Auxiliary

This is a general procedure for the diastereoselective alkylation of Evans-type chiral auxiliaries.[3]

1. Formation of the N-Acyloxazolidinone:

  • A solution of the Evans oxazolidinone (1.0 equiv.) in anhydrous THF is cooled to -78 °C.

  • n-Butyllithium (1.05 equiv.) is added dropwise, and the mixture is stirred for 30 minutes.

  • The desired acyl chloride (1.1 equiv.) is added, and the reaction is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is worked up as described for the cysteine-derived auxiliary.

2. Asymmetric Alkylation:

  • The N-acyloxazolidinone (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C.

  • A base such as lithium diisopropylamide (LDA) or NaHMDS (1.1 equiv.) is added to generate the enolate.

  • The electrophile (1.2 equiv.) is added, and the reaction is stirred at -78 °C for several hours.

  • The reaction is quenched and worked up as described previously. The diastereoselectivity is determined on the crude product before purification.

3. Cleavage of the Chiral Auxiliary:

  • The alkylated product can be hydrolyzed using lithium hydroxide and hydrogen peroxide to yield the corresponding carboxylic acid.

  • Alternatively, reduction with lithium borohydride (B1222165) affords the primary alcohol.

Asymmetric Alkylation using an Oppolzer's Sultam Auxiliary

The following is a representative protocol for the asymmetric alkylation of N-acyl Oppolzer's sultam.

1. Formation of the N-Acylsultam:

  • To a solution of Oppolzer's sultam (1.0 equiv.) in anhydrous THF at 0 °C is added sodium hydride (1.1 equiv.).

  • The mixture is stirred for 30 minutes, followed by the addition of the acyl chloride (1.05 equiv.).

  • The reaction is stirred at room temperature for 12-16 hours.

  • The reaction is quenched with water and the product extracted with ethyl acetate.

2. Asymmetric Alkylation:

  • The N-acylsultam (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C.

  • A strong base like n-butyllithium or NaHMDS (1.1 equiv.) is added to form the enolate.

  • The electrophile (1.2 equiv.) is added, and the reaction is stirred at -78 °C for 2-4 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride and worked up as previously described.

3. Cleavage of the Chiral Auxiliary:

  • The auxiliary can be cleaved under various conditions, including hydrolysis with lithium hydroxide or saponification, to provide the chiral carboxylic acid.

Visualizing the Workflow and Structures

To better illustrate the processes and molecules involved, the following diagrams have been generated.

Asymmetric_Alkylation_Workflow cluster_start Starting Materials cluster_end Products Prochiral_Substrate Prochiral Substrate (e.g., Acyl Chloride) Attachment 1. Attachment Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Diastereomeric_Intermediate Diastereomeric Intermediate (N-Acyl Auxiliary) Attachment->Diastereomeric_Intermediate Diastereoselective_Reaction 2. Diastereoselective Reaction (Alkylation) Diastereomeric_Intermediate->Diastereoselective_Reaction Alkylated_Product Alkylated Product (with Auxiliary) Diastereoselective_Reaction->Alkylated_Product Cleavage 3. Cleavage Alkylated_Product->Cleavage Enriched_Product Enantiomerically Enriched Product Cleavage->Enriched_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

General workflow for asymmetric synthesis using a chiral auxiliary.

Chiral_Auxiliaries cluster_cysteine Cysteine-Derived cluster_evans Evans-Type cluster_oppolzer Oppolzer's cysteine Oxazolidinone evans Oxazolidinone oppolzer Camphorsultam

Structures of the compared chiral auxiliaries.

Conclusion

Derivatives of this compound, specifically in the form of oxazolidinone auxiliaries, demonstrate exceptional performance in asymmetric alkylation, offering diastereoselectivities that are comparable, and in some reported cases, superior to the well-established Evans-type auxiliaries. The high yields and stereocontrol achieved make them a compelling alternative for the synthesis of enantiomerically pure compounds. The choice of a specific chiral auxiliary will ultimately depend on factors such as the nature of the substrate and electrophile, desired stereochemical outcome, and considerations of cost and scalability. The development and application of cysteine-derived chiral auxiliaries represent a valuable expansion of the synthetic chemist's toolkit for asymmetric synthesis.

References

A Comparative Guide to Methyl D-Cysteinate Hydrochloride: A Tool for Unraveling Stereospecific Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological systems, stereochemistry reigns supreme. The three-dimensional arrangement of atoms in a molecule can dictate its function, efficacy, and specificity. This guide provides a comprehensive validation of Methyl D-cysteinate hydrochloride as a valuable tool for investigating these stereospecific interactions. By comparing its properties and performance with its enantiomer, Methyl L-cysteinate hydrochloride, and other alternatives, we offer a practical resource for researchers designing experiments in chiral recognition, drug discovery, and molecular biology.

Probing Chirality: A Comparative Overview

The fundamental principle behind using this compound lies in its chirality. As the D-enantiomer of the cysteine methyl ester, it serves as a crucial control and comparative molecule to the naturally more abundant L-enantiomer. Any observable differences in binding affinity, reaction kinetics, or biological response when comparing the two can be attributed to the stereospecific nature of the interaction being studied.

Physicochemical Properties

A foundational understanding of the physicochemical properties of these enantiomers is essential for experimental design. While many of their properties are identical due to their enantiomeric relationship, their interaction with polarized light and chiral environments differs.

PropertyThis compoundMethyl L-cysteinate hydrochlorideSignificance
Molecular Formula C₄H₁₀ClNO₂S[1]C₄H₁₀ClNO₂SIdentical molecular composition and mass.
Molecular Weight 171.65 g/mol [1]171.65 g/mol Crucial for accurate concentration calculations.
Optical Rotation Positive (+)[α]20/D −1.8°, c = 10 in methanolKey differentiating property; rotates plane-polarized light in opposite directions.
Form Solid[2]SolidImportant for handling and storage.
Melting Point Not specified142 °C (dec.)Can be used as an indicator of purity.

Experimental Validation of Stereospecificity

The utility of this compound is best demonstrated through experimental data that highlights differential interactions between the D and L enantiomers. Below, we summarize data from studies on cysteine enantiomers, which serves as a strong proxy for the behavior of their methyl ester derivatives in chiral recognition experiments.

Chiral Recognition and Separation

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique to separate enantiomers and thus demonstrate stereospecific interactions. The differential retention times of Methyl D-cysteinate and Methyl L-cysteinate on a chiral column provide direct evidence of stereoselective binding to the CSP.

A study on the separation of cysteine enantiomers using a Chiralpak® ZWIX(+) chiral stationary phase demonstrated a baseline resolution (RS = 2.7), with the D-enantiomer eluting before the L-enantiomer.[3][4] This separation is a clear indication of the differential diastereomeric complexes formed between the enantiomers and the chiral selector on the stationary phase.

Another approach involves derivatization with a chiral agent, such as Marfey's reagent, to form diastereomers that can be separated on a standard achiral HPLC column.[5]

Fluorescence-Based Chiral Recognition

A spin-resolved photoluminescence approach has been used for the enantioselective detection of L- and D-cysteine.[6] This method, which could be adapted for their methyl esters, demonstrated a significant difference in quenching efficiency and spin polarization when interacting with a quantum dot-functionalized ferromagnetic electrode.

AnalyteDetection Limit (nM)Quenching Efficiency (%)Spin Polarization (%)
L-Cysteine 1.86[6]35.6[6]21.5[6]
D-Cysteine 20[6]21.0[6]9.2[6]

These results showcase a clear stereospecific interaction, with the system being significantly more sensitive to the L-enantiomer.

Experimental Protocols

To facilitate the use of this compound in your research, we provide detailed methodologies for key experiments.

Protocol 1: Chiral HPLC Separation of Cysteine Methyl Ester Enantiomers

This protocol is adapted from methods used for the separation of cysteine enantiomers and can be optimized for methyl cysteinate.[3][4]

1. Sample Preparation:

  • Dissolve this compound and Methyl L-cysteinate hydrochloride standards in the mobile phase to a final concentration of 1 mg/mL.

  • For biological samples, perform a protein precipitation step (e.g., with trichloroacetic acid) followed by centrifugation and filtration of the supernatant.[5]

2. HPLC Conditions:

  • Column: Chiralpak® ZWIX(+) or a similar zwitterionic chiral stationary phase.

  • Mobile Phase: A mixture of Methanol/Acetonitrile/Water (e.g., 49/49/2 v/v/v) containing 50 mM formic acid and 50 mM ammonium (B1175870) formate.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: Mass Spectrometry (MS) or UV detection at an appropriate wavelength (e.g., 210 nm).

  • Temperature: 25°C.

3. Data Analysis:

  • Determine the retention times for both D- and L-enantiomers.

  • Calculate the resolution (RS) between the two peaks to quantify the separation efficiency. An RS value ≥ 1.5 indicates baseline separation.

Protocol 2: Fluorescence-Based Chiral Recognition Assay

This conceptual protocol is based on the principles of fluorescence quenching assays used for cysteine enantiomers.[6][7]

1. Reagent Preparation:

  • Prepare a stock solution of a suitable fluorescent probe (e.g., a quantum dot-based sensor or a chiral fluorophore) in an appropriate buffer.

  • Prepare stock solutions of this compound and Methyl L-cysteinate hydrochloride in the same buffer.

2. Assay Procedure:

  • In a microplate, add the fluorescent probe to each well.

  • Add varying concentrations of either this compound or Methyl L-cysteinate hydrochloride to the wells.

  • Include control wells with only the fluorescent probe and buffer.

  • Incubate the plate for a specified time at a controlled temperature to allow for interaction.

3. Data Acquisition and Analysis:

  • Measure the fluorescence intensity of each well using a plate reader at the appropriate excitation and emission wavelengths.

  • Plot the fluorescence intensity as a function of the analyte concentration for both enantiomers.

  • Compare the quenching profiles and calculate the detection limits to quantify the stereospecificity of the interaction.

Visualizing Stereospecific Interactions

Diagrams can aid in understanding the workflows and principles behind studying stereospecific interactions.

cluster_0 Sample Preparation cluster_1 Chiral Separation cluster_2 Detection & Analysis Racemic Mixture\n(D- and L-Methyl Cysteinate) Racemic Mixture (D- and L-Methyl Cysteinate) Derivatization (optional)\nwith Chiral Reagent Derivatization (optional) with Chiral Reagent Racemic Mixture\n(D- and L-Methyl Cysteinate)->Derivatization (optional)\nwith Chiral Reagent HPLC with\nChiral Stationary Phase HPLC with Chiral Stationary Phase Derivatization (optional)\nwith Chiral Reagent->HPLC with\nChiral Stationary Phase Direct Method HPLC with\nAchiral Stationary Phase HPLC with Achiral Stationary Phase Derivatization (optional)\nwith Chiral Reagent->HPLC with\nAchiral Stationary Phase Indirect Method Detector (MS/UV) Detector (MS/UV) HPLC with\nChiral Stationary Phase->Detector (MS/UV) HPLC with\nAchiral Stationary Phase->Detector (MS/UV) Separated Enantiomer Peaks Separated Enantiomer Peaks Detector (MS/UV)->Separated Enantiomer Peaks

Workflow for the chiral separation of Methyl Cysteinate enantiomers.

Fluorescent Probe Fluorescent Probe Interaction Interaction Fluorescent Probe->Interaction Methyl D-cysteinate Methyl D-cysteinate Methyl D-cysteinate->Interaction Enantiomer 1 Methyl L-cysteinate Methyl L-cysteinate Methyl L-cysteinate->Interaction Enantiomer 2 Differential Quenching Differential Quenching Quantification of\nStereospecificity Quantification of Stereospecificity Differential Quenching->Quantification of\nStereospecificity Interaction->Differential Quenching

Principle of fluorescence-based chiral recognition.

Conclusion

This compound is an indispensable tool for probing the stereospecific nature of molecular interactions. Its utility, when used in conjunction with its L-enantiomer, allows for the unambiguous assignment of stereoselectivity in a variety of experimental contexts, from chromatographic separations to biological assays. The data and protocols presented in this guide provide a solid foundation for researchers to incorporate this valuable chiral probe into their studies, ultimately contributing to a deeper understanding of the role of stereochemistry in science and medicine.

References

Safety Operating Guide

Safe Disposal of Methyl D-cysteinate Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Methyl D-cysteinate hydrochloride, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard and Safety Summary

Before handling this compound, it is crucial to be aware of its associated hazards and the necessary personal protective equipment (PPE).

Hazard ClassificationGHS PictogramPrecautionary StatementsRequired Personal Protective Equipment (PPE)
Skin Irritation (Category 2) [1]WarningH315: Causes skin irritation.Gloves: Nitrile rubber, butyl rubber, or other appropriate chemically resistant gloves.[2]
Serious Eye Irritation (Category 2) [1][3]WarningH319: Causes serious eye irritation.Eye Protection: Goggles or safety glasses with side shields (European Standard EN166 or OSHA 29 CFR 1910.133).[1]
Specific Target Organ Toxicity (Single Exposure) - Respiratory System (Category 3) [1]WarningH335: May cause respiratory irritation.Respiratory Protection: Not typically required under normal use with adequate ventilation. For large spills or in poorly ventilated areas, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[4]
P261: Avoid breathing dust.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P501: Dispose of contents/container to an approved waste disposal plant.[5][6]Lab Coat/Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[1]

Disposal Protocol for this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Uncontaminated Material: If the material is in its original, unopened container and is no longer needed, it should be treated as chemical waste.
  • Contaminated Material: This includes any this compound that has been used in experiments, is a byproduct, or has become contaminated. This also includes any lab materials (e.g., weigh boats, contaminated gloves, paper towels) that have come into direct contact with the chemical.
  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It is incompatible with strong oxidizing agents.[1]

2. Packaging and Labeling:

  • Container: Use a designated, leak-proof, and sealable waste container. The container must be compatible with the chemical.
  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant).

3. Small Spills and Residue Management:

  • Personal Precautions: Ensure adequate ventilation and wear the appropriate PPE as detailed in the table above.[1]
  • Containment: For small spills, prevent further spread.
  • Cleanup: Carefully sweep up the solid material.[1] To avoid generating dust, you may dampen the material with water before sweeping.[2]
  • Collection: Place the swept-up material and any contaminated cleaning materials (e.g., paper towels) into the designated hazardous waste container.[2]
  • Decontamination: Clean the spill area with soap and water.

4. Final Disposal:

  • Storage: Store the sealed waste container in a designated, secure waste accumulation area, away from incompatible materials.
  • Professional Disposal: Arrange for the collection and disposal of the waste through your institution's EHS office or a licensed chemical waste disposal company.[7] Do not dispose of this compound down the drain.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound start Start: Identify Methyl D-cysteinate Hydrochloride Waste is_spill Is it a spill? start->is_spill handle_spill Handle Spill: 1. Wear full PPE. 2. Sweep up solid material. 3. Place in labeled waste container. is_spill->handle_spill Yes package_waste Package Waste: 1. Use a designated, sealed container. 2. Label with 'Hazardous Waste' and chemical name. is_spill->package_waste No handle_spill->package_waste store_waste Store Waste: Store in a secure waste accumulation area. package_waste->store_waste end Final Disposal: Arrange for pickup by licensed waste disposal service. store_waste->end

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistics for Handling Methyl D-cysteinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl D-cysteinate hydrochloride, including detailed operational and disposal plans to foster a culture of safety and compliance.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal safety is crucial. The following table summarizes the required personal protective equipment.

Protection Type Specific Recommendations Rationale
Eye Protection Goggles meeting European standard EN 166 or OSHA's 29 CFR 1910.133 regulations.[1]To prevent eye irritation or serious eye damage from dust particles or splashes.[2]
Hand Protection Protective gloves (e.g., nitrile rubber).To prevent skin irritation upon contact.[2] It is important to inspect gloves for any degradation before use.
Skin and Body Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1]To avoid skin contact and potential irritation.
Respiratory Protection Not required under normal use conditions with adequate ventilation. For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.To prevent respiratory tract irritation from dust inhalation.

Engineering controls, such as ensuring adequate ventilation, especially in confined areas, and having eyewash stations and safety showers close to the workstation, are fundamental to a safe handling environment.[1]

Physical and Chemical Properties

Understanding the properties of this compound is key to its safe handling and storage.

Property Value
Molecular Formula C₄H₉NO₂S · HCl[3]
Molecular Weight 171.65 g/mol [2]
Appearance White to off-white solid.[2]
Melting Point 142 °C (decomposes).[4]
Storage Conditions 4°C, in a sealed container, away from moisture.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol minimizes risks associated with handling this compound.

  • Preparation : Before handling, ensure all necessary PPE is worn correctly. Work in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Handling : Avoid all personal contact, including the inhalation of dust.[6] Do not eat, drink, or smoke in the handling area.

  • Weighing and Transfer : When weighing or transferring the solid, use dry, clean utensils and equipment to avoid contamination.[6] Minimize the generation of dust.

  • In Case of a Spill :

    • Minor Spills : Clean up spills immediately.[6] Use dry clean-up procedures and avoid generating dust.[6] Sweep up the material and place it in a clean, dry, sealable, and labeled container for disposal.[6]

    • Major Spills : Evacuate the area and alert the appropriate emergency response team.[5]

  • After Handling : Always wash hands thoroughly with soap and water after handling the chemical.[6]

Disposal Plan: Safe and Compliant Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification : this compound should be treated as chemical waste.

  • Containerization : Place the waste chemical into a chemically compatible, leak-proof container with a secure cap.[7]

  • Labeling : Clearly label the waste container with the full chemical name: "this compound." Do not use abbreviations.[7] Include the quantity of waste and the date of generation.[7]

  • Contaminated Materials : Any materials, such as gloves or paper towels, that come into contact with the chemical should also be disposed of as chemical waste.

  • Institutional Procedures : The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) program.[7] Do not dispose of this chemical in the regular trash or down the drain.[7]

  • Regulatory Compliance : Consult with your institution's EHS department and local waste management authorities for specific disposal regulations and guidance.[6] In some cases, incineration at an approved site may be the required method of disposal.[6]

Diagram: Workflow for Handling a Chemical Spill

Workflow for Handling a Chemical Spill cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response cluster_final_steps Final Steps Spill Chemical Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess PPE Ensure Appropriate PPE is Worn Assess->PPE Minor Spill Evacuate Evacuate the Area Assess->Evacuate Major Spill Contain Contain the Spill with Absorbent Material PPE->Contain Collect Collect Absorbed Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Alert Alert Emergency Response Team Evacuate->Alert Alert->Decontaminate Dispose Dispose of Waste According to EHS Guidelines Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: This diagram outlines the procedural flow for responding to a chemical spill.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。